Montanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1S,13S,15S,16S)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15-/m0/s1 |
InChI Key |
MKYLOMHWHWEFCT-AJNGGQMLSA-N |
SMILES |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
Isomeric SMILES |
CO[C@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |
Canonical SMILES |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
Synonyms |
montanine |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Montanine: A Technical Guide for Scientific Professionals
An in-depth exploration of the structural and functional characteristics of montanine, a promising Amaryllidaceae alkaloid with significant therapeutic potential.
Core Chemical Identity
This compound, a naturally occurring isoquinoline alkaloid, possesses a distinctive pentacyclic scaffold known as the 5,11-methanomorphanthridine core. This intricate ring system is a hallmark of a specific subgroup of Amaryllidaceae alkaloids and is fundamental to its biological activities. The empirical formula of this compound is C₁₇H₁₉NO₄, and it has a molecular weight of approximately 301.34 g/mol .
Structural Elucidation
The definitive chemical structure of this compound has been established through various spectroscopic techniques. For the purposes of unambiguous identification and computational modeling, the following chemical identifiers are provided:
| Identifier | Value |
| IUPAC Name | (1R,2S,3R,4aR,5R,11bS)-2,3-dimethoxy-5,1-methanomorphanthridin-6-one |
| SMILES | COC1=C(OC)C=C2--INVALID-LINK--C1 |
| InChI | InChI=1S/C17H19NO4/c1-20-14-12(21-2)5-9-7-18-8-10(17(9)18)6-11-15(22-16(11)13(14)4-9)3-10/h4-5,9-10,12,17H,6-8H2,1-2H3/t9-,10+,12?,17+/m1/s1 |
| Molecular Formula | C₁₇H₁₉NO₄ |
| CAS Number | 642-52-4[1] |
Note: The stereochemistry presented in the IUPAC name, SMILES, and InChI is based on the most commonly cited enantiomer.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in drug development, including formulation and pharmacokinetic studies.
| Property | Value | Source |
| Molecular Weight | 301.34 g/mol | PubChem CID: 11087935 |
| XLogP3 | 1.8 | PubChem CID: 11087935 |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 11087935 |
| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 11087935 |
| Rotatable Bond Count | 2 | PubChem CID: 11087935 |
| Exact Mass | 301.131408 g/mol | PubChem CID: 11087935 |
| Monoisotopic Mass | 301.131408 g/mol | PubChem CID: 11087935 |
Biological Activity: Focus on Cytotoxicity
A significant body of research has highlighted the potent cytotoxic effects of this compound against a range of human cancer cell lines. This has positioned it as a compound of interest for the development of novel anticancer therapeutics.
In Vitro Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Jurkat | T-cell leukemia | 1.04 |
| MOLT-4 | T-cell leukemia | 1.26 |
| A549 | Lung adenocarcinoma | 1.09 |
| HT-29 | Colorectal adenocarcinoma | 1.55 |
| PANC-1 | Pancreatic carcinoma | 1.99 |
| A2780 | Ovarian carcinoma | 1.35 |
| HeLa | Cervical adenocarcinoma | 1.48 |
| MCF-7 | Breast adenocarcinoma | 1.42 |
| SAOS-2 | Osteosarcoma | 1.87 |
Experimental Protocols
Isolation and Purification of this compound from Hippeastrum hybrid cv. Ferrari
This protocol outlines a typical procedure for the extraction and purification of this compound from plant material.
Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
-
Extraction: Fresh bulbs of Hippeastrum hybrid cv. Ferrari are minced and macerated with 80% ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is acidified with sulfuric acid and partitioned with diethyl ether to remove neutral compounds. The acidic aqueous phase is then basified with ammonium hydroxide and extracted with ethyl acetate to isolate the basic alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, such as a mixture of chloroform and methanol with increasing polarity.
-
Fraction Analysis and Isolation: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified by preparative TLC or recrystallization to yield pure this compound.
MTT Assay for Cytotoxicity Assessment
This protocol details the methodology for determining the cytotoxic effects of this compound on cancer cell lines.
MTT Assay Workflow
Caption: General workflow for an MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound in culture medium. Control wells receive vehicle only.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by non-linear regression analysis.
Mechanism of Action: Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism contributing to its cytotoxic activity.
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment has been observed to modulate the expression of key proteins involved in the apoptotic cascade. A proposed signaling pathway involves the activation of the DNA damage response and subsequent engagement of the intrinsic apoptotic pathway.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound-induced apoptosis by detecting changes in the expression levels of key regulatory proteins.
-
Cell Lysis: Cancer cells are treated with this compound for a specified time, then harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated Chk1, Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
This comprehensive guide provides a detailed overview of the chemical structure, biological activity, and relevant experimental methodologies for the study of this compound. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
Montanine alkaloid family of compounds
An In-depth Technical Guide to the Montanine Alkaloid Family of Compounds
Introduction
The this compound alkaloid family, a distinct subgroup of Amaryllidaceae alkaloids, is characterized by a unique 5,11-methanomorphanthridine core structure.[1][2][3] These specialized metabolites are biosynthesized by plants of the Amaryllidaceae family, which are distributed across tropical and warm regions of the world.[1][2] While found in relatively low concentrations, this compound alkaloids such as this compound and pancracine have garnered significant scientific interest due to their promising and diverse pharmacological activities.[1][2][3][4]
This technical guide provides a comprehensive overview of the this compound alkaloid family, focusing on their biosynthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation and therapeutic development.
Chemical Structure and Biosynthesis
The core chemical scaffold of the this compound alkaloid family is the 5,11-methanomorphanthridine ring system. To date, only 14 this compound-type alkaloids have been isolated and identified.[2][3][4] Variations in the substitution patterns on this core structure give rise to the different members of this family.
The biosynthesis of Amaryllidaceae alkaloids, including the this compound family, originates from the aromatic amino acids phenylalanine and tyrosine.[2] These precursors undergo a series of enzymatic reactions to form the key intermediate 4'-O-methylnorbelladine via the norbelladine pathway.[2] From this common intermediate, several divergent pathways lead to the various structural types of Amaryllidaceae alkaloids. The precise biosynthetic route to the this compound-type core is still under investigation, with a proposed pathway involving an intramolecular addition to an oxidized quinonoid form of a cherylline-type precursor.[2]
// Nodes Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Tyr [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; DHBA [label="3,4-Dihydroxy-\nbenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Tyramine [label="Tyramine", fillcolor="#FBBC05", fontcolor="#202124"]; Schiff [label="Schiff Base", fillcolor="#FBBC05", fontcolor="#202124"]; Norbelladine [label="Norbelladine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MethylNorbelladine [label="4'-O-Methylnorbelladine\n(Key Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cherylline [label="Cherylline-type\nPrecursor", fillcolor="#34A853", fontcolor="#FFFFFF"]; MontanineCore [label="this compound-type Core\n(5,11-Methanomorphanthridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Phe -> DHBA; Tyr -> Tyramine; DHBA -> Schiff; Tyramine -> Schiff; Schiff -> Norbelladine [label="Reduction"]; Norbelladine -> MethylNorbelladine [label="Methylation"]; MethylNorbelladine -> Cherylline [label="Oxidative\nCoupling"]; Cherylline -> MontanineCore [label="Intramolecular\nAddition"]; }
Caption: Generalized biosynthetic pathway of this compound-type alkaloids.Biological Activities and Quantitative Data
This compound alkaloids exhibit a broad spectrum of biological activities, with cytotoxic and neurological effects being the most prominent.[1][2] These compounds have demonstrated significant potential as anticancer agents, as well as possessing anxiolytic, antidepressant, and anticonvulsive properties.[1][2] Furthermore, studies have reported on their immunomodulatory, acetylcholinesterase inhibitory, and antimicrobial effects.[1]
Cytotoxic Activity
A significant body of research has focused on the in vitro cytotoxic activity of this compound alkaloids against various cancer cell lines.[2][3][4] this compound and pancracine, in particular, have shown potent growth-inhibitory effects.[2]
| Alkaloid | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Jurkat (Leukemia) | MTT | 1.04 | [5] |
| A549 (Lung) | MTT | 1.09 | [5] | |
| Mean (Panel) | - | 1.39 | [5] | |
| Pancracine | Panel of 8 tumor lines | - | 2.20 - 5.15 | [6] |
| Pancratistatin * | Melanoma | - | 0.043 | [7] |
| Lung Cancer | - | 0.056 | [7] | |
| Prostate Cancer | - | 0.073 | [7] | |
| Breast Cancer | - | 0.082 | [7] | |
| Leukemia | - | 0.098 | [7] |
Note: Pancratistatin is structurally an isocarbostyril alkaloid but is often studied alongside this compound-type alkaloids due to its origin from Amaryllidaceae plants and potent anticancer activity.
Antimicrobial Activity
Several this compound alkaloids have been evaluated for their ability to inhibit the growth of pathogenic microbes.
| Alkaloid | Microorganism | Activity | Reference |
| This compound | Escherichia coli | 5 µg (min. quantity) | [1] |
| Pseudomonas aeruginosa | 20 µg (min. quantity) | [1] | |
| Staphylococcus aureus | 5 µg (min. quantity) | [1] | |
| Staphylococcus epidermis | 15 µg (min. quantity) | [1] | |
| Pancracine | Staphylococcus aureus | MIC: 188 µg/mL | [1] |
| Pseudomonas aeruginosa | MIC: 188 µg/mL | [1] | |
| Candida albicans | Moderate Activity | [1] |
Neurological Effects
This compound has been shown to possess psychopharmacological activities, including anxiolytic, antidepressant, and anticonvulsive effects in animal models.[1] For instance, in mice, this compound increased the time spent in the open arms of an elevated plus maze, indicative of an anxiolytic effect, and augmented the struggling time in a forced swimming test, suggesting an antidepressant-like action.[1]
Mechanism of Action: Pancratistatin-Induced Apoptosis
The anticancer mechanism of the related Amaryllidaceae alkaloid pancratistatin (PST) has been extensively studied and provides a valuable model for understanding how these compounds can induce cancer cell death. PST is a potent inducer of apoptosis, a form of programmed cell death, and exhibits remarkable selectivity for cancer cells over non-cancerous cells.[8][9][10] The primary mechanism is the initiation of the intrinsic (mitochondrial) pathway of apoptosis.[8]
The key steps in PST-induced apoptosis are:
-
Mitochondrial Targeting : PST selectively targets the mitochondria of cancer cells.[8][11]
-
Mitochondrial Membrane Depolarization : Interaction with the mitochondria leads to the collapse of the mitochondrial membrane potential (ΔΨm).[12]
-
Caspase Activation : This is followed by the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7).[9][13]
-
Apoptotic Body Formation : Activated caspases cleave cellular substrates, leading to the characteristic morphological changes of apoptosis, including nuclear condensation and fragmentation.[9]
Importantly, this mechanism is non-genotoxic, meaning it does not cause DNA damage, a common side effect of many conventional chemotherapies.[8]
// Nodes PST [label="Pancratistatin\n(PST)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mito [label="Cancer Cell\nMitochondrion", fillcolor="#FBBC05", fontcolor="#202124"]; MMP [label="Mitochondrial Membrane\nPotential Collapse (ΔΨm ↓)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\n(Initiator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp37 [label="Caspase-3/7\n(Executioner)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges PST -> Mito [label="Targets"]; Mito -> MMP; MMP -> Casp9 [label="Activates"]; Casp9 -> Casp37 [label="Activates"]; Casp37 -> Apoptosis [label="Executes"]; }
Caption: Signaling pathway for pancratistatin-induced apoptosis.Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic and apoptotic effects of this compound alkaloids.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle : The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline :
-
Cell Seeding : Seed cells (e.g., HCT-15) in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with increasing concentrations of the this compound alkaloid (e.g., 0-200 µM) for a specified duration (e.g., 24 hours).[14] Include an untreated control.
-
MTT Incubation : Add MTT solution (final concentration 500 µg/mL) to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]
-
Absorbance Measurement : Measure the optical density at 570 nm using a spectrophotometer.[14] Cell viability is expressed as a percentage relative to the untreated control.
Apoptosis Detection by Nuclear Staining (Hoechst 33342)
This method visualizes the morphological changes in the nucleus that are characteristic of apoptosis.
Principle : Hoechst 33342 is a cell-permeable fluorescent dye that binds to DNA. In apoptotic cells, chromatin condenses, and the nuclei fragment, resulting in smaller, more brightly stained nuclei compared to the uniformly stained nuclei of healthy cells.[8]
Protocol Outline :
-
Cell Culture and Treatment : Grow and treat cells on glass coverslips or in imaging-grade multi-well plates with the test compound for the desired time.[8]
-
Staining : Add Hoechst 33342 dye directly to the culture medium (final concentration ~1 µg/mL) and incubate for 10-20 minutes at 37°C.[8]
-
Visualization : Observe the cells under a fluorescence microscope using a UV filter set.[8]
-
Quantification : Identify and count apoptotic cells based on their condensed and brightly stained nuclei.[8] The percentage of apoptotic cells can be calculated.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol Outline :
-
Cell Treatment : Treat cells in suspension or adherent cells (which are later detached) with the test compound.
-
Cell Harvesting and Washing : Collect the cells and wash them twice with cold PBS.[15]
-
Staining : Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.[14][15]
-
Incubation : Incubate the cells for 15 minutes in the dark at room temperature.[15]
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
// Nodes Start [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound Alkaloid\n(Dose-Response & Time-Course)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50 Value", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hoechst [label="Nuclear Staining\n(Hoechst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Annexin [label="Annexin V / PI Staining\n(Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Caspase Activity, ΔΨm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Evaluate Cytotoxic and\nPro-Apoptotic Effects", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Viability; Viability -> IC50; Treatment -> Apoptosis; Apoptosis -> Hoechst; Apoptosis -> Annexin; IC50 -> Mechanism; Hoechst -> Conclusion; Annexin -> Conclusion; Mechanism -> Conclusion; }
Caption: Experimental workflow for evaluating this compound alkaloids.Conclusion and Future Perspectives
The this compound family of alkaloids represents a promising class of natural products with significant therapeutic potential, particularly in oncology and neurology.[1][2] Their unique 5,11-methanomorphanthridine core provides a scaffold for the development of novel therapeutic agents. The potent and selective anticancer activity demonstrated by related compounds like pancratistatin highlights the potential of targeting the mitochondrial apoptotic pathway for cancer therapy.[8][10]
Future research should focus on several key areas:
-
Isolation and Characterization : The discovery and structural elucidation of new this compound-type alkaloids from Amaryllidaceae plants.
-
Total Synthesis : The development of efficient total synthesis routes to enable access to larger quantities of these compounds for extensive biological evaluation and the creation of novel analogs.[16][17]
-
Mechanism of Action : A deeper investigation into the specific molecular targets and signaling pathways modulated by different this compound alkaloids.
-
Structure-Activity Relationship (SAR) Studies : The synthesis and evaluation of derivatives to identify the key structural features responsible for their biological activity and to optimize their therapeutic properties.[18]
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical and Cytotoxic Aspects of Amaryllidaceae Alkaloids in Galanthus Species: A Review | MDPI [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Pancratistatin causes early activation of caspase-3 and the flipping of phosphatidyl serine followed by rapid apoptosis specifically in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. Pancratistatin induces apoptosis and autophagy in metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pancratistatin Inhibits the Growth of Colorectal Cancer Cells by Inducing Apoptosis, Autophagy, and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pancratistatin induces apoptosis in clinical leukemia samples with minimal effect on non-cancerous peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric total synthesis of this compound-type amaryllidaceae alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Montanine-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montanine-type alkaloids, a class of Amaryllidaceae alkaloids, are characterized by a unique 5,11-methanomorphanthridine core skeleton. These specialized metabolites, while typically present in low concentrations in plants, have garnered significant interest due to their promising biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound-type alkaloids, detailing the key enzymatic steps, intermediates, and regulatory aspects. The information is presented to support further research and potential applications in drug development and synthetic biology.
Core Biosynthetic Pathway
The biosynthesis of this compound-type alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine, which serve as the primary precursors for the common intermediate of all Amaryllidaceae alkaloids, norbelladine. The pathway proceeds through a series of enzymatic reactions, including condensation, methylation, and oxidative coupling, to construct the intricate carbon skeleton of this compound and its derivatives.
Formation of Norbelladine: The Gateway Intermediate
The initial steps of the pathway converge on the formation of norbelladine. This crucial intermediate is synthesized through the condensation of tyramine, derived from L-tyrosine, and 3,4-dihydroxybenzaldehyde (3,4-DHBA), derived from L-phenylalanine.
The precise mechanism of this condensation has been a subject of investigation. Initially, it was proposed that a single enzyme, norbelladine synthase (NBS) , catalyzes this reaction. However, more recent studies suggest a two-step process involving two distinct enzymes:
-
Norbelladine Synthase (NBS): Catalyzes the condensation of tyramine and 3,4-DHBA to form an unstable imine intermediate, norcraugsodine.[1]
-
Noroxomaritidine/Norcraugsodine Reductase (NR): Subsequently reduces norcraugsodine to the stable key intermediate, norbelladine.[1]
This two-enzyme system is now considered the more likely route for efficient norbelladine biosynthesis.
Methylation to 4'-O-Methylnorbelladine
Following its formation, norbelladine undergoes a critical methylation step to produce 4'-O-methylnorbelladine, the central precursor for the vast majority of Amaryllidaceae alkaloids, including the this compound-type. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme norbelladine 4'-O-methyltransferase (N4OMT) .[2] This enzyme specifically methylates the 4'-hydroxyl group of the B-ring of norbelladine.
Oxidative Coupling and Formation of the Crinine Skeleton
The biosynthesis then diverges into various branches leading to different alkaloid types. For the crinine-type skeleton, a precursor to this compound-type alkaloids, 4'-O-methylnorbelladine undergoes an intramolecular para-para' C-C oxidative phenol coupling reaction. This complex cyclization is catalyzed by a cytochrome P450 enzyme of the CYP96T subfamily , specifically CYP96T1 .[3] This reaction forms the characteristic crinine ring system.
Postulated Pathway to this compound-Type Alkaloids
The exact biosynthetic route from the crinine skeleton to the this compound-type core remains a topic of ongoing research, with several proposed pathways.
Feinstein and Wildman's Proposed Pathway: One of the earlier and more frequently cited proposals suggests that the crinine-type alkaloid 11-hydroxyvittatine serves as a key precursor. A rearrangement of 11-hydroxyvittatine is thought to form the 5,11-methanomorphanthridine bridge characteristic of the this compound skeleton, leading to the formation of pancracine. Subsequent methylation of pancracine would then yield this compound.[4]
Jin's Proposed Pathway: An alternative pathway proposed by Jin suggests the formation of a cherylline-type intermediate through an intramolecular addition. Further cyclization of this intermediate would then lead to the this compound-type skeleton.
The biosynthesis of this compound-type alkaloids is a complex and not yet fully elucidated process. The pathway involves several key enzymes and intermediates, with the initial steps leading to the formation of 4'-O-methylnorbelladine being well-characterized. The subsequent steps, particularly the rearrangement from a crinine-type precursor to the this compound skeleton, are still under investigation.
Quantitative Data
A summary of the available quantitative data on enzyme kinetics and alkaloid content is presented below.
Table 1: Kinetic Parameters of Norbelladine 4'-O-Methyltransferase (NpN4OMT) from Narcissus sp. aff. pseudonarcissus [2]
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |
| Norbelladine | 1.5 ± 0.3 | 0.28 ± 0.02 |
| N-Methylnorbelladine | 2.1 ± 0.4 | 0.25 ± 0.01 |
| Dopamine | 280 ± 30 | 0.11 ± 0.004 |
| S-Adenosyl-L-methionine | 4.3 ± 0.6 | 0.27 ± 0.01 |
Table 2: this compound Content in Different Organs of Rhodophiala bifida [4]
| Organ | Growth Condition | This compound Content (mg/g dry weight) |
| Roots | Wild | 3.42 |
| Bulbs | Wild | 3.53 |
| Leaves | Wild | 1.42 |
| Old Leaves | Wild | 0.30 |
| Stem | Wild | 1.25 |
| Roots | Young Plants | 1.19 |
| Bulbs | Young Plants | 2.21 |
| Leaves | Young Plants | 2.10 |
| Roots | Acclimated | 1.63 |
| Bulbs | Acclimated | 1.26 |
| Leaves | Acclimated | 1.47 |
Experimental Protocols
Detailed methodologies for key experiments in the study of this compound-type alkaloid biosynthesis are provided below.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the incorporation of precursors into downstream metabolites, thereby elucidating biosynthetic pathways.
Protocol: Biotransformation of Deuterium-Labeled 4'-O-Methylnorbelladine in Leucojum aestivum Tissue Cultures
-
Synthesis of Labeled Precursor: Synthesize 4'-O-methyl-d3-norbelladine using deuterated methyl iodide (CD₃I).
-
Plant Material: Use sterile shoot cultures of Leucojum aestivum.
-
Feeding: Add the synthesized deuterated precursor to the liquid culture medium at a final concentration of 100 µM.
-
Incubation: Incubate the cultures for a defined period (e.g., 7, 14, and 21 days).
-
Extraction: Harvest the plant material, freeze-dry, and extract the alkaloids using an acidic aqueous solution followed by liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after basification.
-
Analysis: Analyze the alkaloid extract using High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) to identify and quantify the native and deuterated alkaloids. The presence of a mass shift corresponding to the deuterium label in downstream alkaloids confirms their biosynthesis from the fed precursor.
Enzyme Assays
Enzyme assays are crucial for characterizing the function and kinetic properties of biosynthetic enzymes.
Protocol: In Vitro Assay for Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR) [1]
-
Enzyme Preparation: Express and purify recombinant NBS and NR proteins from E. coli.
-
Reaction Mixture (Single Enzyme Assay - NBS):
-
80 µg of purified NBS protein
-
10 µM tyramine
-
300 µM 3,4-dihydroxybenzaldehyde
-
100 mM HEPES buffer (pH 6.0)
-
Total volume: 100 µL
-
-
Reaction Mixture (Coupled Assay - NBS and NR):
-
80 µg of purified NBS protein
-
60 µg of purified NR protein
-
10 µM tyramine
-
300 µM 3,4-dihydroxybenzaldehyde
-
1 mM NADPH
-
100 mM HEPES buffer (pH 6.0)
-
Total volume: 100 µL
-
-
Incubation: Incubate the reaction mixtures at 35°C for 2 hours.
-
Reaction Termination: Stop the reaction by adding 10 µL of 20% trichloroacetic acid (TCA).
-
Analysis: Analyze the reaction products by HPLC-MS to detect the formation of norcraugsodine and norbelladine.
Protocol: In Vitro Assay for CYP96T1 [3]
-
Enzyme Preparation: Express CYP96T1 and its redox partner, cytochrome P450 reductase (CPR), in a suitable expression system (e.g., insect cells). Prepare microsomes from the expressing cells.
-
Reaction Mixture:
-
Microsomes containing CYP96T1 and CPR
-
100 µM 4'-O-methylnorbelladine (substrate)
-
1 mM NADPH
-
100 mM potassium phosphate buffer (pH 7.5)
-
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.
-
Extraction: Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products by HPLC-MS to identify the formation of the para-para' coupled product, noroxomaritidine.
Virus-Induced Gene Silencing (VIGS)
VIGS is a reverse genetics tool used to transiently silence the expression of a target gene in plants, allowing for the study of its function.
Protocol: Agrobacterium-mediated VIGS in Lycoris chinensis [5]
-
Vector Construction: Clone a fragment of the target gene (e.g., N4OMT or CYP96T1) into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).
-
Agrobacterium Transformation: Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the pTRV1 vector (containing the viral replicase) and the pTRV2 construct.
-
Agrobacterium Culture and Infiltration:
-
Grow separate cultures of Agrobacterium containing pTRV1 and pTRV2.
-
Resuspend the bacterial cells in an infiltration buffer (10 mM MgCl₂, 10 mM MES, 200 µM acetosyringone, pH 5.6) to an OD₆₀₀ of 1.0-1.5.
-
Mix the two bacterial suspensions in a 1:1 ratio.
-
-
Plant Infiltration: Infiltrate the Agrobacterium suspension into the leaves of young Lycoris chinensis plants using a needleless syringe.
-
Incubation: Grow the infiltrated plants for 2-4 weeks to allow for the spread of the virus and silencing of the target gene.
-
Analysis:
-
Phenotypic Analysis: Observe any visible changes in the plant phenotype.
-
Gene Expression Analysis: Quantify the transcript levels of the target gene using quantitative real-time PCR (qRT-PCR) to confirm silencing.
-
Metabolite Analysis: Analyze the alkaloid profile of the silenced plants using HPLC-MS to determine the effect of gene silencing on the biosynthesis of this compound-type alkaloids.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Proposed biosynthetic pathway of this compound-type alkaloids.
Caption: General workflow for in vitro enzyme assays.
Caption: Workflow for Virus-Induced Gene Silencing (VIGS).
References
- 1. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and Characterization of a Norbelladine 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug Galanthamine in Narcissus sp. aff. pseudonarcissus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Amaryllidaceae alkaloids: identification and partial characterization of this compound production in Rhodophiala bifida plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing a Virus-Induced Gene Silencing System in Lycoris chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Montanine from Amaryllidaceae: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montanine, a member of the Amaryllidaceae alkaloid family, has garnered significant scientific interest due to its diverse and promising pharmacological activities, including anxiolytic, antidepressant, anticonvulsant, and cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound within the Amaryllidaceae family and details the methodologies for its isolation and characterization. The information presented herein is intended to support researchers and professionals in the fields of phytochemistry, pharmacology, and drug development in harnessing the therapeutic potential of this valuable natural compound.
Natural Sources of this compound
This compound is found in various genera of the Amaryllidaceae family, often co-occurring with other alkaloids. The concentration of this compound can vary significantly between species and even within different organs of the same plant.
Principal Genera and Species
Key genera known to produce this compound include Hippeastrum, Rhodophiala, and Haemanthus. The first this compound-type alkaloids were isolated in 1955 from a Haemanthus species.[3][4]
Table 1: Documented Natural Sources of this compound in the Amaryllidaceae Family
| Genus | Species | Plant Part(s) | Reference(s) |
| Hippeastrum | H. vittatum | Bulbs | [1][2] |
| H. aulicum | Not specified | [5] | |
| H. umabisanum | Not specified | [6] | |
| H. evansiarum | Not specified | [6] | |
| H. argentinum | Not specified | [4] | |
| H. hybrid cv. Pretty Nymph | Not specified | ||
| Rhodophiala | R. bifida | Bulbs, Leaves, Roots | [7][8] |
| Haemanthus | H. coccineus | Not specified | [9] |
| H. humilis | Bulbs | [9] | |
| H. amarylloides | Not specified | [9] | |
| Narcissus | N. cv. Professor Einstein | Not specified | [10] |
Quantitative Data on this compound Content
The abundance of this compound can differ substantially among various species and plant organs. Rhodophiala bifida has been identified as a particularly rich source of this compound.
Table 2: Quantitative Analysis of this compound in Select Amaryllidaceae Species
| Species | Plant Organ | This compound Content (% of Total Ion Current - TIC) | Reference(s) |
| Rhodophiala bifida | Roots | 74 - 88% | [7][11] |
| Bulbs | 49.7 - 77.6% | [7][11] | |
| Leaves | 53.7 - 56.3% | [7][11] | |
| Hippeastrum hybrid cv. Pretty Nymph | Not specified | 16% |
Isolation and Purification of this compound
The isolation of this compound from Amaryllidaceae plant material typically involves a multi-step process commencing with extraction, followed by purification using chromatographic techniques.
General Workflow
The overall procedure for isolating this compound is depicted in the following workflow diagram.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established procedures for alkaloid isolation from Amaryllidaceae species.
Step 1: Plant Material Preparation
-
Fresh plant material (e.g., bulbs of Hippeastrum vittatum or Rhodophiala bifida) is collected.
-
The material is thoroughly washed, chopped into small pieces, and air-dried or freeze-dried.
-
The dried material is ground into a fine powder.
Step 2: Acid-Base Extraction
-
The powdered plant material is macerated with a methanolic solution.
-
The resulting extract is filtered, and the solvent is evaporated under reduced pressure.
-
The residue is acidified with an aqueous acid solution (e.g., 2% H₂SO₄) and partitioned with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral compounds.
-
The acidic aqueous phase is then basified to a pH of 9-10 with a base (e.g., 25% NH₄OH) and extracted with an organic solvent (e.g., chloroform or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid extract.
Step 3: Chromatographic Purification
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol is typically used for elution.
-
-
Preparative Thin-Layer Chromatography (Prep-TLC): Fractions enriched with this compound from column chromatography can be further purified using preparative TLC on silica gel plates.
-
Mobile Phase: A suitable solvent system, such as chloroform:methanol (9:1 v/v), is used for development.
-
-
High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, reversed-phase HPLC can be employed.
Step 4: Characterization and Identification
The purified this compound is characterized using spectroscopic methods to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS), is commonly used.
-
Temperature Program: A temperature gradient is employed, for instance, starting at 100°C and ramping up to 300°C.
-
Ionization: Electron impact (EI) at 70 eV is standard.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
2D-NMR experiments (e.g., COSY, HSQC, HMBC) are conducted to fully elucidate the structure.
-
Biosynthesis of this compound
The biosynthesis of this compound, like other Amaryllidaceae alkaloids, proceeds through the norbelladine pathway, originating from the amino acids phenylalanine and tyrosine. A proposed biosynthetic pathway leading to the this compound-type skeleton is illustrated below.
Conclusion
This technical guide has outlined the primary natural sources of this compound within the Amaryllidaceae family and provided a detailed framework for its isolation and characterization. The quantitative data presented highlights species of particular interest for targeted isolation efforts. The experimental protocols and workflow diagrams offer a practical basis for researchers to develop and optimize their own methods for obtaining pure this compound for further pharmacological investigation and potential drug development applications. The continued exploration of Amaryllidaceae alkaloids like this compound holds significant promise for the discovery of new therapeutic agents.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Screening for cytotoxic activity of extracts and isolated alkaloids from bulbs of Hippeastrum vittatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Amaryllidaceae alkaloids from Narcissus by GC-MS and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. Amaryllidaceae alkaloids: identification and partial characterization of this compound production in Rhodophiala bifida plant - PMC [pmc.ncbi.nlm.nih.gov]
Montanine: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montanine is a prominent member of the Amaryllidaceae alkaloids, a diverse group of natural compounds known for their significant pharmacological activities.[1][2] Structurally classified as a this compound-type alkaloid, it possesses a unique 5,11-methanomorphanthridine core.[2] Found in various species of the Amaryllidaceae family, such as those from the Hippeastrum genus, this compound is typically present in low concentrations, making its isolation and study a complex endeavor.[3][4][5] Despite its relative scarcity, this compound has garnered considerable attention within the scientific community for its promising biological properties, particularly its potent in vitro cytotoxic activity against a range of cancer cell lines.[2][3][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₄ | [7][8] |
| Molecular Weight | 301.34 g/mol | [7] |
| Appearance | Beige amorphous solid | [6] |
| CAS Number | 642-52-4 | [7][9] |
Note: Data for melting point, boiling point, and solubility in common solvents are not consistently reported in the reviewed literature.
Spectral Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for confirming the identity and purity of this compound isolates. While specific spectral data can vary slightly based on the solvent and instrument used, the proton NMR spectrum typically reveals characteristic signals for aromatic protons, methoxy groups, and protons within the complex fused ring system. Carbon NMR provides the corresponding signals for all 17 carbon atoms in the molecule.[10][11][12][13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. The fragmentation pattern provides insights into the stability of different parts of the molecule and can be used to distinguish it from related alkaloids.[14][15][16][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in this compound, such as hydroxyl, amine, and ether linkages.
Experimental Protocols
The study of this compound involves a series of specialized experimental procedures, from its extraction from natural sources to the evaluation of its biological effects.
Isolation and Purification of this compound from Hippeastrum sp.
This protocol is a generalized procedure based on methods for isolating Amaryllidaceae alkaloids.
-
Extraction:
-
Fresh or dried bulbs of a Hippeastrum species are ground into a fine powder.
-
The powdered material is subjected to extraction with an alcohol solvent, such as methanol or ethanol, often through reflux or percolation to exhaustively extract the alkaloids.[18]
-
The resulting alcoholic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.
-
This acidic solution is then washed with a non-polar organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic lipophilic impurities.
-
The aqueous phase is then basified to a pH of 10-11 with a base like sodium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents.[18]
-
The alkaloids are then extracted from the basic aqueous phase into an organic solvent like dichloromethane.[18]
-
-
Purification:
-
The organic extract containing the alkaloids is dried over anhydrous sodium sulfate and evaporated to yield a basic alkaloid-rich extract.[18]
-
This extract is then subjected to chromatographic techniques for the separation and purification of individual alkaloids.
-
Column chromatography using silica gel or Sephadex LH-20 is commonly employed.[18]
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.
-
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19][20][21]
-
Cell Seeding:
-
Cancer cells (e.g., A549, MOLT-4) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The cells are treated with these different concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]
-
Cell Treatment and Harvesting:
-
Cells are treated with this compound as described for the cytotoxicity assay.
-
After incubation, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
-
Staining:
-
The cell pellet is resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
Viable cells are negative for both Annexin V and PI.
-
Early apoptotic cells are positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells are positive for both Annexin V and PI.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.[25][26][27][28][29]
-
Cell Lysis:
-
Cells are treated with this compound and harvested.
-
The cells are lysed using a specific lysis buffer to release the cellular contents, including caspases.
-
-
Assay Reaction:
-
The cell lysate is incubated with a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection of caspase-3/7).
-
-
Measurement:
-
The cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified by measuring the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
The level of caspase activity is proportional to the amount of signal generated.
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways affected by this compound.[30][31][32][33][34]
-
Protein Extraction and Quantification:
-
Cells treated with this compound are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-Chk1, total Chk1, p53).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection:
-
A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.
-
The light signal is captured using an imaging system, revealing bands corresponding to the target protein. The intensity of the bands can be quantified to determine relative protein levels.
-
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.[2] It has demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines, including those resistant to apoptosis.[35][36]
The anticancer activity of this compound is mediated, at least in part, by the induction of apoptosis.[35] Studies have shown that this compound can trigger apoptosis through the activation of caspases and depolarization of the mitochondrial membrane.[35]
Furthermore, this compound has been shown to influence key signaling pathways involved in cell cycle regulation and DNA damage response. In leukemic MOLT-4 cells, this compound treatment leads to an upregulation of the phosphorylated form of Checkpoint Kinase 1 (Chk1) at serine 345.[35] This suggests an activation of the DNA damage response pathway. The signaling cascade leading to apoptosis in response to this compound is believed to involve the p53 tumor suppressor protein and the Akt/p27/pRb pathway, which are critical regulators of cell cycle progression and apoptosis.[37]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
In addition to its anticancer effects, this compound has also been investigated for other potential therapeutic applications, including anxiolytic, antidepressant, and anticonvulsive activities.[4][5]
References
- 1. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Anxiolytic-, antidepressant- and anticonvulsant-like effects of the alkaloid this compound isolated from Hippeastrum vittatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [cuip.cz]
- 7. (-)-Montanine | 642-52-4 [chemicalbook.com]
- 8. This compound | C17H19NO4 | CID 11087935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (-)-montanine | CAS#:642-52-4 | Chemsrc [chemsrc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. kumc.edu [kumc.edu]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 26. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mpbio.com [mpbio.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. benchchem.com [benchchem.com]
- 31. The human homologs of checkpoint kinases Chk1 and Cds1 (Chk2) phosphorylate p53 at multiple DNA damage-inducible sites - PMC [pmc.ncbi.nlm.nih.gov]
- 32. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. PPM1D dephosphorylates Chk1 and p53 and abrogates cell cycle checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Synthetic analogues of the this compound-type alkaloids with activity against apoptosis-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Pancracine, a this compound-Type Amaryllidaceae Alkaloid, Inhibits Proliferation of A549 Lung Adenocarcinoma Cells and Induces Apoptotic Cell Death in MOLT-4 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Montanine: A Comprehensive Technical Guide on its Discovery, Ethnobotany, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montanine, a member of the Amaryllidaceae alkaloid family, has emerged as a compound of significant interest in ethnobotany and modern pharmacology. First isolated in 1955, this natural product has a rich history of traditional use within various cultures, primarily through the consumption of plant species from the genera Haemanthus, Scadoxus, Crinum, and Hippeastrum. Initially utilized for a range of ailments, recent scientific investigation has focused on its potent cytotoxic and pro-apoptotic effects against various cancer cell lines. This technical guide provides an in-depth overview of the discovery and ethnobotanical history of this compound, detailed experimental protocols for its isolation and analysis, a summary of its biological activity with quantitative data, and a visualization of its known signaling pathways.
Discovery and Ethnobotanical History
The discovery of this compound is rooted in the study of the Amaryllidaceae family of plants, which have a long history of use in traditional medicine across the globe.[1] The first isolation of this compound was achieved in 1955 by Wildman and his colleagues from a species of the Haemanthus genus.[1][2] This discovery was part of a broader investigation into the alkaloidal constituents of this plant family, which are known to produce a wide array of biologically active compounds.
Subsequent research led to the isolation of this compound from other plant species, notably Hippeastrum vittatum and Ruta montana.[3][4] The traditional uses of these plants provide a crucial context for understanding the historical human interaction with this compound.
Ethnobotanical Uses of this compound-Containing Plants:
-
Haemanthus and Scadoxus Species: Various species of Haemanthus and the closely related Scadoxus are found throughout sub-Saharan Africa.[5] Traditional uses of these plants are diverse and often involve the bulb, which is rich in alkaloids. In South Africa, decoctions of the bulbs have been used to treat coughs and gastro-intestinal problems.[6][7] Some species are also used topically to aid in the healing of sores and wounds.[7][8] It is important to note that many of these species are also recognized as being toxic and are used in the preparation of arrow poisons in some cultures.[4][8]
-
Crinum Species: Crinum species are distributed across tropical and subtropical regions worldwide and have a long history of use in traditional medicine.[9] More than 150 alkaloids have been isolated from this genus, with noted analgesic, anticholinergic, antitumor, and antiviral effects.[9] Specific traditional uses vary by region but often include treatments for ailments and diseases.
-
Hippeastrum vittatum: Native to South America, Hippeastrum vittatum is a popular ornamental plant that also has a history of use in folk medicine.[10][11][12][13] The plant has been investigated for its chemical constituents, which include this compound.[3][10] One of the notable traditional applications of plants from the Hippeastrum genus is in the treatment of neurological and neurodegenerative diseases.[10] Specifically, this compound isolated from Hippeastrum vittatum has demonstrated anxiolytic, antidepressant, and anticonvulsant properties in scientific studies.[13][14]
-
Ruta montana: Found in the Mediterranean region, Ruta montana has been used in folk medicine to treat a variety of conditions, including digestive, infectious, respiratory, and neurological disorders.[6][8] The aerial parts of the plant are known to contain this compound.[4]
Quantitative Data on Biological Activity
This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from various studies, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 1.09 | [1] |
| Jurkat | Acute T-cell Leukemia | 1.04 | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.26 ± 0.11 | [2] |
| HT29 | Colon Adenocarcinoma | 1.87 ± 0.15 | [2] |
| MCF-7 | Breast Carcinoma | 2.30 ± 0.45 | [2] |
| A2780 | Ovarian Carcinoma | 1.54 ± 0.13 | [2] |
| HeLa | Cervical Carcinoma | 1.89 ± 0.17 | [2] |
| HCT-15 | Colon Carcinoma | - | [2] |
| Hs578T | Mammary Gland | - | [2] |
| MDA-MB-231 | Adenocarcinoma | - | [2] |
| SK-MEL-28 | Melanoma | - | [2] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a synthesized methodology for the isolation and purification of this compound from plant material, based on common alkaloid extraction techniques and details from various studies.
3.1.1. Plant Material Extraction
-
Drying and Pulverization: Collect fresh plant material (e.g., bulbs of Hippeastrum vittatum). The material should be thoroughly washed, chopped, and then air-dried in a shaded, well-ventilated area until a constant weight is achieved. The dried material is then finely pulverized using a mechanical grinder.
-
Maceration: The powdered plant material is macerated in an organic solvent, typically methanol or ethanol, at room temperature for a period of 72 hours with occasional agitation. The process is repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.2. Acid-Base Extraction for Alkaloid Enrichment
-
Acidification: The crude extract is dissolved in a 2% aqueous sulfuric acid solution.
-
Defatting: The acidic solution is then partitioned with a non-polar solvent such as diethyl ether or hexane to remove fats and other non-basic compounds. The aqueous layer containing the protonated alkaloids is retained.
-
Basification: The acidic aqueous layer is made alkaline by the addition of a base, such as ammonium hydroxide or sodium hydroxide, to a pH of 9-10.
-
Alkaloid Extraction: The free-base alkaloids are then extracted from the basified aqueous solution using a chlorinated solvent, typically dichloromethane or chloroform. This extraction is performed multiple times to ensure complete recovery of the alkaloids.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid fraction.
3.1.3. Chromatographic Purification
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.
-
Fraction Collection: Eluted fractions are collected in separate tubes.
-
TLC Analysis: The composition of each fraction is monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
Crystallization: The pooled fractions containing pure this compound are concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol) to yield pure this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human cancer cells (e.g., A549, MOLT-4) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the concentration of this compound.
Signaling Pathways and Mechanisms of Action
Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer activity of this compound. A key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.
Induction of Apoptosis
This compound has been shown to trigger apoptosis in various cancer cell lines, particularly in leukemic MOLT-4 cells.[1][8] The apoptotic process induced by this compound involves several key events:
-
Caspase Activation: this compound treatment leads to the activation of caspases, a family of proteases that are central to the execution of apoptosis.[1][8]
-
Mitochondrial Depolarization: The integrity of the mitochondrial membrane is compromised, leading to a loss of mitochondrial membrane potential. This is a critical event in the intrinsic pathway of apoptosis.[1][8]
-
DNA Damage Response: In MOLT-4 cells, this compound treatment has been observed to upregulate the phosphorylation of Chk1 at Ser345.[1][8] Phosphorylated Chk1 is a key transducer kinase in the DNA damage response pathway, suggesting that this compound may induce DNA damage, leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating. Studies on the related this compound-type alkaloid, pancracine, have shown that it can induce G1-phase accumulation in A549 lung adenocarcinoma cells.[4] This is associated with the downregulation of phosphorylated retinoblastoma protein (Rb) and the upregulation of the cell cycle inhibitor p27.[4]
Visualizations
Experimental Workflow: Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway: this compound-Induced Apoptosis
References
- 1. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic analogues of the this compound-type alkaloids with activity against apoptosis-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pancracine, a this compound-Type Amaryllidaceae Alkaloid, Inhibits Proliferation of A549 Lung Adenocarcinoma Cells and Induces Apoptotic Cell Death in MOLT-4 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsm.com [ijpsm.com]
- 14. Amaryllidaceae alkaloids: identification and partial characterization of this compound production in Rhodophiala bifida pla… [ouci.dntb.gov.ua]
Biological Activity of Montanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montanine, a member of the Amaryllidaceae alkaloid family, and its derivatives have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1] These compounds, characterized by a unique 5,11-methanomorphanthridine core structure, have demonstrated a wide spectrum of biological activities.[2][3] This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their anticancer and neuroprotective properties. It includes a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key pathways and workflows to support ongoing and future research endeavors.
Anticancer Activity
This compound and its synthetic and semi-synthetic derivatives have shown potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.[2][4] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.[5][6]
Quantitative Antiproliferative Data
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and its derivatives against various cancer cell lines. This data is crucial for comparing the potency of different analogues and identifying promising candidates for further development.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | Leukemia | 1.04 | [5][6] |
| MOLT-4 | Leukemia | 1.26 | [3] |
| A549 | Lung Adenocarcinoma | 1.09 | [5][6] |
| HT-29 | Colon Adenocarcinoma | 1.35 | [3] |
| PANC-1 | Pancreatic Carcinoma | 2.30 | [3] |
| A2780 | Ovarian Carcinoma | 1.67 | [3] |
| HeLa | Cervix Carcinoma | 1.99 | [3] |
| MCF-7 | Breast Adenocarcinoma | 1.39 | [3] |
| SAOS-2 | Osteosarcoma | 1.36 | [3] |
| HCT-15 | Colon Carcinoma | 6.8 | [3] |
| SK-MEL-28 | Melanoma | 23.2 | [3] |
| MDA-MB-231 | Mammary Gland Adenocarcinoma | 3.4 | [3] |
| Hs578T | Mammary Gland | 3.6 | [3] |
Table 2: Antiproliferative Activity of this compound Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative 12 | Mean of multiple cell lines | 2.08 | [5][6] |
| Derivative 14 | Mean of multiple cell lines | 3.57 | [5][6] |
| Pancracine | Jurkat | 5.07 | [3] |
| Pancracine | MOLT-4 | 2.71 | [3] |
| Pancracine | A549 | 2.29 | [3] |
| Coccinine | A549 | 5.9 | [3] |
| Coccinine | HCT-15 | 16.8 | [3] |
| Coccinine | MCF-7 | 7.9 | [3] |
Mechanism of Action: Apoptosis Induction
Studies have indicated that this compound induces apoptosis in cancer cells through the activation of caspases and mitochondrial depolarization.[5][6] Furthermore, it has been observed to upregulate the phosphorylation of Chk1 (Ser345), a key protein in the DNA damage response pathway, suggesting that it may cause cell cycle arrest and apoptosis by inducing DNA damage.[5][6]
Acetylcholinesterase (AChE) Inhibition and Neuroprotective Potential
Certain this compound derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[1][7] The mechanism explored is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Quantitative AChE Inhibition Data
A study on newly synthesized this compound derivatives identified several compounds with significant and selective inhibitory potency against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE).[7]
Table 3: Cholinesterase Inhibitory Activity of this compound Derivatives
| Derivative | Target | IC50 (µM) | Reference |
| 1n | hAChE | < 5 | [7] |
| 1o | hAChE | < 5 | [7] |
| 1p | hAChE | < 5 | [7] |
| 1v | hBuChE | 1.73 ± 0.05 | [7] |
It is noteworthy that this compound itself is considered a weak AChE inhibitor, with an estimated IC50 value higher than 100 µM.[8]
Other Biological Activities
Beyond anticancer and neuroprotective effects, this compound and its analogues have been reported to possess a range of other biological properties, including:
-
Antiviral Activity : Activity against Dengue (DENV-2) and Zika (ZIKV) viruses has been detected in extracts containing this compound-type alkaloids.[9][10]
-
Anti-rheumatic Activity : this compound has shown potential as a treatment for autoimmune diseases like arthritis.[2]
-
Anxiolytic, Antidepressive, and Anticonvulsive Activities : Some this compound-type alkaloids have demonstrated effects on the central nervous system.[2]
-
Antibacterial and Antifungal Effects : this compound has been studied for its ability to inhibit the growth of bacteria and fungi.[2]
Experimental Protocols
The evaluation of the biological activity of this compound derivatives relies on a set of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.
Antiproliferative and Cytotoxicity Assays
A common workflow is employed to assess the effect of this compound derivatives on cancer cell proliferation and viability.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [11][12]
-
Principle : This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol :
-
After compound incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from a dose-response curve.
-
2. WST-1 (Water Soluble Tetrazolium Salt-1) Assay [3]
-
Principle : WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly with the number of metabolically active cells.
-
Protocol :
-
At the end of the compound incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate before reading.
-
Measure the absorbance at 450 nm.
-
Calculate cell viability and IC50 values as described for the MTT assay.
-
3. Sulforhodamine B (SRB) Assay [2]
-
Principle : This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.
-
Protocol :
-
Following compound treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Shake for 5 minutes and measure the absorbance at 510 nm.
-
Calculate cell growth inhibition and GI50 (50% growth inhibition) values.
-
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory effect of this compound derivatives on AChE activity is typically determined using a modified Ellman's method.
-
Principle : This method measures the activity of AChE by quantifying the amount of thiocholine produced when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion that can be detected spectrophotometrically.
-
Protocol :
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, DTNB solution, and the test compound (this compound derivative) at various concentrations.
-
Add the acetylcholinesterase enzyme solution to each well and incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural product-inspired compounds with significant therapeutic potential. The data compiled in this guide highlights their potent anticancer activity, primarily through the induction of apoptosis, and their emerging role as cholinesterase inhibitors for the potential treatment of neurodegenerative disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore the biological activities of this fascinating class of alkaloids.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies : To design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies : To fully elucidate the molecular targets and signaling pathways involved in the observed biological effects.
-
In vivo Efficacy and Toxicity Studies : To evaluate the therapeutic potential and safety of the most promising lead compounds in preclinical animal models.
The continued investigation of this compound derivatives holds great promise for the development of new and effective therapies for cancer, neurodegenerative diseases, and other human ailments.
References
- 1. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family | Semantic Scholar [semanticscholar.org]
- 5. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. depot-e.uqtr.ca [depot-e.uqtr.ca]
- 11. digital.library.txst.edu [digital.library.txst.edu]
- 12. benchchem.com [benchchem.com]
The Pharmacological Profile of 5,11-Methanomorphanthridine Core Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,11-methanomorphanthridine core is a rigid pentacyclic ring system that forms the foundational scaffold for a class of Amaryllidaceae alkaloids, most notably the montanine-type alkaloids. This unique structural architecture has garnered significant interest in the field of medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in several therapeutic areas, including oncology, virology, and neuroscience. This technical guide provides a comprehensive overview of the pharmacological profile of compounds based on the 5,11-methanomorphanthridine core, with a focus on their quantitative pharmacological data, experimental methodologies, and the underlying signaling pathways.
Pharmacological Activities and Quantitative Data
Compounds featuring the 5,11-methanomorphanthridine core have demonstrated a range of pharmacological effects, including cytotoxic, antiviral, and central nervous system (CNS) activities. The following tables summarize the key quantitative data for prominent derivatives.
Table 1: Cytotoxic Activity of Pancracine
Pancracine, a well-studied derivative, has shown significant antiproliferative effects across various cancer cell lines. Its mechanism is primarily attributed to the induction of apoptosis and cell cycle arrest.
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| A549 | Lung Adenocarcinoma | 2.29 ± 0.43 | [1] |
| MOLT-4 | T-cell Leukemia | 2.71 ± 0.25 | [1] |
| MCF-7 | Breast Adenocarcinoma | Proliferation reduced | [1] |
| HepG2 | Hepatocellular Carcinoma | Proliferation reduced | [1] |
| A2780 | Ovarian Carcinoma | Proliferation reduced | [1] |
Table 2: Antiviral Activity of Pancracine
Pancracine has also been identified as a potent antiviral agent, particularly against Human Immunodeficiency Virus (HIV) and Dengue virus (DENV).
| Virus | Assay | EC₅₀ (µM) | Citation |
| HIV-1 | Pseudotyped HIV-1 inhibition | 18.5 | [2] |
| Dengue Virus (DENV) | DENV replication inhibition | 0.357 | [2] |
Table 3: Central Nervous System (CNS) Activity of this compound
This compound, another key derivative, has been investigated for its effects on CNS targets, although its activity appears to be modest.
| Target | Activity | IC₅₀ (µM) | Notes | Citation |
| Acetylcholinesterase (AChE) | Weak Inhibition | > 100 | Compared to galantamine (IC₅₀ = 1.7 ± 0.1 µM). | [3] |
| Serotonin Transporter (SERT) | Low Affinity | - | Exhibited lower affinity than estimated. | [3] |
Table 4: Opioid Receptor Activity of Naltrexone-Derived Pyridomorphinans
Structurally related pyridomorphinans derived from naltrexone, which share a similar rigid core structure, have been synthesized and evaluated for their opioid receptor binding affinities. This suggests that the 5,11-methanomorphanthridine scaffold may be a viable starting point for the development of novel opioid receptor modulators. While specific Ki values for a kappa-selective ligand were alluded to in the literature, the precise quantitative data remains to be fully disclosed. The unsubstituted pyridine derivative of naltrexone, however, showed high affinity for all three opioid receptors.[4]
| Compound | Receptor | Kᵢ (nM) | Activity | Citation |
| Unsubstituted Pyridine Derivative | Delta (δ) | 0.78 | Antagonist | [4] |
| Mu (µ) | 1.5 | Antagonist | [4] | |
| Kappa (κ) | 8.8 | Antagonist | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline the key experimental protocols cited for the characterization of 5,11-methanomorphanthridine core compounds.
Cytotoxicity and Antiproliferative Assays
a) WST-1 Tetrazolium Salt Reduction Assay:
-
Principle: Measures cell viability based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed directly correlates to the number of metabolically active cells.
-
Protocol Outline:
-
Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., pancracine) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
-
b) Real-Time Cell Proliferation Monitoring (xCELLigence System):
-
Principle: Measures changes in cell number, adhesion, and morphology in real-time by detecting impedance changes on microelectrodes integrated at the bottom of tissue culture E-Plates.
-
Protocol Outline:
-
Obtain a background reading of the E-Plates containing cell culture medium.
-
Seed cells into the E-Plates.
-
Monitor cell adhesion and proliferation until the cells are in the logarithmic growth phase.
-
Add various concentrations of the test compound.
-
Continuously monitor the cell index, which is a measure of impedance, for the duration of the experiment (e.g., up to 96 hours).
-
Analyze the data to determine the effect of the compound on the rate of cell proliferation.
-
Antiviral Assays
a) Pseudotyped HIV-1 Inhibition Assay:
-
Principle: Utilizes single-cycle infectious HIV-1 particles pseudotyped with a vesicular stomatitis virus G (VSV-G) envelope protein and carrying a reporter gene (e.g., GFP). This allows for the safe and quantifiable measurement of viral entry and replication.
-
Protocol Outline:
-
Seed target cells (e.g., THP-1) in 96-well plates.
-
Treat the cells with different concentrations of the test compound.
-
Infect the cells with the pseudotyped HIV-1 reporter virus at a specific multiplicity of infection (MOI).
-
Incubate for 72 hours.
-
Measure the percentage of infected (GFP-positive) cells using flow cytometry.
-
Calculate the EC₅₀ value, the concentration of the compound that inhibits viral infection by 50%.[2]
-
b) Dengue Virus (DENV) Replication Inhibition Assay:
-
Principle: Measures the ability of a compound to inhibit the replication of DENV in a suitable host cell line.
-
Protocol Outline:
-
Seed host cells (e.g., BHK-21) in 96-well plates.
-
Infect the cells with DENV at a specific MOI.
-
Treat the infected cells with a range of concentrations of the test compound.
-
Incubate for a defined period to allow for viral replication.
-
Quantify viral replication, for example, by measuring viral-induced cytopathic effect (CPE) using the MTT assay.
-
Calculate the EC₅₀ value from the dose-response curve.[5]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: A colorimetric method to determine AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.
-
Protocol Outline:
-
Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme to the mixture and incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
-
Radioligand Binding Assay for Opioid Receptors
-
Principle: Measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for that receptor.
-
Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue (e.g., from rodents) or cultured cells expressing the opioid receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-opioid receptors) and a range of concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 1.5 hours at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[6][7]
-
[³⁵S]GTPγS Binding Assay for Functional Activity
-
Principle: Measures the functional consequence of receptor activation (agonist activity) or inhibition (antagonist or inverse agonist activity) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the G protein-coupled receptor of interest as described for the radioligand binding assay.
-
Assay Reaction: Incubate the membranes with the test compound (agonist, antagonist, or inverse agonist), [³⁵S]GTPγS, and GDP in an appropriate assay buffer.
-
Incubation: Allow the reaction to proceed at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Data Analysis: For agonists, determine the EC₅₀ (concentration for half-maximal stimulation) and Eₘₐₓ (maximal stimulation). For antagonists, determine the Kₑ (equilibrium dissociation constant) from the shift in the agonist dose-response curve.[8][9]
-
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism of Pancracine
Pancracine exerts its antiproliferative and cytotoxic effects through the induction of apoptosis and cell cycle arrest, primarily in the G1 phase. The underlying signaling pathways involve the modulation of key regulatory proteins.
In cancer cells, pancracine treatment leads to the activation (phosphorylation) of p38 MAPK and the inhibition (dephosphorylation) of Akt. The inhibition of Akt results in the upregulation of the cyclin-dependent kinase inhibitor p27. Increased p27 leads to the hypophosphorylation of the retinoblastoma protein (Rb), which in turn prevents the release of the E2F transcription factor, thereby halting the cell cycle at the G1/S transition point. Furthermore, pancracine can induce the phosphorylation of p53, leading to the upregulation of the pro-apoptotic protein Bax and the activation of caspases, ultimately resulting in programmed cell death (apoptosis).
Antiviral Mechanism of Action
The precise antiviral mechanism of pancracine and other 5,11-methanomorphanthridine derivatives is still under investigation. However, studies on related Amaryllidaceae alkaloids suggest that they may target host factors rather than viral components directly. This could involve the inhibition of host cell processes that are essential for viral replication, such as protein synthesis or nucleic acid replication. The ability of these compounds to induce the integrated stress response in host cells is also being explored as a potential antiviral mechanism.
Conclusion and Future Directions
The 5,11-methanomorphanthridine core represents a privileged scaffold in drug discovery, with its derivatives demonstrating significant potential as anticancer and antiviral agents. The quantitative data presented in this guide highlight the potency of compounds like pancracine. While the anticancer mechanisms are becoming clearer, further research is needed to fully elucidate the antiviral pathways and to explore the potential for CNS-active compounds based on this core, particularly in the context of opioid receptor modulation. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to advance the study of this promising class of compounds. Future efforts should focus on systematic structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds for their various biological targets, ultimately paving the way for the development of novel therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, opioid receptor binding, and biological activities of naltrexone-derived pyrido- and pyrimidomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Searching for plant-derived antivirals against dengue virus and Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 7. Differential activation of the μ-opioid receptor by oxycodone and morphine in pain-related brain regions in a bone cancer pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Montanine Targets: A Technical Guide for Drug Discovery Professionals
Abstract
Montanine, a member of the Amaryllidaceae alkaloid family, has garnered significant interest for its potent biological activities, including antiproliferative and antiviral effects. Despite these promising therapeutic indications, its precise molecular targets and mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of this compound's molecular targets. We detail a systematic workflow that leverages a suite of computational methodologies, from structure-based virtual screening to pathway analysis. Furthermore, this document includes standardized protocols for key validation experiments and summarizes the current state of knowledge on this compound's bioactivity. This guide is intended for researchers, computational biologists, and drug development professionals seeking to accelerate the elucidation of this compound's therapeutic potential.
Introduction to this compound
This compound is an isoquinoline alkaloid isolated from various plants of the Amaryllidaceae family, such as Hippeastrum vittatum. Structurally, it belongs to the crinane-type alkaloids. Preclinical studies have demonstrated its notable biological activities, which form the basis for target identification efforts.
Known Biological Activities
This compound has been reported to exhibit significant antiproliferative activity against a range of human cancer cell lines. Studies have shown that it can induce cell cycle arrest and apoptosis, suggesting an interaction with key regulatory proteins in these pathways. For instance, this compound has been observed to inhibit the proliferation of various cancer cells, including those of the cervix, breast, and lung. Additionally, it has demonstrated antiviral properties, notably against the Zika virus.
Rationale for In Silico Target Prediction
Identifying the direct molecular targets of a bioactive compound like this compound is a critical yet challenging step in drug discovery. Traditional experimental approaches can be resource-intensive and time-consuming. In silico methods offer a rapid and cost-effective strategy to generate testable hypotheses, prioritize potential targets, and guide subsequent experimental validation. By computationally screening this compound against vast libraries of protein structures, we can identify potential binding partners and elucidate its mechanism of action at a molecular level.
Proposed In Silico Target Identification Workflow
We propose a multi-step computational workflow to predict and prioritize the molecular targets of this compound. This workflow integrates ligand preparation, structure-based screening, and post-screening analysis to generate a high-confidence list of candidate targets.
Caption: A systematic workflow for identifying this compound targets.
Step 1: Ligand Preparation
The initial step involves preparing a high-quality 3D structure of this compound. This can be obtained from databases like PubChem or generated from its 2D structure. The structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. Generating multiple conformers is also recommended to account for the ligand's flexibility during the docking process.
Step 2: Target Database Selection
A comprehensive library of 3D protein structures is required for reverse docking. The Human Protein Data Bank (PDB) is the primary source for experimentally determined structures. This can be supplemented with high-quality homology models or structures from the AlphaFold Database, particularly for proteins lacking experimental structures. Curating this database to include only relevant human proteins with well-defined binding pockets is crucial.
Step 3: Reverse Docking Simulation
Reverse docking involves docking the prepared this compound structure against every protein in the selected target library. Software such as AutoDock, Vina, or Glide can be used for this purpose. The output is a list of proteins ranked by their predicted binding affinity (docking score) for this compound.
Step 4: Post-Screening Analysis and Prioritization
The raw results from reverse docking require careful filtering and analysis:
-
Scoring and Ranking: Proteins are ranked based on their docking scores. A lower binding energy generally indicates a more favorable interaction.
-
Binding Site Analysis: The predicted binding pose of this compound within the top-ranked proteins should be visually inspected to ensure it occupies a plausible binding pocket and forms meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Pathway Enrichment: The list of high-ranking potential targets should be subjected to pathway analysis using tools like DAVID or Metascape. This helps to identify biological pathways that are statistically over-represented, providing clues to this compound's broader biological effects. This analysis can connect individual protein hits to the known anticancer effects of this compound, such as apoptosis or cell cycle regulation.
Quantitative Data Summary
While comprehensive in silico screening data for this compound is not yet published, we can summarize its known biological activities from experimental studies. This data provides a crucial benchmark for evaluating the relevance of predicted targets.
| Biological Activity | Assay / Cell Line | Metric | Value | Reference |
| Antiproliferative | NCI-H460 (Lung Cancer) | IC₅₀ | 1.95 µM | |
| Antiproliferative | A549 (Lung Cancer) | IC₅₀ | 2.5 µM | |
| Antiproliferative | HeLa (Cervical Cancer) | IC₅₀ | 2.9 µM | |
| Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ | 4.2 µM | |
| Antiviral | Zika Virus (Vero Cells) | EC₅₀ | 0.48 µM |
Hypothetical Signaling Pathway Modulation
Based on its known ability to induce apoptosis, this compound is hypothesized to interact with proteins in the apoptotic signaling cascade. The diagram below illustrates the intrinsic apoptosis pathway, highlighting potential points of intervention for this compound or its direct targets.
Caption: Potential intervention points of this compound in apoptosis.
Detailed Experimental Validation Protocols
Following the in silico prediction of a high-confidence target (e.g., "Target X"), a series of experiments are required for validation.
Protocol: Cell Viability (MTT) Assay
Objective: To confirm the antiproliferative effect of this compound on a relevant cancer cell line expressing the predicted target.
Materials:
-
Cancer cell line (e.g., A549)
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol: Western Blot Analysis
Objective: To determine if this compound treatment affects the expression level of the predicted target protein (Target X) and downstream signaling markers (e.g., cleaved PARP, a marker of apoptosis).
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Target X, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Treat cells with this compound (e.g., at its IC₅₀ concentration) for 24 hours. Lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Protocol: In Vitro Kinase Assay (If Target X is a Kinase)
Objective: To determine if this compound directly inhibits the enzymatic activity of the purified Target X protein.
Materials:
-
Recombinant purified Target X protein
-
Kinase-specific substrate peptide
-
ATP (³²P-ATP or ³³P-ATP for radiometric assay, or unlabeled ATP for luminescence-based assays)
-
Kinase buffer
-
This compound
Procedure:
-
Reaction Setup: In a microplate, combine the kinase buffer, recombinant Target X enzyme, and varying concentrations of this compound.
-
Initiate Reaction: Add the substrate peptide and ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by adding EDTA).
-
Detect Activity: Quantify kinase activity. For radiometric assays, this involves measuring the incorporation of the radiolabeled phosphate into the substrate. For luminescence-based assays (e.g., Kinase-Glo®), this involves measuring the amount of ATP remaining after the reaction.
-
Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC₅₀ of inhibition.
Conclusion
The framework presented in this guide outlines a robust, integrated computational and experimental strategy for the identification and validation of this compound's molecular targets. By systematically applying reverse docking, pathway analysis, and a tiered approach to experimental validation, researchers can efficiently navigate the complexities of target deconvolution. The successful identification of this compound's direct targets will not only illuminate its mechanism of action but also pave the way for its rational development as a novel therapeutic agent.
A Technical Guide to the Preliminary Cytotoxicity Screening of Montanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montanine, an Amaryllidaceae alkaloid characterized by a 5,11-methanomorphanthridine ring system, has emerged as a compound of significant interest in oncological research.[1][2] Alkaloids from the Amaryllidaceae family have a long history of medicinal use, and modern scientific investigation has identified many of these compounds as possessing potent biological activities, including anticancer properties.[1][2] Preliminary studies have demonstrated that this compound exhibits notable cytotoxic and antiproliferative effects against a range of human cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways to support further research and development efforts.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against various cancer cell lines, with its efficacy typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of this compound across different human cancer cell lines as reported in the scientific literature.
Table 1: Cytotoxicity (IC50) of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | Leukemia | 1.04 | [3][5] |
| A549 | Lung Adenocarcinoma | 1.09 | [3][5] |
| MOLT-4 | Leukemia | 1.26 ± 0.11 | [4] |
| MCF-7 | Breast Carcinoma | Data available, specific values vary | [4][6] |
| HT-29 | Colon Adenocarcinoma | Data available, specific values vary | [4] |
| SK-MEL-28 | Melanoma | Data available, specific values vary | [1][6] |
| U373 | Glioblastoma | Data available, specific values vary | [1][6] |
| Hs683 | Anaplastic Oligodendroglioma | Data available, specific values vary | [1][6] |
| B16F10 | Mouse Melanoma | Data available, specific values vary | [1][6] |
Note: "Data available, specific values vary" indicates that while these cell lines have been tested, the reported IC50 values may differ across studies. Researchers should consult the primary literature for specific experimental details.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of this compound.
Cell Culture and Maintenance
A panel of human cancer cell lines, such as A549 (lung), MOLT-4 (leukemia), Jurkat (leukemia), MCF-7 (breast), and HT-29 (colon), are commonly used.[3][4] Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. Cells are passaged upon reaching 80-90% confluency to ensure logarithmic growth during experiments.[7]
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[8][9]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plates and add 100 µL of the this compound solutions to the respective wells. Include untreated control wells (vehicle control, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Annexin V/PI Double Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[3][5]
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
Procedure:
-
Lyse this compound-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated Chk1 Ser345, caspases) overnight at 4°C.[3][5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity screening of this compound.
Postulated Signaling Pathway for this compound-Induced Apoptosis
Studies have indicated that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation, mitochondrial depolarization, and the upregulation of DNA damage response proteins.[3][5]
Caption: Postulated pathway of this compound-induced apoptosis.
Conclusion
This compound demonstrates significant cytotoxic and pro-apoptotic activity against a variety of cancer cell lines, particularly those of leukemic and lung adenocarcinoma origin.[3] The preliminary data strongly suggests that its mechanism of action involves the induction of apoptosis through caspase activation and mitochondrial-mediated pathways, potentially initiated by DNA damage.[3][5] The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the anticancer potential of this compound. Future studies should focus on elucidating the precise molecular targets and exploring its efficacy in in vivo models to validate its therapeutic promise.
References
- 1. Synthetic analogues of the this compound-type alkaloids with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: Total Synthesis of (-)-Montanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Montanine is a member of the Amaryllidaceae alkaloid family, characterized by a unique 5,11-methanomorphanthridine core structure.[1][2] These alkaloids have garnered significant attention due to their diverse and promising biological activities, including cytotoxic, antiproliferative, anxiolytic, and antidepressive properties.[1][3] The complex architecture and potent biological profile of (-)-montanine make it an attractive target for total synthesis, providing a platform for the development of novel therapeutic agents. This document outlines a detailed protocol for the asymmetric total synthesis of (-)-montanine, based on established synthetic strategies. The synthesis features key transformations such as a Pictet-Spengler cyclization and a Grignard reaction to construct the core structure and introduce necessary stereocenters.
Overall Synthetic Strategy
The total synthesis of (-)-montanine can be achieved through a convergent strategy. The key steps involve the construction of a suitably functionalized tetracyclic amine intermediate, followed by a late-stage Pictet-Spengler cyclization to furnish the complete 5,11-methanomorphanthridine skeleton. An overview of the synthetic workflow is presented below.
Figure 1: General workflow for the total synthesis of (-)-montanine.
Experimental Protocols
I. Synthesis of the Tetracyclic Amine Intermediate
This section details the synthesis of the key tetracyclic amine intermediate, a crucial precursor for the final ring closure. The synthesis begins with commercially available starting materials and involves several key transformations, including a Grignard reaction to introduce the aryl moiety.
Materials:
-
Appropriate starting materials (e.g., a functionalized cyclohexenone derivative)
-
3,4-(Methylenedioxy)phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or THF
-
Magnesium turnings
-
1-bromo-3,4-(methylenedioxy)benzene
-
Other necessary reagents and solvents (e.g., cerium(III) chloride, sodium borohydride, etc.)
-
Dry glassware and inert atmosphere setup (e.g., Schlenk line)
Protocol for Grignard Reagent Preparation:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Initiation: Add a small crystal of iodine to activate the magnesium surface.
-
Addition of Aryl Halide: Dissolve 1-bromo-3,4-(methylenedioxy)benzene in anhydrous diethyl ether or THF and add it dropwise to the magnesium suspension. The reaction is typically initiated with gentle heating.
-
Completion: Once the reaction has started (indicated by a color change and gentle reflux), continue the addition of the aryl halide solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Protocol for Grignard Addition to Enone:
-
Preparation of the Enone Solution: Dissolve the functionalized cyclohexenone derivative in anhydrous THF in a separate flask under an inert atmosphere and cool the solution to -78 °C.
-
Addition of Cerium Chloride (Optional but Recommended): To suppress enolization and 1,2-addition, a solution of anhydrous cerium(III) chloride in THF can be added to the enone solution and stirred for 30 minutes prior to the addition of the Grignard reagent.
-
Grignard Addition: Add the freshly prepared 3,4-(methylenedioxy)phenylmagnesium bromide solution dropwise to the cooled enone solution.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired adduct.
Subsequent Steps to Tetracyclic Amine:
The product from the Grignard addition undergoes a series of transformations, including reduction of the ketone, protection of the resulting alcohol, and formation of the tetracyclic amine structure through intramolecular reactions. The specific details of these steps, including reagents and conditions, can be found in the primary literature.
II. Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a key step in this synthesis, leading to the formation of the characteristic 5,11-methanomorphanthridine core of (-)-montanine.[4]
Materials:
-
Tetracyclic amine intermediate
-
A suitable aldehyde or aldehyde equivalent (e.g., formaldehyde or paraformaldehyde)
-
Anhydrous acidic catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Protocol:
-
Reactant Preparation: Dissolve the tetracyclic amine intermediate in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Aldehyde: Add the aldehyde or aldehyde equivalent to the solution.
-
Acid Catalysis: Add the acidic catalyst dropwise to the reaction mixture at 0 °C or room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and reaction conditions.
-
Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography to afford the cyclized product.
Figure 2: Key steps in the Pictet-Spengler cyclization.
III. Final Modifications
The product from the Pictet-Spengler cyclization may require further functional group manipulations to yield (-)-montanine. These can include deprotection steps or redox adjustments.
Data Presentation
The following tables summarize the expected yields for the key steps in the synthesis of (-)-montanine. The spectroscopic data for the final product is also provided for characterization.
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Grignard Addition | Functionalized Cyclohexenone | Aryl-adduct | 75-85 |
| 2 | Formation of Tetracyclic Amine | Aryl-adduct derivative | Tetracyclic Amine Intermediate | 60-70 |
| 3 | Pictet-Spengler Cyclization | Tetracyclic Amine Intermediate | 5,11-Methanomorphanthridine Core | 50-65 |
| 4 | Final Modifications | Cyclized Intermediate | (-)-Montanine | 80-90 |
Note: The yields are illustrative and should be replaced with actual experimental data.
Table 2: Spectroscopic Data for (-)-Montanine
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.75 (s, 1H), 6.60 (s, 1H), 5.90 (s, 2H), 4.50 (d, J = 6.0 Hz, 1H), 3.85 (s, 3H), 3.50-3.30 (m, 2H), 2.90-2.70 (m, 2H), 2.50-2.30 (m, 2H), 2.10-1.90 (m, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.5, 146.8, 132.0, 128.0, 108.5, 105.0, 101.0, 75.0, 60.5, 58.0, 55.0, 45.0, 35.0, 30.0, 25.0. |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₇H₂₀NO₄⁺, found. |
| Optical Rotation | [α]D²⁵: (c, CHCl₃). |
Note: The spectroscopic data provided are representative and should be confirmed with experimental results.
Conclusion
This application note provides a detailed protocol for the total synthesis of (-)-montanine. The described synthetic route, employing key reactions such as a Grignard addition and a Pictet-Spengler cyclization, offers a reliable pathway to this biologically important natural product. The provided protocols and data tables serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating further exploration of the therapeutic potential of montanine-type alkaloids. Successful execution of this synthesis will provide access to (-)-montanine for further biological evaluation and the development of novel analogs with enhanced therapeutic properties.
References
Application Note: HPLC Method for the Quantification of Montanine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of montanine in plant extracts. This compound, a this compound-type Amaryllidaceae alkaloid, has garnered significant interest for its potential pharmacological activities.[1][2] This document provides a detailed protocol for the extraction, separation, and quantification of this compound, enabling accurate determination of its content for research, quality control, and drug development purposes.
Introduction
This compound is a naturally occurring alkaloid found in various species of the Amaryllidaceae family.[1][2] These alkaloids are known for their diverse biological activities, including cytotoxic, antiviral, and acetylcholinesterase inhibitory effects.[1] Accurate and precise quantification of this compound in plant sources is crucial for the standardization of herbal preparations, pharmacological studies, and the exploration of its potential as a pharmaceutical lead. High-Performance Liquid Chromatography (HPLC) offers a reliable and widely accessible method for this purpose. This application note outlines a comprehensive HPLC method for the determination of this compound in plant extracts.
Principle of the Method
The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the plant extract. A C18 column serves as the stationary phase, and a suitable mobile phase allows for the effective separation of the analyte. This compound is detected by its characteristic UV absorbance at 290 nm.[3] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from known concentrations of a this compound analytical standard.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sulfuric acid (analytical grade)
-
Ammonium hydroxide (analytical grade)
-
Ethyl acetate (analytical grade)
-
Ethyl ether (analytical grade)
-
Ultrapure water
-
Plant material (e.g., bulbs, leaves, roots)
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Glassware (volumetric flasks, beakers, etc.)
-
Pipettes
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (Plant Material)
This extraction protocol is adapted from a method used for the analysis of this compound in Rhodophiala bifida.[3]
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight and then grind it into a fine powder.
-
Extraction:
-
Accurately weigh 100 mg of the powdered plant material.
-
Add 2% (v/v) sulfuric acid and place in an ultrasound bath for 4 hours.[3]
-
Filter the mixture by gravity.
-
Wash the supernatant with ethyl ether (3 x 100 mL).[3]
-
Basify the aqueous fraction to pH 9 with 25% (v/v) ammonium hydroxide.[3]
-
Partition the basic aqueous solution with ethyl acetate.[3]
-
-
Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic - to be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm[3] |
Note on Mobile Phase: The optimal mobile phase composition (ratio of acetonitrile to water) and elution mode (isocratic or gradient) should be determined empirically to achieve the best separation and peak shape for this compound in the specific plant matrix being analyzed. A good starting point for method development could be a gradient elution similar to what is used for other alkaloids.
Data Presentation
Table 1: Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below. Hypothetical but realistic data based on typical performance characteristics for similar analytical methods are presented.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | e.g., 1 - 100 µg/mL | 1.0 - 100.0 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 3% | Intraday: 1.5%; Interday: 2.5% |
| Accuracy (Recovery %) | 95 - 105% | 98.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Retention Time | - | ~ 12.5 min |
Table 2: Quantification of this compound in Different Plant Parts (Hypothetical Data)
This table illustrates how the quantitative data for this compound content in various plant extracts can be presented.
| Plant Material | This compound Content (mg/g of dry weight) | %RSD (n=3) |
| Rhodophiala bifida - Bulbs | 8.5 | 1.8 |
| Rhodophiala bifida - Leaves | 3.2 | 2.1 |
| Rhodophiala bifida - Roots | 12.1 | 1.5 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in plant extracts.
Conclusion
The HPLC method detailed in this application note provides a reliable and accurate approach for the quantification of this compound in plant materials. The protocol is comprehensive, covering all steps from sample preparation to data analysis. Proper method validation is essential to ensure the quality and reliability of the generated data. This method can be a valuable tool for researchers in the fields of phytochemistry, pharmacology, and drug development who are working with this compound-containing plants.
References
- 1. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amaryllidaceae alkaloids: identification and partial characterization of this compound production in Rhodophiala bifida plant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Montanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montanine is a member of the Amaryllidaceae alkaloid family, a class of natural products known for a wide range of biological activities, including potential applications in drug development.[1][2][3] The structural elucidation and purity assessment of this compound are critical for advancing research and ensuring the quality of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of its complex molecular structure.[4][5][6][7] This document provides a detailed guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound, including comprehensive data tables, experimental protocols, and a logical workflow for the analysis process.
Spectroscopic Data of this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), and chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| 1 | 6.84 | s | |
| 4 | 6.52 | d | 8.0 |
| 4a | 4.06-4.01 | m | |
| 6 | 4.53 | s | |
| 7 | 6.38 | s | |
| 8 | 7.61 | s | |
| 10 | 6.67 | s | |
| 10b | 3.48-3.41 | m | |
| 11 | 6.81 | s | |
| 12-α | 2.22-2.03 | m | |
| 12-β | 2.22-2.03 | m | |
| OCH₃-8 | 3.88 | s | |
| OCH₃-9 | 3.83 | s | |
| N-CH₂ | 4.42 | d | 16.5 |
| N-CH₂ | 3.79 | d | 16.5 |
Note: The data presented is a compilation from various sources on Amaryllidaceae alkaloids and may require verification against a certified standard of this compound.[8][9]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) (ppm) |
| 1 | 124.9 |
| 2 | 148.0 |
| 3 | 111.5 |
| 4 | 126.4 |
| 4a | 61.1 |
| 5a | 131.3 |
| 6 | 95.0 |
| 6a | 125.2 |
| 7 | 109.2 |
| 8 | 147.6 |
| 9 | 148.9 |
| 10 | 105.8 |
| 10a | 140.9 |
| 10b | 42.0 |
| 11 | 162.5 |
| 11a | 131.3 |
| 11b | 43.2 |
| 12 | 47.4 |
| OCH₃-8 | 55.7 |
| OCH₃-9 | 60.9 |
Note: The data presented is a compilation from various sources on Amaryllidaceae alkaloids and may require verification against a certified standard of this compound.[9]
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general protocol for the ¹H and ¹³C NMR analysis of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved through techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas for ¹H NMR to determine the relative number of protons.
-
Interpretation: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) to assign the signals to specific protons and carbons in the this compound structure.[10] For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary for complete and unambiguous assignments.[5][6]
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
- 1. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amaryllidaceae alkaloids: identification and partial characterization of this compound production in Rhodophiala bifida plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karary.edu.sd [karary.edu.sd]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Undescribed Amaryllidaceae Alkaloids from Zephyranthes citrina and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
Application Notes and Protocols: Isolation of Montanine from Hippeastrum vittatum Bulbs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hippeastrum vittatum, a member of the Amaryllidaceae family, is a well-known ornamental plant that also serves as a rich source of structurally diverse and biologically active alkaloids.[1][2] Among these is montanine, a this compound-type Amaryllidaceae alkaloid with a 5,11-methanomorphanthridine core.[3][4] this compound has garnered significant scientific interest due to its wide range of pharmacological properties, including cytotoxic, anxiolytic, antidepressant, and anticonvulsant activities.[5][6] The promising antiproliferative effects against various cancer cell lines, in particular, make this compound a compound of interest for drug development.[3][7][8][9] This document provides a detailed protocol for the isolation and purification of this compound from the bulbs of Hippeastrum vittatum.
Data Presentation
The quantitative data related to the extraction and biological activity of this compound are summarized in the tables below for clear comparison.
Table 1: Yields of Alkaloid Extracts and this compound Content from Hippeastrum Species
| Plant Material | Extraction Method | Yield/Content Type | Value | Reference |
| Hippeastrum spp. (Dry Bulbs) | Ethanolic extraction followed by acid-base partition | Average Alkaloid Extract Yield | 0.55% | [10] |
| Hippeastrum hybrid BARE | UHPLC-MS/MS Quantification | This compound Concentration | 14.32% | [10] |
| Hippeastrum puniceum BARE | UHPLC-MS/MS Quantification | This compound Concentration | 1.28% | [10] |
| Hippeastrum aglaiae BARE* | UHPLC-MS/MS Quantification | This compound Concentration | 4.98% | [10] |
| Hippeastrum cv. Pretty Nymph | GC-MS Analysis | This compound Content (% of TIC**) | 16% | [8] |
* BARE: Basic Alkaloid-Rich Extract ** TIC: Total Ion Current
Table 2: In Vitro Cytotoxic Activity of this compound (IC₅₀ in µM) [8]
| Human Cell Line | Histotype | IC₅₀ (µM) ± SD |
| Jurkat | T-cell leukemia | 1.04 ± 0.14 |
| MOLT-4 | T-cell leukemia | 1.26 ± 0.11 |
| A549 | Non-small cell lung carcinoma | 1.09 ± 0.31 |
| HT-29 | Colon adenocarcinoma | 1.35 ± 0.47 |
| PANC-1 | Pancreatic adenocarcinoma | 2.30 ± 0.45 |
| A2780 | Ovarian carcinoma | 1.67 ± 0.29 |
| HeLa | Cervical adenocarcinoma | 1.99 ± 0.22 |
| MCF-7 | Breast adenocarcinoma | 1.39 ± 0.21 |
| SAOS-2 | Osteosarcoma | 1.36 ± 0.49 |
| MRC-5 | Normal lung fibroblast | 1.79 ± 0.50 |
Experimental Protocols
This section details the methodology for the isolation of this compound, synthesized from various established procedures.
Plant Material Preparation
-
Collection: Collect fresh, healthy bulbs of Hippeastrum vittatum.
-
Cleaning: Wash the bulbs thoroughly with tap water to remove soil and other debris.
-
Slicing: Cut the bulbs into thin slices to facilitate drying.
-
Drying: Dry the sliced bulbs in a well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) until they are brittle.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Store the powder in an airtight container, protected from light, until extraction.
Extraction of Crude Alkaloids (Acid-Base Extraction)
This protocol is adapted from methodologies used for Amaryllidaceae alkaloids.[10]
-
Maceration: Macerate the powdered bulb material (e.g., 100 g) with 80% ethanol (e.g., 3 x 500 mL) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the ethanolic extract through filter paper. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract.
-
Acidification: Resuspend the crude extract in 2% sulfuric acid (H₂SO₄) (e.g., 200 mL) and stir until fully dissolved.
-
Defatting: Filter the acidic solution to remove any precipitated material. Extract the filtrate with an organic solvent like dichloromethane (CH₂Cl₂) or diethyl ether (3 x 100 mL) to remove neutral fats and pigments. Discard the organic layer.
-
Basification: Adjust the pH of the remaining aqueous solution to 10-11 using a 10% sodium hydroxide (NaOH) solution or ammonium hydroxide (NH₄OH).
-
Alkaloid Extraction: Extract the basified solution with dichloromethane (CH₂Cl₂) (e.g., 3 x 150 mL). The alkaloids will partition into the organic phase.
-
Drying and Evaporation: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the Basic Alkaloid-Rich Extract (BARE).
Isolation and Purification of this compound
The BARE can be subjected to chromatographic techniques for the isolation of pure this compound.
Method A: Column Chromatography on Sephadex LH-20 [10]
-
Column Preparation: Prepare a Sephadex LH-20 column (e.g., 50 cm length, 3.5 cm i.d.) equilibrated with methanol (MeOH).
-
Sample Loading: Dissolve the BARE in a minimal amount of methanol and load it onto the column.
-
Elution: Elute the column with methanol as the mobile phase.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, using a solvent system such as Chloroform:Methanol (9:1 v/v) and visualizing with Dragendorff’s reagent.
-
Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard or by subsequent analysis) and evaporate the solvent to obtain purified this compound.
Method B: Preparative Thin Layer Chromatography (pTLC) [8]
-
Plate Preparation: Use commercially available preparative TLC plates coated with silica gel 60 F₂₅₄.
-
Sample Application: Apply the BARE as a band along the origin of the pTLC plate.
-
Development: Develop the plate in a suitable solvent system (e.g., Dichloromethane:Methanol with a few drops of ammonium hydroxide).
-
Visualization: Visualize the separated bands under UV light (254 nm).
-
Scraping and Elution: Scrape the band corresponding to this compound from the plate. Elute the compound from the silica gel using a solvent like methanol or a mixture of chloroform and methanol.
-
Purification: Filter the solution to remove the silica gel and evaporate the solvent to yield pure this compound.
Structural Elucidation
The identity and purity of the isolated this compound should be confirmed using standard spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure.
Visualizations
Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Nonalkaloidal Secondary Metabolites of Hippeastrum vittatum (L’Her.) Herb. Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amaryllidaceae alkaloids: identification and partial characterization of this compound production in Rhodophiala bifida pla… [ouci.dntb.gov.ua]
- 6. ijpsm.com [ijpsm.com]
- 7. Screening for cytotoxic activity of extracts and isolated alkaloids from bulbs of Hippeastrum vittatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Montanine in A549 and MOLT-4 Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montanine, an isoquinoline alkaloid derived from the Amaryllidaceae family, has demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines. This document provides detailed application notes and experimental protocols for studying the effects of this compound on two distinct human cancer cell lines: A549 (non-small cell lung carcinoma) and MOLT-4 (T-cell acute lymphoblastic leukemia). The provided information is intended to guide researchers in investigating the cytotoxic, cytostatic, and mechanistic properties of this promising natural compound.
Data Presentation
Table 1: Cytotoxicity of this compound in A549 and MOLT-4 Cell Lines
| Cell Line | Compound | IC50 Value (µM) | Assay Method | Reference |
| A549 | This compound | 1.09 | WST-1 | [1][2] |
| MOLT-4 | This compound | Not explicitly stated, but exhibits cytostatic and pro-apoptotic effects | Not specified | [1] |
| Jurkat (related T-cell leukemia) | This compound | 1.04 | WST-1 | [1][2] |
Note: The IC50 value for MOLT-4 cells was not explicitly provided in the search results, but significant bioactivity was reported.
Mechanism of Action
This compound exerts its anticancer effects through distinct mechanisms in A549 and MOLT-4 cells.
-
In A549 cells , this compound demonstrates potent antiproliferative activity.[1][2] While the detailed molecular mechanism of this compound in A549 cells is not fully elucidated in the provided search results, studies on the related this compound-type alkaloid, pancracine, suggest that it induces G1-phase cell cycle arrest. This is associated with the downregulation of phosphorylated retinoblastoma protein (Rb) and Akt, alongside the upregulation of the cell cycle inhibitor p27.[3]
-
In MOLT-4 cells , this compound induces apoptosis through the activation of caspases and depolarization of the mitochondrial membrane.[1][2] Furthermore, it upregulates the protein levels of phosphorylated Checkpoint Kinase 1 (Chk1) at serine 345, indicating an induction of DNA damage response pathways.[1][2]
Mandatory Visualizations
Signaling Pathway of this compound in MOLT-4 Cells
References
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Montanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[2] Montanine, an Amaryllidaceae alkaloid, has demonstrated inhibitory activity against acetylcholinesterase, making it a compound of interest for neuropharmacological research and drug development.[3][4]
These application notes provide a detailed protocol for the in vitro assessment of this compound's acetylcholinesterase inhibitory activity using the well-established Ellman's method.[5] This colorimetric assay is a reliable and widely used method for screening potential AChE inhibitors.[6]
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the Ellman's method, which measures the activity of the AChE enzyme. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[6] The rate of color development is directly proportional to the acetylcholinesterase activity. When an inhibitor like this compound is present, the rate of the enzymatic reaction decreases, leading to a reduction in the intensity of the yellow color.
Data Presentation
| Compound | Concentration | % AChE Inhibition | IC50 Value | Source |
| This compound | 1 mM | > 50% | Not Reported | [3] |
| 500 µM | 30 - 45% | Not Reported | [3] | |
| 100 µM | 30 - 45% | Not Reported | [3] | |
| Galanthamine | 1 mM | > 90% | 1.27 ± 0.21 µM | [3] |
| 500 µM | > 90% | [3] | ||
| 100 µM | > 90% | [3] | ||
| 1-O-acetyllycorine | 0.96 ± 0.04 µM | |||
| Lycorine | 213 ± 1 µM |
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound (or extract containing this compound)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Donepezil or Galanthamine (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer (pH 7.0-8.0).
-
ATCI Solution (14 mM): Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL just before use. Keep the enzyme solution on ice.
-
This compound and Control Solutions: Dissolve this compound and the positive control (e.g., donepezil) in DMSO to prepare stock solutions. Further dilute these stock solutions with phosphate buffer to achieve the desired test concentrations. The final concentration of DMSO in the reaction mixture should not exceed 1% to avoid affecting enzyme activity.
Assay Procedure (96-Well Plate Format)
-
Plate Setup:
-
Blank: 140 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water + 20 µL Phosphate Buffer (instead of enzyme and inhibitor).
-
Control (No Inhibitor): 120 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 20 µL Phosphate Buffer (or solvent used for inhibitor).
-
Test Sample (with this compound): 120 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 20 µL of this compound solution at various concentrations.
-
Positive Control: 120 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 20 µL of positive control solution (e.g., donepezil).
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/control to the respective wells. Mix gently and incubate the plate at 25°C for 15 minutes.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. To the blank well, add 10 µL of deionized water. The final volume in each well will be 180 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm every minute for a period of 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where:
-
V_control is the rate of reaction of the control (no inhibitor).
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve. This is the concentration of this compound that causes 50% inhibition of AChE activity.
Visualizations
Experimental Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
Acetylcholinesterase Inhibition Signaling Pathway
References
- 1. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of isoquinoline alkaloids from two Hippeastrum species on in vitro acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Apoptosis Induction by Montanine
References
- 1. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic analogues of the this compound-type alkaloids with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Pancracine and Montanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancracine and montanine are Amaryllidaceae alkaloids that have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] Understanding the mechanisms by which these compounds inhibit cancer cell growth is crucial for their development as potential therapeutic agents. A key aspect of this investigation is the analysis of their impact on the cell cycle. These application notes provide a summary of the effects of pancracine and this compound on the cell cycle of cancer cells, along with detailed protocols for cell cycle analysis by flow cytometry and Western blotting to assess key protein markers.
Pancracine has been shown to induce G1 phase arrest in A549 lung adenocarcinoma cells.[1] This cell cycle blockade is associated with the downregulation of phosphorylated retinoblastoma protein (p-Rb) and phosphorylated Akt (p-Akt), alongside the upregulation of the cyclin-dependent kinase inhibitor p27.[1] In contrast, this compound's mechanism is linked to the upregulation of phosphorylated Checkpoint Kinase 1 (p-Chk1), suggesting an induction of G2/M phase arrest in response to DNA damage.[3]
These notes offer a practical guide for researchers seeking to evaluate the cell cycle effects of these, or similar, compounds in their own cancer cell models.
Data Presentation
The following tables summarize the quantitative effects of pancracine on the cell cycle distribution of A549 and MOLT-4 cancer cells, and the representative effects of a p-Chk1 upregulating agent, diosgenin, as a model for the predicted effects of this compound.
Table 1: Effect of Pancracine on Cell Cycle Distribution in A549 and MOLT-4 Cancer Cells
Data for A549 and MOLT-4 cells were adapted from a study by Koutová et al. (2021).[4]
| Cell Line | Treatment (Pancracine) | Duration (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| A549 | Control (DMSO) | 24 | 55.1 ± 2.3 | 24.7 ± 1.8 | 20.2 ± 1.5 |
| 5 µM | 24 | 65.4 ± 3.1 | 18.2 ± 2.0 | 16.4 ± 1.9 | |
| 20 µM | 24 | 68.2 ± 2.8 | 12.5 ± 1.5 | 19.3 ± 2.1 | |
| Control (DMSO) | 48 | 56.2 ± 2.5 | 23.9 ± 1.9 | 19.9 ± 1.7 | |
| 20 µM | 48 | 45.3 ± 3.0 | 15.1 ± 2.2 | 39.6 ± 2.8 | |
| MOLT-4 | Control (DMSO) | 24 | 48.7 ± 2.1 | 35.6 ± 2.4 | 15.7 ± 1.3 |
| 2.5 µM | 24 | 58.9 ± 2.9 | 25.4 ± 2.0 | 15.7 ± 1.8 | |
| Control (DMSO) | 48 | 49.1 ± 2.3 | 34.8 ± 2.1 | 16.1 ± 1.5 | |
| 5 µM | 48 | 62.3 ± 3.5 | 20.1 ± 2.4* | 17.6 ± 1.9 |
* Statistically significant difference from the control (p ≤ 0.05).
Table 2: Representative Cell Cycle Effects of a p-Chk1 Upregulating Agent (Diosgenin) in Breast Cancer Cells
Data for MCF-7 and Hs578T cells treated with diosgenin, a known p-Chk1 upregulator, are presented as a predictive model for this compound's effects. Adapted from a study by Chiu et al. (2019).
| Cell Line | Treatment (Diosgenin) | Duration (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control (DMSO) | 48 | 65.2 ± 1.8 | 24.1 ± 1.5 | 10.7 ± 0.9 |
| 20 µM | 48 | 45.8 ± 2.1 | 15.3 ± 1.2 | 38.9 ± 2.5 | |
| Hs578T | Control (DMSO) | 48 | 58.9 ± 2.0 | 28.7 ± 1.7 | 12.4 ± 1.1 |
| 20 µM | 48 | 39.1 ± 2.3 | 18.2 ± 1.4 | 42.7 ± 2.8 |
* Statistically significant difference from the control (p ≤ 0.05).
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Pancracine-induced G1 arrest signaling pathway.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for preparing and analyzing cancer cells to determine their distribution in the different phases of the cell cycle.[4][5][6]
Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL), DNase-free
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., A549 or MOLT-4) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of pancracine, this compound, or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Adherent cells (e.g., A549): Aspirate the culture medium, wash the cells once with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells (e.g., MOLT-4): Directly collect the cell suspension into a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again at 800 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI signal (FL2 or equivalent channel).
-
Analyze the data using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Western Blot Analysis of Cell Cycle-Related Proteins
This protocol outlines the procedure for detecting changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with pancracine or this compound.[7][8]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Primary antibodies (e.g., rabbit anti-p-Rb (Ser807/811), rabbit anti-p-Akt (Thr308), mouse anti-p27, rabbit anti-p-Chk1 (Ser345), and a loading control like mouse anti-β-actin or rabbit anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software and normalize to the loading control.
-
References
- 1. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Dysregulated G2 phase checkpoint recovery pathway reduces DNA repair efficiency and increases chromosomal instability in a wide range of tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. A quantitative analysis of the kinetics of the G2 DNA damage checkpoint system - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Montanine as a Trans-sialidase Inhibitor: A Molecular Docking Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in many parts of the world. The parasite's ability to evade the host immune system is a key factor in its pathogenesis, and the enzyme trans-sialidase plays a crucial role in this process. Trans-sialidase transfers sialic acid from host cells to the parasite's surface, effectively camouflaging it from immune recognition.[1] This makes trans-sialidase a prime target for the development of novel therapeutic agents. Montanine, a natural alkaloid compound derived from the Amaryllidaceae plant family, has emerged as a promising inhibitor of this critical enzyme. This document provides detailed application notes and protocols for the molecular docking of this compound with Trypanosoma cruzi trans-sialidase, offering insights into its inhibitory potential.
Data Presentation
An in-silico study investigating the interaction of several Amaryllidaceae alkaloids with T. cruzi trans-sialidase revealed varying binding affinities. The docking scores, representing the binding energy in kcal/mol, indicate the stability of the ligand-protein complex. A more negative value suggests a stronger and more favorable interaction. This compound exhibited the most favorable docking binding energy among the tested alkaloids.[2][3]
| Alkaloid | Docking Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.9 | Asp59, Glu230, Tyr342 |
| Hippeastrine | -8.3 | Asp59, Glu230, Tyr342 |
| Galanthamine | -7.2 | Asp59, Glu230, Tyr342 |
| Lycorine | -6.9 | Asp59, Glu230, Tyr342 |
Experimental Protocols
This section outlines a detailed protocol for performing molecular docking of this compound with Trypanosoma cruzi trans-sialidase using widely accepted bioinformatics tools.
Preparation of the Receptor (Trans-sialidase)
-
Obtain the Protein Structure: Download the 3D crystal structure of Trypanosoma cruzi trans-sialidase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1S0I.
-
Pre-processing the Protein:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.
-
Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms using the Gasteiger charging method.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem (CID: 11087935). Download the structure in SDF or MOL2 format.
-
Ligand Optimization:
-
Perform energy minimization of the ligand structure using a force field such as MMFF94 to obtain a stable conformation.
-
Define the rotatable bonds in the ligand to allow for flexibility during the docking process.
-
Save the prepared ligand in the PDBQT file format.
-
Molecular Docking Simulation
-
Define the Binding Site (Grid Box):
-
The binding site of trans-sialidase is defined by the key catalytic residues: Asp59, Glu230, and Tyr342.[2]
-
Create a grid box that encompasses these residues and provides sufficient space for the ligand to bind in various orientations. The center of the grid should be positioned at the geometric center of these active site residues.
-
-
Perform Docking with AutoDock Vina:
-
Use AutoDock Vina for the docking calculations.
-
Specify the prepared protein and ligand PDBQT files as input.
-
Provide the coordinates and dimensions of the grid box.
-
Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
-
Analysis of Docking Results:
-
AutoDock Vina will generate multiple binding poses for the ligand, ranked by their binding affinity (in kcal/mol).
-
The pose with the lowest binding energy is considered the most favorable and stable.
-
Visualize the docked complex using molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions between this compound and the active site residues of trans-sialidase.
-
Identify hydrogen bonds and hydrophobic interactions that contribute to the stability of the complex.
-
Visualizations
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in the molecular docking of this compound with trans-sialidase.
Signaling Pathway Implications
The inhibition of Trypanosoma cruzi trans-sialidase by this compound has significant implications for the parasite's interaction with the host immune system. Trans-sialidase activity is known to induce apoptosis (programmed cell death) in host immune cells, thereby suppressing the immune response.[4][5] By blocking the active site of trans-sialidase, this compound can potentially prevent this immunosuppressive effect. Furthermore, trans-sialidase plays a role in parasite invasion of host cells.[6] Its inhibition could therefore disrupt the parasite's life cycle and reduce infectivity. While a direct, linear signaling cascade initiated by this compound's inhibition is not fully elucidated, the overarching effect is the restoration of the host's ability to mount an effective immune response against the parasite.
References
- 1. Trypanosoma cruzi trans-sialidase as a drug target against Chagas disease (American trypanosomiasis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Amaryllidaceae alkaloid, this compound, is a potential inhibitor of the Trypanosoma cruzi trans-sialidase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The trans-sialidase from Trypanosoma cruzi triggers apoptosis by target cell sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Theft and Reception of Host Cell's Sialic Acid: Dynamics of Trypanosoma Cruzi Trans-sialidases and Mucin-Like Molecules on Chagas' Disease Immunomodulation [frontiersin.org]
- 6. Trypanosoma cruzi trans-Sialidase in Complex with a Neutralizing Antibody: Structure/Function Studies towards the Rational Design of Inhibitors | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for the Semisynthetic Transformation of Haemanthamine to the Montanine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the semisynthetic transformation of the Amaryllidaceae alkaloid haemanthamine, which possesses a crinine-type skeleton, into the montanine scaffold. This skeletal rearrangement is a valuable strategy for accessing the this compound ring system, which is found in alkaloids with promising biological activities, including antiproliferative effects against apoptosis-resistant cancer cells.[1] The low natural abundance of this compound-type alkaloids makes this semisynthetic route an attractive alternative to lengthy total synthesis campaigns.[2][3][4]
The transformation is typically achieved by activating the C-11 hydroxyl group of haemanthamine, which then acts as a leaving group in an intramolecular rearrangement facilitated by the electron-rich aromatic ring.[2] Various reagents, including halogenating agents and sulfonyl chlorides, have been successfully employed to induce this rearrangement.[2][3]
Quantitative Data Summary
The following table summarizes the reported yields for the semisynthetic transformation of haemanthamine and its derivatives to the this compound scaffold under various reaction conditions.
| Starting Material | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Haemanthamine | Diethylaminosulfur trifluoride (DAST) | Dichloromethane (DCM) | -78 | 24 | This compound derivative 15 | 60 | [2] |
| Haemanthamine | Thionyl chloride (SOCl₂) (1.5 equiv.) | Not specified | Not specified | Not specified | This compound-type skeleton | 71 | [2] |
| Haemanthamine | Methanesulfonyl chloride | Pyridine | 0 | 8 | Alcohol 2 | 74 | [1] |
| Haemanthamine | Methanesulfonyl chloride, then Indole/NaH | Pyridine, THF | 0 to 25 | 9 (total) | Indole 7 | Not specified | [1] |
Experimental Workflow
The general workflow for the semisynthetic transformation of haemanthamine to a this compound scaffold is depicted below. The key steps involve the activation of the C-11 hydroxyl group of haemanthamine, followed by the intramolecular rearrangement to form the characteristic 5,11-methanomorphantridine framework of the this compound skeleton.
Caption: Workflow for the semisynthetic conversion of haemanthamine to the this compound scaffold.
Detailed Experimental Protocols
The following protocols are based on published procedures for the successful transformation of haemanthamine to this compound-type alkaloids.
Protocol 1: Synthesis of this compound Alcohol (2) via Mesylation
This protocol describes the rearrangement of haemanthamine to a this compound-type alcohol using methanesulfonyl chloride.[1]
Materials:
-
Haemanthamine (100 mg, 0.332 mmol)
-
Dry pyridine (3 mL)
-
Methanesulfonyl chloride (0.1 mL, 1.33 mmol)
-
Water (10 mL)
-
Sodium bicarbonate (100 mg)
-
Chloroform
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Preparative Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve haemanthamine (100 mg, 0.332 mmol) in dry pyridine (3 mL) in a suitable reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (0.1 mL, 1.33 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to stand at 0 °C for 8 hours.
-
Pour the mixture into 10 mL of water containing sodium bicarbonate (100 mg).
-
Allow the resulting solution to stand overnight.
-
Extract the aqueous solution with chloroform (3 x volume).
-
Combine the organic extracts and remove the solvent under reduced pressure.
-
Purify the resulting residue by preparative TLC using a mobile phase of CH₂Cl₂/MeOH (9:1) to yield the this compound alcohol 2 as an amorphous white solid (74 mg, 74% yield).[1]
Protocol 2: Synthesis of an Indole-Substituted this compound Derivative (7)
This protocol details a one-pot procedure for the rearrangement of haemanthamine and subsequent reaction with indole to form a C-2 substituted this compound derivative.[1]
Materials:
-
Haemanthamine (30 mg, 0.1 mmol)
-
Dry pyridine (2 mL)
-
Methanesulfonyl chloride (33 µL, 0.4 mmol)
-
Indole (23 mg, 0.15 mmol)
-
Sodium hydride (NaH) (100 mg, 0.45 mmol, assuming 60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF) (3 mL)
-
Water (10 mL)
-
Chloroform
Procedure:
-
In a reaction vessel, dissolve haemanthamine (30 mg, 0.1 mmol) in dry pyridine (2 mL).
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (33 µL, 0.4 mmol) and allow the mixture to stand at 0 °C for 8 hours.
-
Let the reaction mixture warm to 25 °C for 1 hour.
-
In a separate flask, prepare a solution of indole (23 mg, 0.15 mmol) in ice-cold dry THF (3 mL).
-
Carefully add NaH (100 mg, 0.45 mmol) to the indole solution and stir.
-
Transfer the reaction mixture from step 4 to the indole/NaH solution via a cannula.
-
Stir the resulting mixture for 30 minutes at 0 °C.
-
Quench the reaction by pouring the mixture into water (10 mL).
-
Extract the aqueous layer with chloroform (3 x 5 mL).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by chromatographic techniques (e.g., preparative TLC or column chromatography) to yield the indole derivative 7 .
Signaling Pathway and Logical Relationships
The core of this semisynthetic transformation relies on a key intramolecular rearrangement. The following diagram illustrates the logical progression from the activated haemanthamine intermediate to the final this compound scaffold.
Caption: Mechanism of haemanthamine to this compound rearrangement.
These protocols and notes provide a foundation for researchers to explore the semisynthetic derivatization of haemanthamine. The resulting this compound-type compounds can be further investigated for their biological activities, contributing to the development of new therapeutic agents.[1]
References
- 1. Synthetic analogues of the this compound-type alkaloids with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive this compound derivatives from halide-induced rearrangements of haemanthamine-type alkaloids. Absolute configuration by VCD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Montanine Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the total synthesis of montanine, a complex Amaryllidaceae alkaloid. Our goal is to equip researchers with the knowledge to optimize reaction conditions, mitigate side reactions, and ultimately improve the overall yield of their synthetic campaigns.
Troubleshooting Guides
This section provides detailed troubleshooting for two critical transformations in the total synthesis of this compound: the Pictet-Spengler reaction for the formation of the tetracyclic core and the intramolecular Heck reaction for the construction of the characteristic 5,11-methanomorphanthridine bridge.
Low Yield in Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a key step in constructing the core structure of this compound. Low yields are a common challenge and can often be attributed to several factors.
Troubleshooting Common Issues in the Pictet-Spengler Reaction
| Problem | Potential Cause | Suggested Solutions |
| Low or No Product Formation | 1. Ineffective Catalyst: The acid catalyst may be too weak or used in an insufficient amount to promote the formation of the key iminium ion intermediate. 2. Low Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Inappropriate Solvent: The solvent may not adequately solubilize the reactants or stabilize the transition state. | 1. Catalyst Optimization: - Screen various Brønsted acids (e.g., TFA, HCl, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂). - For sensitive substrates, consider milder catalysts like chiral phosphoric acids. - Optimize catalyst loading (typically 10-50 mol%). 2. Temperature Adjustment: - Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction by TLC or LC-MS. Some reactions may require heating to reflux. 3. Solvent Screening: - Test a range of solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile, or protic solvents like methanol). Aprotic solvents can sometimes enhance the effectiveness of the acid catalyst. |
| Formation of Side Products | 1. Over-alkylation or Polymerization: The desired product may react further with the starting materials. 2. Formation of Regioisomers: If multiple sites on the aromatic ring are susceptible to electrophilic attack, a mixture of products can be formed. 3. Decomposition: Sensitive functional groups on the starting materials or product may not be stable under the acidic conditions. | 1. Stoichiometry and Addition Control: - Use a slight excess of the aldehyde component (1.1-1.2 equivalents). - Employ slow addition of the aldehyde to the reaction mixture. 2. Directing Group Strategy: - If regioisomer formation is a significant issue, consider a synthetic route that utilizes starting materials with appropriate directing groups to favor the desired cyclization. 3. Milder Conditions: - Lower the reaction temperature. - Use a weaker acid catalyst. - Consider protecting sensitive functional groups prior to the cyclization. |
| Difficult Purification | 1. Formation of Polar Byproducts: Acid-catalyzed reactions can generate highly polar impurities. 2. Tarry Residues: Polymerization or extensive decomposition can lead to the formation of intractable tars. | 1. Workup Optimization: - Perform an aqueous workup to neutralize the acid and remove water-soluble impurities. - Thoroughly extract the product with an appropriate organic solvent. 2. Reaction Condition Refinement: - Revisit the reaction conditions (catalyst, temperature, solvent) to minimize byproduct formation. |
Quantitative Data Summary: Pictet-Spengler Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TFA (1.1 eq) | CH₂Cl₂ | rt | 12 | 75 | Fictionalized Data |
| p-TsOH (0.2 eq) | Toluene | 80 | 8 | 68 | Fictionalized Data |
| BF₃·OEt₂ (1.0 eq) | CH₃CN | 0 to rt | 24 | 55 | Fictionalized Data |
| Chiral Phosphoric Acid (10 mol%) | Toluene | 40 | 48 | 82 (90% ee) | Fictionalized Data |
Inefficient Intramolecular Heck Cyclization
The intramolecular Heck reaction is a powerful tool for forming the 5,11-methanomorphanthridine core of this compound. Optimizing this step is critical for a successful total synthesis.
Troubleshooting Common Issues in the Intramolecular Heck Reaction
| Problem | Potential Cause | Suggested Solutions |
| Low or No Cyclization | 1. Inactive Palladium Catalyst: The Pd(0) active species may not be generated efficiently from the precatalyst, or it may decompose. 2. Inappropriate Ligand: The phosphine ligand may not be suitable for the specific substrate, leading to slow oxidative addition or reductive elimination. 3. Insufficiently Reactive Substrate: The aryl halide may be too unreactive (Cl > Br > I > OTf). 4. Ineffective Base: The base may be too weak or poorly soluble. | 1. Catalyst and Precatalyst Screening: - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). - Ensure anhydrous and oxygen-free conditions to prevent catalyst deactivation. 2. Ligand Optimization: - Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, P(o-tol)₃, BINAP, XPhos). 3. Substrate Modification: - If using an aryl chloride, consider converting it to a more reactive bromide or iodide. 4. Base and Solvent Selection: - Test a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N, DIPEA). - Ensure the chosen base is soluble in the reaction solvent (e.g., DMF, DMA, acetonitrile, toluene). |
| Formation of Side Products | 1. β-Hydride Elimination from Undesired Positions: This can lead to the formation of regioisomeric products. 2. Reductive Dehalogenation: The aryl halide is reduced instead of undergoing cyclization. 3. Dimerization/Polymerization: Intermolecular reactions may compete with the desired intramolecular cyclization. | 1. Ligand and Additive Effects: - The choice of ligand can influence the regioselectivity of β-hydride elimination. - The addition of silver salts (e.g., Ag₂CO₃) can sometimes suppress undesired elimination pathways. 2. Reaction Condition Control: - Ensure strictly inert conditions to minimize reductive dehalogenation. - Use high dilution conditions to favor the intramolecular reaction over intermolecular pathways. |
Quantitative Data Summary: Intramolecular Heck Reaction Optimization
| Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2.0) | DMF | 100 | 65 | Fictionalized Data |
| Pd₂(dba)₃ (5) | BINAP (15) | Cs₂CO₃ (2.5) | Toluene | 110 | 78 | Fictionalized Data |
| Pd(OAc)₂ (10) | XPhos (12) | Et₃N (3.0) | DMA | 90 | 72 | Fictionalized Data |
| PdCl₂(dppf) (5) | - | Ag₂CO₃ (2.0) | Acetonitrile | 80 | 85 | Fictionalized Data |
Experimental Protocols
General Procedure for Pictet-Spengler Cyclization
-
To a solution of the β-arylethylamine precursor (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene, 0.1 M), add the aldehyde (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetracyclic product.
General Procedure for Intramolecular Heck Cyclization
-
To an oven-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), the phosphine ligand (e.g., PPh₃, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (e.g., DMF or toluene, to achieve high dilution, typically 0.01 M).
-
Add a solution of the aryl halide precursor (1.0 eq) in the reaction solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5,11-methanomorphanthridine core.
Mandatory Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A logical decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction is sluggish and gives a poor yield even after screening various acid catalysts. What else can I try?
A1: If your substrate's aromatic ring is electron-deficient, the reaction can be inherently slow. In such cases, consider increasing the reaction temperature to reflux. Alternatively, you can try using a more activating aldehyde or, if the synthetic route allows, modify the aromatic ring of your β-arylethylamine to be more electron-rich. In some cases, the use of microwave irradiation has been shown to accelerate sluggish Pictet-Spengler reactions.
Q2: I am observing significant amounts of a dehalogenated byproduct in my intramolecular Heck reaction. How can I prevent this?
A2: Reductive dehalogenation is often a result of trace amounts of water or other protic sources in your reaction mixture, or a side reaction promoted by certain phosphine ligands. Ensure all your reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere. Screening different phosphine ligands can also be beneficial, as some are more prone to promoting this side reaction than others. The choice of base can also play a role; sometimes, a weaker, non-coordinating base can minimize this pathway.
Q3: Are there any alternative strategies to the intramolecular Heck reaction for forming the 5,11-methanomorphanthridine core?
A3: Yes, while the intramolecular Heck reaction is a common and powerful method, other strategies have been explored. These include radical cyclizations and transition-metal-catalyzed C-H activation/cyclization cascades. The choice of strategy often depends on the specific substitution pattern of the desired this compound analogue and the overall synthetic plan. Each alternative route will have its own set of challenges and optimization parameters.
Q4: How critical is the purity of the starting materials for these key reactions?
A4: The purity of your starting materials is extremely critical, especially for transition-metal-catalyzed reactions like the Heck cyclization. Impurities can poison the catalyst, leading to low or no conversion. For the Pictet-Spengler reaction, impurities can lead to a host of side reactions and complicate purification. It is highly recommended to purify all starting materials and intermediates thoroughly before proceeding to the next step.
Q5: I'm struggling with the diastereoselectivity of my Pictet-Spengler cyclization. What factors influence this?
A5: The diastereoselectivity of the Pictet-Spengler reaction can be influenced by several factors, including the choice of acid catalyst, the solvent, and the reaction temperature. Chiral Brønsted acids, such as chiral phosphoric acids, are often employed to induce high levels of enantioselectivity and can also influence diastereoselectivity. Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the kinetically controlled product. A systematic screening of these parameters is often necessary to achieve the desired stereochemical outcome.
Technical Support Center: Isolating Low-Concentration Montanine-Type Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of low-concentration montanine-type alkaloids.
Troubleshooting Guides
Isolating minor alkaloids such as this compound-type alkaloids presents a significant challenge due to their low concentrations within complex plant matrices.[1][2] Success often hinges on meticulous optimization of extraction and purification parameters. The following table outlines common problems, their probable causes, and recommended solutions to improve yield and purity.
| Problem | Probable Cause(s) | Recommended Solution(s) | Key Considerations |
| Low Yield of Crude Extract | Inadequate Plant Material Preparation: Insufficient grinding may limit solvent penetration.[3] | Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to maximize surface area.[3] | The quality and freshness of the plant material can significantly impact alkaloid content.[4] |
| Improper Solvent Selection: The polarity of the solvent may not be suitable for extracting this compound-type alkaloids.[5] | Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform) or solvent mixtures.[5][6] Methanol and ethanol are often effective as they can dissolve both free base and salt forms of alkaloids.[5][6] | ||
| Suboptimal Extraction Conditions: Extraction time, temperature, or pH may be inefficient.[4] | Optimize extraction time and temperature. Consider modern techniques like ultrasound-assisted or microwave-assisted extraction to enhance recovery.[7][8] Maintain an appropriate pH; an acidic environment helps extract alkaloid salts, while a basic environment is better for the free base.[3][4] | Some alkaloids are heat-labile; avoid prolonged exposure to high temperatures.[4][8] | |
| High Impurity of Crude Extract | Co-extraction of Non-alkaloidal Compounds: Solvents may extract significant amounts of pigments, fats, waxes, and other secondary metabolites.[4][9] | Defatting: Pre-extract the plant material with a non-polar solvent like n-hexane or petroleum ether to remove lipids.[4][10] | This preliminary step can significantly simplify subsequent purification. |
| Acid-Base Partitioning: Perform a liquid-liquid extraction. Dissolve the crude extract in a dilute acid solution to protonate the alkaloids, making them water-soluble. Wash this aqueous layer with a non-polar organic solvent to remove neutral and weakly basic impurities. Then, basify the aqueous layer and extract the deprotonated alkaloids into a water-immiscible organic solvent.[3][4] | Careful pH control is crucial to prevent the loss of the target compound.[4] | ||
| Difficulty in Isolating Target Alkaloid | Co-elution with Structurally Similar Compounds: The complex mixture of alkaloids and other metabolites can make separation challenging.[9] | Chromatographic Techniques: Employ a combination of chromatographic methods. Start with column chromatography for initial fractionation, followed by preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification.[9][11] | The choice of stationary and mobile phases is critical for achieving good separation.[12] |
| Degradation of the Alkaloid: this compound-type alkaloids may be sensitive to heat, light, or extreme pH levels.[4] | Work in a controlled environment, protecting extracts from direct light and high temperatures.[4] Use rotary evaporators under reduced pressure for solvent removal.[3] | ||
| Irreversible Adsorption during Chromatography | Strong Interaction with Stationary Phase: Alkaloids can bind strongly to silica gel, leading to poor recovery.[13] | Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to reduce tailing and improve elution.[12][13] | Use a Different Stationary Phase: Consider using alumina or a bonded-phase silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the first critical step to ensure successful isolation of low-concentration this compound-type alkaloids?
A1: The initial and most critical step is the proper preparation and selection of the plant material. The concentration of alkaloids can vary significantly based on the plant part, geographical origin, and harvest time.[4] Ensure the plant material is correctly identified, dried to prevent enzymatic degradation, and finely powdered to maximize the surface area for efficient solvent extraction.[3][13]
Q2: How do I choose the right solvent for extracting this compound-type alkaloids?
A2: The choice of solvent is crucial and depends on the polarity of the specific alkaloid. Since alkaloids can exist as either free bases or salts, a solvent that can extract both forms is often preferred.[5][6] Alcohols like methanol or ethanol are generally effective.[10] It is highly recommended to perform small-scale pilot extractions with a range of solvents (e.g., hexane, chloroform, ethyl acetate, methanol) to determine the optimal solvent or solvent system for your specific plant material.
Q3: My crude extract is very dark and appears to contain a lot of chlorophyll and other pigments. How can I clean it up before chromatography?
A3: A highly impure crude extract can complicate purification.[4] To remove pigments and other non-polar impurities, you can perform a "defatting" step by washing the initial plant material with a non-polar solvent like n-hexane.[4] Alternatively, after obtaining the crude extract, you can use acid-base liquid-liquid partitioning. Dissolving the extract in an acidic aqueous solution will protonate the alkaloids, making them water-soluble, while many impurities can be washed away with a non-polar organic solvent.[3]
Q4: What are the most effective chromatographic techniques for purifying low-concentration alkaloids?
A4: A multi-step chromatographic approach is often necessary.[9] Column chromatography is a good initial step for fractionating the crude extract. For final purification of minor alkaloids, high-performance liquid chromatography (HPLC) is highly effective due to its high resolution and sensitivity.[7][11] Preparative thin-layer chromatography (TLC) can also be used for isolating small quantities of pure compounds.[9]
Q5: I'm losing my compound during column chromatography. What could be the reason?
A5: Loss of compound during column chromatography can be due to several factors. The compound may be irreversibly adsorbing to the stationary phase, which is common for alkaloids on silica gel.[13] This can be mitigated by adding a small amount of a base like triethylamine to your mobile phase.[13] Other reasons could include improper column packing leading to poor separation, or the compound being eluted in very broad bands, making it difficult to collect.
Q6: How can I detect and quantify the low concentrations of this compound-type alkaloids in my fractions?
A6: For detection and quantification, highly sensitive analytical techniques are required. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is a powerful tool.[7][11] Gas chromatography-mass spectrometry (GC-MS) can also be used for volatile alkaloids or those that can be derivatized.[11][14] For initial screening of fractions, thin-layer chromatography (TLC) with a suitable staining reagent (e.g., Dragendorff's reagent) can be used to visualize the alkaloids.
Experimental Protocols
General Protocol for Acid-Base Extraction of Alkaloids
This protocol outlines a general method for the selective extraction of alkaloids from plant material.
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Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Defatting (Optional but Recommended): Macerate the powdered plant material with a non-polar solvent (e.g., n-hexane or petroleum ether) for 24 hours to remove lipids and pigments. Filter and discard the solvent. Air-dry the plant residue.
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Acidic Extraction: Moisten the defatted plant material with a dilute acid solution (e.g., 1-5% hydrochloric acid or acetic acid).[6] Macerate or percolate the acidified material with a suitable organic solvent (e.g., chloroform or dichloromethane) or an alcohol (e.g., methanol or ethanol). Collect the solvent extract. Repeat the extraction process 2-3 times to ensure complete extraction.
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Solvent Evaporation: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Acid-Base Liquid-Liquid Partitioning:
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Dissolve the concentrated extract in a dilute aqueous acid solution.
-
Wash the acidic solution with a non-polar organic solvent (e.g., ethyl acetate or chloroform) to remove neutral and weakly basic impurities. Discard the organic layer.
-
Carefully basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate).
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Extract the now deprotonated (free base) alkaloids from the basic aqueous solution with a water-immiscible organic solvent (e.g., chloroform or dichloromethane). Repeat this extraction 3-4 times.
-
-
Final Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.
Visualizations
Caption: General workflow for the isolation of this compound-type alkaloids.
Caption: Decision tree for troubleshooting low alkaloid yield.
References
- 1. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. study.com [study.com]
- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
Montanine solubility issues in aqueous solutions for bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Montanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when preparing this compound for bioassays in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern for bioassays?
A1: this compound is a type of Amaryllidaceae alkaloid with demonstrated cytotoxic and growth-inhibitory effects against various cancer cell lines.[1] Like many alkaloids, this compound is a lipophilic molecule, which inherently leads to poor solubility in water-based solutions commonly used for biological assays. This poor solubility can result in the precipitation of the compound, leading to inaccurate concentrations and unreliable experimental outcomes.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is the likely cause?
A2: This is a common phenomenon known as "antisolvent precipitation." While this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when this stock solution is diluted into an aqueous buffer or medium. The introduction of water increases the polarity of the solvent mixture, causing the hydrophobic this compound molecules to aggregate and precipitate out of the solution.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: For in vitro studies, it is recommended to prepare a stock solution of this compound in anhydrous DMSO.[2] A concentration of 10 mM in DMSO has been successfully used in cell-based assays.[3]
Q4: How can I minimize precipitation when diluting my DMSO stock solution into an aqueous buffer?
A4: To minimize precipitation, it is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.1% (v/v) for most cell-based assays. Some cell lines may tolerate slightly higher concentrations, but this should be determined empirically. Always include a vehicle control (your final aqueous solution with the same concentration of DMSO but without this compound) in your experiments to account for any solvent effects.
Q5: Are there alternative methods to improve the aqueous solubility of this compound if DMSO is not suitable for my assay?
A5: Yes, several other techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These methods, however, require careful validation to ensure they do not interfere with the bioassay:
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Co-solvents: In addition to DMSO, other water-miscible organic solvents such as ethanol can be tested.
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pH Adjustment: As an alkaloid, this compound's solubility is likely pH-dependent. Lowering the pH of the aqueous buffer may protonate the molecule, forming a more water-soluble salt. However, the altered pH must be compatible with your biological system.
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Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
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Cyclodextrins: These molecules can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | - Insufficient solvent volume.- Hygroscopic DMSO (has absorbed water).- Low ambient temperature. | - Increase the volume of DMSO to prepare a lower concentration stock.- Use fresh, anhydrous DMSO.- Gently warm the solution (e.g., to 37°C) and/or use sonication to aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | - High final concentration of this compound.- Low final concentration of DMSO.- Rapid addition of stock to buffer. | - Prepare a more dilute working solution.- Ensure the final DMSO concentration is sufficient to maintain solubility (while remaining non-toxic to cells).- Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. |
| Precipitation occurs over time in the final aqueous solution. | - The solution is supersaturated.- Instability of this compound in the aqueous environment. | - Prepare fresh dilutions immediately before use.- If storage of aqueous dilutions is necessary, conduct stability studies to determine the viable storage time and conditions. |
| Inconsistent results between experiments. | - Incomplete dissolution of this compound stock.- Precipitation in the final assay plate. | - Visually inspect the stock solution to ensure it is clear before each use.- After preparing the final dilutions in the assay plate, inspect the wells under a microscope for any signs of precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound, C17H19NO4: 301.34 g/mol )
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Weigh the calculated amount of this compound powder and place it into a sterile vial.
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Add the required volume of anhydrous DMSO to the vial.
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Vortex the solution until the this compound is completely dissolved. A clear solution should be obtained. If necessary, briefly sonicate the vial to aid dissolution.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture Bioassays
Materials:
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10 mM this compound in DMSO (from Protocol 1)
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Sterile, pre-warmed cell culture medium
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Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
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Crucial Step: When diluting, add the this compound/DMSO solution to the cell culture medium (not the other way around). Add the stock solution dropwise while gently vortexing or flicking the tube to ensure rapid and thorough mixing.
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Ensure the final concentration of DMSO in all working solutions (including the vehicle control) is consistent and does not exceed 0.1% (v/v).
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Use the freshly prepared working solutions immediately for your bioassay.
Visualizing Experimental Workflows and Signaling Pathways
This compound Solubilization Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound's proposed mechanism of inducing apoptosis.
References
- 1. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancracine, a this compound-Type Amaryllidaceae Alkaloid, Inhibits Proliferation of A549 Lung Adenocarcinoma Cells and Induces Apoptotic Cell Death in MOLT-4 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic analogues of the this compound-type alkaloids with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of montanine during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of montanine during extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions to improve yield and purity.
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | Incomplete Cell Lysis: Insufficient disruption of plant material. | - Ensure plant material is finely powdered to maximize surface area. - Consider using mechanical disruption methods like sonication or bead milling prior to solvent extraction. |
| Inappropriate Solvent Polarity: The solvent used may not be optimal for this compound. | - Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane). - A preliminary small-scale extraction with different solvents can help identify the most effective one. | |
| Suboptimal pH during Acid-Base Extraction: this compound may not be efficiently partitioned into the aqueous or organic phase. | - Carefully control the pH during acid-base extraction. For extraction into the aqueous phase, a pH of 2-3 is generally effective for protonating the alkaloid. - For recovery into the organic phase, ensure complete basification to a pH of 9-10.[1] | |
| Degradation of this compound: Exposure to harsh conditions during extraction. | - See the FAQs below for detailed strategies to prevent degradation due to pH, temperature, and light. | |
| Presence of Impurities in Final Extract | Co-extraction of Other Compounds: The solvent may be extracting other plant metabolites along with this compound. | - Employ a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities. - Utilize chromatographic purification methods such as column chromatography or preparative HPLC for final purification. |
| Incomplete Phase Separation: During liquid-liquid extraction, emulsions may form, leading to cross-contamination of layers. | - Allow sufficient time for layers to separate. - Centrifugation can be used to break emulsions. - A brine wash can help to improve phase separation. | |
| Discoloration of Extract | Oxidation of Phenolic Compounds: Plant extracts often contain phenols that can oxidize and darken the solution. | - Add antioxidants such as ascorbic acid or sodium metabisulfite to the extraction solvent.[2] - Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Degradation of this compound: Color changes may indicate the formation of degradation products. | - Analyze the extract using techniques like HPLC or LC-MS to identify potential degradation products.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: Based on the general behavior of Amaryllidaceae alkaloids, the primary factors leading to this compound degradation are likely:
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pH Extremes: Both strongly acidic and strongly alkaline conditions can lead to hydrolysis or rearrangement of the molecule.[1]
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Elevated Temperatures: Heat can accelerate degradation reactions, leading to a significant loss of the compound.
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Light Exposure: Prolonged exposure to UV or even visible light can cause photodegradation.[4]
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Oxidation: The presence of oxygen and oxidizing agents can lead to the degradation of the alkaloid structure.
Q2: How can I prevent this compound degradation caused by pH changes during acid-base extraction?
A2: To minimize pH-induced degradation:
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Use dilute acids (e.g., 0.5-1% HCl or H₂SO₄) and bases (e.g., 5% Na₂CO₃ or NH₄OH).
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Minimize the time the sample is exposed to acidic or basic conditions.
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Perform extractions at low temperatures (e.g., on an ice bath) to slow down potential degradation reactions.
Q3: What is the optimal temperature for extracting and handling this compound?
A3: While specific data for this compound is limited, for many alkaloids, it is recommended to keep the temperature below 40°C. For solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low. Whenever possible, store extracts at 4°C in the dark.
Q4: What precautions should I take to prevent photodegradation of this compound?
A4: To prevent photodegradation:
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Use amber-colored glassware or wrap glassware in aluminum foil.[4]
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Work in a dimly lit area or under yellow light.
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Minimize the exposure time of the extract to light.
Q5: Can I use antioxidants to stabilize this compound during extraction?
A5: Yes, adding antioxidants to the extraction solvent can be beneficial. Ascorbic acid or sodium metabisulfite (typically at a concentration of 0.1-1%) can help prevent oxidative degradation.[2]
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
This protocol is a general guideline and may require optimization for your specific plant material.
-
Preparation of Plant Material:
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Dry the plant material (e.g., bulbs, leaves) at a temperature not exceeding 40°C.
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Grind the dried material into a fine powder.
-
-
Acidic Extraction:
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Macerate the powdered plant material in 0.5% aqueous HCl (1:10 w/v) for 24 hours at room temperature with occasional stirring.
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Filter the mixture and collect the acidic aqueous extract.
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Repeat the extraction on the plant residue two more times and combine the acidic extracts.
-
-
Basification and Liquid-Liquid Extraction:
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Cool the combined acidic extract in an ice bath.
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Slowly add concentrated NH₄OH with stirring until the pH reaches 9-10.
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Transfer the basified solution to a separatory funnel and extract three times with an equal volume of dichloromethane or ethyl acetate.
-
-
Concentration and Storage:
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter and evaporate the solvent under reduced pressure at a temperature below 40°C.
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Store the resulting crude alkaloid extract at -20°C in the dark.
-
Protocol 2: Monitoring this compound Degradation using HPLC
This protocol provides a general method for analyzing the stability of this compound in your extracts.
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Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or triethylamine, depending on the desired pH). The specific gradient will need to be optimized.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at the UV absorbance maximum of this compound (this will need to be determined experimentally, but a range of 230-280 nm is a good starting point for many alkaloids).
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Sample Preparation: Dilute a small aliquot of your extract in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
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Analysis: Inject a sample of your initial extract and then analyze samples taken at various stages of your extraction process (e.g., after acid treatment, after heating). The appearance of new peaks or a decrease in the area of the this compound peak can indicate degradation.[3]
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: General workflow for acid-base extraction of this compound.
Caption: Decision tree for troubleshooting low this compound yield.
References
Optimizing the Pictet-Spengler Cyclization for Montanine Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of montanine and related Amaryllidaceae alkaloids, the Pictet-Spengler cyclization is a critical bond-forming step. This technical support center provides troubleshooting guidance and frequently asked questions to address specific challenges encountered during this pivotal reaction.
Troubleshooting Guide
This section addresses common issues that may arise during the Pictet-Spengler cyclization for the synthesis of the this compound core, along with potential causes and recommended solutions.
| Problem | Possible Causes | Solutions |
| Low to No Product Yield | Insufficiently Activated Aromatic Ring: The β-phenylethylamine precursor for this compound synthesis may lack sufficient electron-donating groups to facilitate electrophilic aromatic substitution. | Ensure the aromatic ring of the β-phenylethylamine is substituted with electron-donating groups, such as methoxy or hydroxy groups, which are typically present in this compound precursors. |
| Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial for promoting the reaction without causing decomposition.[1] | Screen a variety of protic acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂). For sensitive substrates, milder catalysts like chiral phosphoric acids may be more effective.[1] Optimize catalyst loading to find the ideal concentration. | |
| Improper Reaction Temperature: The optimal temperature can vary significantly depending on the specific substrates and catalyst used. | Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction progress by TLC or HPLC to prevent decomposition of starting materials or products.[1] | |
| Decomposition of Starting Materials or Product: Sensitive functional groups on the aldehyde or the β-phenylethylamine may not be stable under the acidic reaction conditions. | Employ milder reaction conditions, such as a weaker acid or lower temperature. Consider protecting sensitive functional groups prior to the cyclization and deprotecting them in a subsequent step.[1] | |
| Formation of Side Products | Formation of Regioisomers: If there are multiple potential sites for cyclization on the aromatic ring, a mixture of regioisomers may be formed. | The substitution pattern on the aromatic ring of the this compound precursor typically directs the cyclization to the desired position. However, careful selection of solvents can sometimes influence regioselectivity.[1] |
| Racemization: For stereoselective reactions, a loss of enantiomeric excess can occur, leading to a mixture of diastereomers. | Precise temperature control is critical; lower temperatures generally favor kinetic control and can help prevent racemization.[1] The choice of a suitable chiral auxiliary or catalyst is also essential for maintaining stereochemical integrity.[1] | |
| Difficult Purification | Presence of Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting materials can be challenging. | Use a slight excess of the aldehyde component to ensure the complete consumption of the more valuable β-phenylethylamine.[2] |
| Formation of Multiple Products: The presence of side products, such as regioisomers or diastereomers, complicates purification. | Optimize the reaction conditions to improve selectivity. If a mixture of diastereomers is formed, they can often be separated by column chromatography. | |
| Baseline Impurities on TLC/HPLC: The reaction mixture may contain baseline impurities that are difficult to remove. | An aqueous workup to neutralize the acid and remove water-soluble impurities is a standard and effective procedure. This should be followed by extraction with an appropriate organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction?
A1: The reaction proceeds through several key steps:
-
Imine Formation: The β-arylethylamine and the aldehyde condense to form a Schiff base (or imine).
-
Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution.
-
Rearomatization: The resulting spirocyclic intermediate loses a proton to restore the aromaticity of the ring, yielding the final tetrahydroisoquinoline product.
Q2: How can I control the stereochemistry of the Pictet-Spengler reaction in this compound synthesis?
A2: Achieving high stereoselectivity is crucial for the synthesis of enantiomerically pure this compound. The following strategies are commonly employed:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the β-phenylethylamine can direct the cyclization to favor the formation of one diastereomer.
-
Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids, can induce enantioselectivity in the cyclization step.[1]
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which can lead to higher diastereoselectivity.[1]
Q3: What are some common catalysts and solvents used for this reaction?
A3: The choice of catalyst and solvent is highly dependent on the specific substrates used in the this compound synthesis.
-
Catalysts:
-
Solvents:
Q4: Can ketones be used instead of aldehydes in the Pictet-Spengler reaction for this compound synthesis?
A4: While aldehydes are more commonly used, ketones can also be employed in the Pictet-Spengler reaction. However, the reaction with ketones is often more challenging due to the increased steric hindrance and lower reactivity of the ketone carbonyl group. This may necessitate harsher reaction conditions to achieve the desired cyclization.[1]
Data Presentation: Optimization of Reaction Parameters
The following tables summarize quantitative data from various studies on the optimization of Pictet-Spengler reaction conditions. While not exclusively for this compound synthesis, they provide valuable insights into the effects of different catalysts and solvents on reaction outcomes.
Table 1: Effect of Catalyst on Reaction Yield and Selectivity
| Catalyst | Solvent | Substrates | Key Outcome | Yield/Selectivity | Reference |
| TFA (50% v/v) | DCE | Amine + Aldehyde | Optimal for tandem Pictet-Spengler | - | [3] |
| (PhO)₂PO₂H | Toluene | Amine + Aldehyde | - | - | [1] |
| AuCl₃/AgOTf | - | Amine + Aldehyde | Good yields | - | [1] |
| Chiral Thiourea | - | Amine + Aldehyde | High enantioselectivity | - | [1] |
Table 2: Effect of Solvent on Regioselectivity and Diastereoselectivity
| Solvent | Substrates | Key Outcome | Diastereomeric/Regioisomeric Ratio | Reference |
| Toluene | Dopamine derivative + Aldehyde | Ortho-selectivity | 86:14 | [1] |
| Trifluoroethanol | Dopamine derivative + Aldehyde | Para-selectivity | 14:86 | [1] |
| Acetonitrile | D-tryptophan methyl ester + Piperonal | High cis-selectivity | 99:1 | [1] |
| Nitromethane | D-tryptophan methyl ester + Piperonal | Lower cis-selectivity | - | [1] |
Experimental Protocols
General Protocol for Acid-Catalyzed Pictet-Spengler Cyclization
To a solution of the β-phenylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, methanol), add the aldehyde (1.0-1.2 equivalents). Subsequently, add the acid catalyst (e.g., TFA, 10-50 mol%; or a few drops of concentrated HCl). Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, quench the reaction by adding a base (e.g., saturated aqueous NaHCO₃ solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol for Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet-Spengler Cyclization
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral phosphoric acid catalyst (e.g., 5-10 mol%) in a dry, aprotic solvent (e.g., toluene, dichloromethane). Add the β-phenylethylamine (1.0 equivalent) to the solution. Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the aldehyde (1.1 equivalents) dropwise. Stir the reaction at the specified temperature until the starting material is consumed, as monitored by TLC or HPLC. Work up the reaction as described in the general protocol. The enantiomeric excess of the purified product can be determined using chiral HPLC.[1]
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: General mechanism of the Pictet-Spengler reaction.
Experimental Workflow for this compound Synthesis via Pictet-Spengler Cyclization
Caption: Experimental workflow for the Pictet-Spengler cyclization step.
References
Overcoming resistance in cancer cells to montanine treatment
Welcome to the technical support center for researchers utilizing montanine in cancer studies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome experimental challenges, particularly the issue of acquired resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against cancer cells?
A1: this compound is an isoquinoline alkaloid derived from plants of the Amaryllidaceae family. Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Evidence suggests that, similar to related alkaloids like haemanthamine, this compound may inhibit protein synthesis by binding to the ribosome. This leads to nucleolar stress, stabilization of the p53 tumor suppressor protein, and ultimately, the elimination of cancer cells. This compound has shown potent activity against various cancer cell lines, including those inherently resistant to apoptosis.
Q2: What are the likely reasons my cancer cells have developed resistance to this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to anticancer agents with similar modes of action typically involves one or more of the following:
-
Target Modification: Alterations in the ribosomal binding site could prevent this compound from effectively inhibiting protein synthesis.
-
Upregulation of Anti-Apoptotic Proteins: Resistant cells may increase the expression of proteins like Bcl-2 and Bcl-xL, which block the mitochondrial pathway of apoptosis.[1][2][3][4]
-
Activation of Pro-Survival Signaling: Pathways such as PI3K/Akt/mTOR can become hyperactivated, promoting cell survival and overriding this compound-induced death signals.[5][6][7][8][9]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[10][11][12][13]
-
Cell Cycle Checkpoint Alterations: Defects in cell cycle checkpoints may allow cells to bypass this compound-induced arrest, facilitating continued proliferation.[14][15][16][17][18]
Q3: Can this compound be used in combination with other therapies?
A3: Yes, combination therapy is a promising strategy. Given its pro-apoptotic mechanism, combining this compound with drugs that target different pathways may produce synergistic effects and overcome resistance. For instance, pairing this compound with inhibitors of pro-survival pathways (e.g., PI3K inhibitors) or with agents that are susceptible to efflux pumps (while this compound is not) could be effective.
Troubleshooting Guide: Acquired this compound Resistance
This guide provides a systematic approach to identifying and addressing this compound resistance in your cancer cell line experiments.
Problem: My this compound-treated cancer cells are no longer dying and have resumed proliferation.
This suggests the development of acquired resistance. The following workflow and experimental protocols will help you diagnose the underlying mechanism.
Step 1: Confirm Resistance by Determining the IC50 Value
Objective: To quantitatively confirm that your cell line requires a higher concentration of this compound to achieve 50% inhibition of proliferation (IC50) compared to the parental (sensitive) line.
Method: MTT Cell Viability Assay.[19][20][21][22] This assay measures the metabolic activity of cells, which correlates with cell number.
Data Presentation:
| Cell Line | Parental (this compound-Sensitive) | Putative Resistant Subclone |
| This compound IC50 (µM) | 1.5 µM | 15.0 µM |
| Fold Resistance | 1x | 10x |
| Table 1: Example data from an MTT assay showing a 10-fold increase in the IC50 value for a this compound-resistant cell line compared to its parental counterpart. |
Interpretation: A significant increase (e.g., >5-fold) in the IC50 value confirms the resistant phenotype.
Step 2: Assess the Apoptotic Response
Objective: To determine if resistant cells are evading this compound-induced apoptosis.
Method: Annexin V/Propidium Iodide (PI) Staining followed by Flow Cytometry.[23][24][25][26][27] Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters late apoptotic/necrotic cells with compromised membranes.
Data Presentation:
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Parental | Vehicle (DMSO) | 5.2% | 2.1% |
| Parental | This compound (2 µM) | 45.8% | 15.3% |
| Resistant | Vehicle (DMSO) | 4.9% | 2.5% |
| Resistant | This compound (2 µM) | 8.1% | 3.2% |
| Table 2: Example flow cytometry data showing a blunted apoptotic response to this compound in resistant cells. |
Interpretation: A significantly lower percentage of apoptotic cells in the resistant line upon this compound treatment indicates a block in the apoptotic pathway.
Step 3 & 4: Analyze Key Regulatory Proteins by Western Blot
Objective: To identify molecular changes in apoptotic and survival pathways.
Method: Western Blotting.[28][29][30][31] This technique allows for the quantification of specific proteins.
Key Proteins to Analyze:
-
Anti-Apoptotic: Bcl-2 (often upregulated in resistance).[1][2][3]
-
Apoptosis Executioner: Cleaved Caspase-3 (activation marker for apoptosis).
-
Pro-Survival Pathway: Phosphorylated Akt (p-Akt) and Total Akt (a high p-Akt/Akt ratio indicates pathway activation).[5][6][9]
-
Loading Control: β-actin or GAPDH (to ensure equal protein loading).
Data Presentation:
| Protein | Parental + this compound | Resistant + this compound | Expected Change in Resistance |
| Bcl-2 | Low | High | Increase |
| Cleaved Caspase-3 | High | Low | Decrease |
| p-Akt / Total Akt Ratio | Low | High | Increase |
| Table 3: Summary of expected protein expression changes in this compound-resistant cells as detected by Western blot. |
Interpretation:
-
High Bcl-2 & Low Cleaved Caspase-3: Confirms that resistance is mediated by blocking the intrinsic apoptosis pathway.
-
High p-Akt/Akt Ratio: Suggests that the activation of the PI3K/Akt survival pathway is contributing to resistance.
// Connections between pathways pAkt -> Bcl2 [label="Upregulates\n(Resistance)", color="#EA4335", fontcolor="#202124", arrowhead=tee, style=dashed]; Bcl2 -> Bax [label="Inhibits\n(Resistance)", color="#EA4335", fontcolor="#202124", arrowhead=tee];
{rank=same; RTK; this compound;} {rank=same; PI3K; Ribosome;} {rank=same; pAkt; Bcl2;} } dot Caption: Signaling pathways implicated in this compound action and resistance.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Adapted from Abcam & MilliporeSigma protocols.[19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only (e.g., DMSO) control. Incubate for 48 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., acidic isopropanol or DMSO) to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
Adapted from Bio-Techne & Abcam protocols.[23][24]
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with the desired concentration of this compound (and vehicle control) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls to set compensation and gates for distinguishing live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Protocol 3: Western Blotting for Apoptosis and Survival Proteins
Adapted from Abcam & BenchChem protocols.[28][29]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Use densitometry software to quantify band intensity. Normalize target proteins to the loading control.
References
- 1. Upregulation of Bcl-2 is involved in the mediation of chemotherapy resistance in human small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upregulation of Bcl-2 is associated with cisplatin-resistance via inhibition of Bax translocation in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Important Compounds Isolated from Natural Sources that Have Activity Against Multidrug-resistant Cancer Cell Lines: Effects on Proliferation, Apoptotic Mechanism and the Efflux Pump Responsible for Multi-resistance Phenotype | Anticancer Research [ar.iiarjournals.org]
- 12. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. JCI - Anticancer drug targets: cell cycle and checkpoint control [jci.org]
- 16. Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Checkpoint and DNA Damage Response Defects as Anticancer Targets: From Molecular Mechanisms to Therapeutic Opportunities | Oncohema Key [oncohemakey.com]
- 18. Cell cycle checkpoint in cancer: a therapeutically targetable double-edged sword | springermedizin.de [springermedizin.de]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. broadpharm.com [broadpharm.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. scispace.com [scispace.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting montanine instability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of montanine during long-term storage. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific long-term stability data for this compound is limited in publicly available literature. The guidance provided here is based on general principles for the chemical stability of alkaloids and recommended handling procedures for research chemicals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Color change of solid this compound (e.g., from off-white/pale yellow to brownish) | Exposure to light, moisture, or oxygen. | Store solid this compound in a tightly sealed, amber vial with a desiccant at the recommended temperature (-20°C). Minimize exposure to ambient light and air during handling. |
| Precipitation observed in this compound stock solution upon storage | Solvent evaporation; saturation issues at low temperatures; degradation leading to less soluble products. | Ensure the vial is tightly sealed to prevent solvent evaporation. Before use, allow the solution to equilibrate to room temperature and vortex thoroughly. If precipitation persists, sonication may be attempted. Consider preparing fresh solutions more frequently. |
| Loss of biological activity in experiments | Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment or use aliquots stored at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles. Include a positive control with freshly prepared this compound to validate experimental results. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Analyze the sample by LC-MS to characterize the unknown peaks. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For biological assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound. For analytical purposes, methanol or acetonitrile are suitable choices. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
2. What are the optimal storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed, amber glass vial at -20°C, protected from light and moisture. The addition of a desiccant to the storage container is recommended to prevent hydrolysis.
3. How long can I store this compound stock solutions?
For optimal activity, it is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, prepare small aliquots in amber vials and store them at -80°C for a maximum of one month. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
4. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented, alkaloids with similar functional groups are susceptible to:
-
Oxidation: The tertiary amine and hydroxyl groups in the this compound structure can be susceptible to oxidation, especially when exposed to air and light.
-
Hydrolysis: Ester or ether linkages, if present in a specific this compound analog, could be prone to hydrolysis. The core structure of this compound itself is relatively stable to hydrolysis.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.
5. How can I assess the stability of my this compound sample?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the gold standard for assessing the purity and degradation of this compound.[1] This method should be able to separate the intact this compound from any potential degradation products.
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[2]
Objective: To develop an HPLC method that can resolve this compound from its potential degradation products.
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
-
HPLC Analysis:
-
Analyze the stressed samples alongside an unstressed control sample using a reverse-phase HPLC system with a C18 column.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a photodiode array (PDA) detector to obtain spectral information for all peaks and a mass spectrometer (MS) for identification.
-
-
Method Validation:
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent this compound peak. The peak purity of the this compound peak should also be assessed using the PDA detector.
-
Protocol 2: Long-Term Stability Study of this compound in Solution
This protocol outlines a systematic approach to evaluating the stability of this compound under various storage conditions over an extended period.
Objective: To determine the shelf-life of this compound stock solutions under different storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials (e.g., 100 µL per vial).
-
Storage Conditions: Divide the aliquots into different storage groups:
-
-80°C (recommended long-term)
-
-20°C
-
4°C (refrigerated)
-
Room Temperature (e.g., 25°C)
-
-
Time Points: Designate specific time points for analysis. A typical schedule for a long-term study is every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated stability, testing at 0, 3, and 6 months is common.[3]
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each storage condition. The shelf-life is typically defined as the time at which the concentration of this compound drops to 90% of its initial value.
Visualizations
Caption: Workflow for a long-term stability study of this compound.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Purification Techniques for High-Purity Montanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of high-purity montanine. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during the isolation and purification of this promising Amaryllidaceae alkaloid.
Troubleshooting Guides
This section addresses common problems that may arise during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Alkaloid Extract | Incomplete Cell Lysis: Plant material may not be sufficiently homogenized to release the alkaloids. | Ensure the plant material is finely powdered or thoroughly homogenized before extraction. Increase sonication time or grinding intensity. |
| Insufficient Acidification: The initial acidic extraction may not be at a low enough pH to effectively protonate and solubilize all the alkaloids. | Verify the pH of the acidic solution is between 1 and 2. Use a stronger acid or increase the concentration of the acid solution. | |
| Incomplete Partitioning: During liquid-liquid extraction, the alkaloids may not have fully migrated to the desired phase. | Perform multiple extractions (at least 3-4) at each step. Ensure vigorous mixing during partitioning to maximize surface area contact between the two phases. | |
| Emulsion Formation During Liquid-Liquid Extraction | High Concentration of Surfactant-like Compounds: Natural products often contain compounds that can stabilize emulsions. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Gently swirl or rock the separatory funnel instead of shaking vigorously. If an emulsion persists, filter the mixture through a pad of Celite. |
| Tailing of this compound Peak in Column Chromatography | Strong Interaction with Stationary Phase: The basic nitrogen atom of this compound can interact strongly with the acidic silanol groups on silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[1] Alternatively, use a different stationary phase like alumina (basic or neutral) or a polymer-based resin.[2] |
| Column Overload: Applying too much crude extract to the column can lead to poor separation and tailing. | As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase. If overloading is suspected, reduce the amount of sample loaded onto the column. | |
| Co-elution of Structurally Similar Alkaloids | Insufficient Resolution: The chosen mobile phase may not be selective enough to separate this compound from other co-occurring Amaryllidaceae alkaloids. | Optimize the mobile phase composition. A shallow gradient elution can improve separation.[3] Consider using a higher-resolution technique like preparative High-Performance Liquid Chromatography (HPLC) for the final purification step.[4][5] |
| This compound Fails to Crystallize | Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. | Repurify the this compound fraction using preparative HPLC to achieve higher purity. |
| Residual Solvent: Trace amounts of solvent can prevent crystallization. | Dry the purified this compound under a high vacuum for an extended period. Try dissolving the oil in a small amount of a volatile solvent and then adding a non-polar solvent to precipitate the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best source material for this compound extraction?
A1: this compound is a characteristic alkaloid of the Amaryllidaceae plant family. Rhodophiala bifida has been identified as a particularly rich source, with this compound being the major alkaloid present in the bulbs, leaves, and roots of the plant.[6][7]
Q2: How can I quickly assess the presence of alkaloids in my extract?
A2: A simple method is to spot your extract on a Thin Layer Chromatography (TLC) plate and spray it with Dragendorff's reagent. Alkaloids will typically appear as orange or reddish-brown spots.
Q3: What is a typical mobile phase for column chromatography of this compound?
A3: For silica gel column chromatography of alkaloids, a common approach is to use a gradient of a non-polar solvent like hexane or dichloromethane with an increasing proportion of a more polar solvent like ethyl acetate or methanol.[1] For basic compounds like this compound, adding a small amount of a base like triethylamine to the mobile phase can improve peak shape.[1]
Q4: My final product is an oil, not a solid. Is this normal?
A4: While some alkaloids are crystalline, it is not uncommon for highly purified alkaloids to be obtained as persistent oils or gums, especially if trace impurities or residual solvents are present. Further drying under high vacuum or attempting different crystallization solvents may yield a solid.
Q5: What analytical techniques are recommended for purity assessment of the final this compound product?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of the final product.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative purity assessment (qNMR). Mass Spectrometry (MS) is used to confirm the molecular weight of the purified compound.
Experimental Protocols
Protocol 1: Acid-Base Extraction of Total Alkaloids from Rhodophiala bifida
This protocol is adapted from a method described for the extraction of total alkaloids from Rhodophiala bifida and is suitable for obtaining a crude alkaloid extract enriched in this compound.[6]
1. Plant Material Preparation:
-
Use fresh or dried plant material (e.g., bulbs).
-
If using fresh material, homogenize it thoroughly. If using dried material, grind it into a fine powder.
2. Acidic Extraction:
-
Suspend 100 mg of the prepared plant material in 2% sulfuric acid (v/v).
-
Sonicate the mixture in an ultrasound bath for 4 hours to facilitate cell lysis and alkaloid extraction.
-
Filter the mixture by gravity.
3. Removal of Neutral and Acidic Impurities:
-
Transfer the acidic aqueous supernatant to a separatory funnel.
-
Wash the aqueous fraction with diethyl ether (3 x 100 mL) to remove non-polar compounds. Discard the ether layers.
4. Basification and Alkaloid Extraction:
-
Basify the aqueous fraction to pH 9 with 25% ammonium hydroxide (v/v).
-
Extract the free-base alkaloids by partitioning the basified aqueous solution with ethyl acetate (4 x 100 mL).
-
Combine the ethyl acetate fractions.
5. Concentration:
-
Dry the combined ethyl acetate fractions over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Protocol 2: Column Chromatography for this compound Purification
This is a general protocol for the purification of alkaloids using silica gel column chromatography. The solvent system should be optimized based on TLC analysis of the crude extract.
1. Column Packing:
-
Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar mobile phase solvent.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
3. Elution:
-
Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol).
-
Collect fractions and monitor the elution of compounds by TLC.
4. Fraction Analysis:
-
Spot each fraction on a TLC plate and visualize the spots under UV light and/or by staining with Dragendorff's reagent.
-
Combine the fractions containing pure this compound.
5. Final Concentration:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
Data Presentation
The following table presents representative data for a multi-step purification of an alkaloid, illustrating the expected changes in total mass, purity, and yield at each stage. Actual values for this compound purification may vary depending on the starting material and the efficiency of each step.
| Purification Step | Total Mass (mg) | Purity (%) | Yield (%) |
| Crude Alkaloid Extract | 500 | 20 | 100 |
| Silica Gel Column Chromatography | 120 | 85 | 24 |
| Preparative HPLC | 85 | >98 | 17 |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of high-purity this compound.
Logical Relationships in Troubleshooting Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. Purification of sulforaphane from Brassica oleracea seed meal using low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amaryllidaceae alkaloids: identification and partial characterization of this compound production in Rhodophiala bifida plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Amaryllidaceae alkaloids: identification and partial characterization of this compound production in Rhodophiala bifida plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Controversial Spectroscopic Data of Montanine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with the spectroscopic analysis of montanine-type alkaloids, with a specific focus on the conflicting data reported for this compound enantiomers. Here, you will find troubleshooting guides for common experimental hurdles, frequently asked questions to clarify the existing controversies, detailed experimental protocols, and a logical workflow for resolving spectroscopic discrepancies.
Frequently Asked Questions (FAQs)
Q1: What is the core of the controversy surrounding the spectroscopic data of this compound enantiomers?
A1: The primary controversy stems from the structural elucidation of (+)-montabuphine, a this compound-type alkaloid. In 1995, Viladomat et al. reported the isolation and spectroscopic characterization of montabuphine from Bupleurum fruticosum. However, a later total synthesis of (+)-montabuphine by Zhai and coworkers yielded a compound with spectroscopic data that was inconsistent with the data reported by Viladomat et al. This discrepancy has cast doubt on the originally proposed structure and has highlighted the challenges in the stereochemical assignment of complex alkaloids.
Q2: Which specific spectroscopic data are in conflict?
A2: The main discrepancies lie in the ¹H NMR and ¹³C NMR chemical shifts, as well as the specific rotation values. The differences in chemical shifts suggest potential misassignments of protons and carbons in the original structure, which could arise from subtle differences in the stereochemistry of the synthesized and natural products. The conflicting optical rotation data further point towards a difference in the absolute configuration of the molecules. A direct comparison of the key conflicting data is presented in the tables below.
Q3: What are the potential sources of these spectroscopic discrepancies?
A3: Several factors could contribute to such discrepancies:
-
Complex Stereochemistry: this compound alkaloids possess multiple chiral centers, making the determination of the correct stereoisomer challenging. Subtle changes in the relative or absolute configuration can lead to significant differences in spectroscopic data.
-
Conformational Flexibility: The fused ring system of this compound alkaloids can exist in different conformations, and the predominant conformation in solution can be influenced by the solvent and temperature, affecting NMR chemical shifts.
-
Purity of the Natural Isolate: The presence of minor, structurally related impurities in the isolated natural product could have led to inaccuracies in the initial spectroscopic characterization.
-
Theoretical vs. Experimental Data: The original structural assignment may have relied on empirical rules or comparisons with related compounds, which may not be entirely accurate. Modern total synthesis, often coupled with computational methods, can provide a more definitive structural proof.
Q4: How can modern spectroscopic techniques help resolve this controversy?
A4: Advanced spectroscopic methods are crucial for unambiguously determining the structure and stereochemistry of complex chiral molecules like this compound enantiomers:
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a given enantiomer, the absolute configuration can be definitively assigned.
-
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These techniques measure the rotation of plane-polarized light as a function of wavelength and the differential absorption of circularly polarized UV-Vis light, respectively. They are sensitive to the overall chirality of the molecule and can be used to distinguish between enantiomers and diastereomers.
-
2D NMR Techniques: Advanced 2D NMR experiments, such as NOESY and ROESY, can provide crucial information about the through-space proximity of protons, helping to elucidate the relative stereochemistry and preferred conformation of the molecule in solution.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor signal resolution and overlapping peaks in ¹H NMR spectra. | 1. High sample concentration leading to line broadening.2. Inappropriate solvent choice.3. Presence of paramagnetic impurities.4. Poor shimming of the instrument. | 1. Optimize sample concentration.2. Try a different deuterated solvent (e.g., benzene-d₆, methanol-d₄) to induce different chemical shifts.3. Filter the sample through a small plug of celite.4. Carefully re-shim the instrument. |
| Broad signals for -OH or -NH protons. | Chemical exchange with residual water or other exchangeable protons. | 1. Add a drop of D₂O to the NMR tube and re-acquire the spectrum; exchangeable proton signals will disappear or broaden significantly.2. Acquire the spectrum at a lower temperature to slow down the exchange rate. |
| Ambiguous stereochemical assignment based on coupling constants. | Conformational averaging in solution can lead to coupling constants that are a weighted average of multiple conformations. | 1. Perform temperature-dependent NMR studies to investigate conformational dynamics.2. Use 2D NOESY or ROESY experiments to establish through-space proximities, which can provide clearer stereochemical insights. |
Chiroptical Spectroscopy (VCD/ORD)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor signal-to-noise ratio in VCD spectra. | 1. Low sample concentration.2. Strong solvent absorption in the spectral region of interest.3. Insufficient number of scans. | 1. Increase the sample concentration if possible.2. Choose a solvent with a good spectral window in the desired region (e.g., CCl₄, CDCl₃).3. Increase the acquisition time by collecting more scans. |
| Discrepancy between experimental and calculated VCD/ORD spectra. | 1. Incorrect assignment of the absolute configuration.2. Inaccurate computational model (e.g., neglecting solvent effects or important conformers).3. Presence of impurities in the experimental sample. | 1. Invert the calculated spectrum and compare it again with the experimental data.2. Refine the computational model by including a solvent model (e.g., PCM) and performing a thorough conformational search.3. Ensure the sample is of high purity (>95%) before analysis. |
| Baseline artifacts in VCD spectra. | Birefringence effects from the sample cell or sample itself. | 1. Rotate the sample cell by 90 degrees and re-acquire the spectrum to check for consistency.2. For solid samples, ensure the sample is finely ground and evenly dispersed in the matrix. |
Data Presentation
Table 1: Comparison of Reported ¹H NMR Data for (+)-Montabuphine
| Proton | Viladomat et al. (1995) δ (ppm), J (Hz) | Zhai et al. (Total Synthesis) δ (ppm), J (Hz) |
| H-1 | 2.95 (dd, 12.0, 4.5) | 3.12 (dd, 12.5, 5.0) |
| H-2 | 5.88 (d, 10.0) | 5.95 (d, 10.2) |
| H-3 | 6.12 (d, 10.0) | 6.20 (d, 10.2) |
| H-4a | 3.45 (d, 18.0) | 3.55 (d, 17.5) |
| H-4b | 2.80 (d, 18.0) | 2.90 (d, 17.5) |
| ... | ... | ... |
(Note: This table is a representative example based on the nature of the controversy. Actual published values should be consulted for precise comparison.)
Table 2: Comparison of Reported ¹³C NMR Data for (+)-Montabuphine
| Carbon | Viladomat et al. (1995) δ (ppm) | Zhai et al. (Total Synthesis) δ (ppm) |
| C-1 | 55.2 | 56.8 |
| C-2 | 128.5 | 130.1 |
| C-3 | 126.9 | 128.4 |
| ... | ... | ... |
(Note: This table is a representative example based on the nature of the controversy. Actual published values should be consulted for precise comparison.)
Table 3: Comparison of Reported Optical Rotation Data for Montabuphine
| Compound | Viladomat et al. (1995) | Zhai et al. (Total Synthesis) |
| (+)-Montabuphine | [α]D +123 (c 0.1, CHCl₃) | [α]D +158 (c 0.2, CHCl₃) |
(Note: This table is a representative example based on the nature of the controversy. Actual published values should be consulted for precise comparison.)
Experimental Protocols
NMR Spectroscopic Analysis of this compound Alkaloids
-
Sample Preparation:
-
Dissolve 2-5 mg of the purified alkaloid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃OD).
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
For quantitative NMR (qNMR), a known amount of an internal standard is added.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength is recommended for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (for quantitative measurements, d1 should be at least 5 times the longest T₁).
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
-
2D NMR Experiments (for structural elucidation):
-
COSY: To establish ¹H-¹H coupling networks.
-
HSQC/HMQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range ¹H-¹³C correlations, crucial for connecting spin systems.
-
NOESY/ROESY: To determine through-space proton proximities for stereochemical analysis.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the chiral alkaloid in 150-200 µL of a suitable solvent (e.g., CDCl₃, CCl₄). The concentration should be optimized to give an absorbance of 0.5-1.0 AU in the IR spectrum.
-
Use a sample cell with BaF₂ or CaF₂ windows and a pathlength of 100-200 µm.
-
-
Data Acquisition:
-
Instrument: A dedicated VCD spectrometer.
-
Measurement:
-
Acquire the VCD spectrum of the sample.
-
Acquire the VCD spectrum of the pure solvent in the same cell.
-
For baseline correction, it is ideal to measure the VCD of the enantiomer if available.
-
-
Parameters:
-
Resolution: 4 cm⁻¹.
-
Acquisition Time: 1-4 hours, depending on the sample concentration and desired signal-to-noise ratio.
-
-
-
Computational Analysis:
-
Perform a conformational search for the molecule using a suitable computational chemistry software package (e.g., Gaussian, Spartan).
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Boltzmann-average the calculated spectra of the individual conformers to obtain the final theoretical VCD spectrum.
-
Compare the experimental VCD spectrum with the calculated spectra for both enantiomers to determine the absolute configuration.
-
Optical Rotatory Dispersion (ORD) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the alkaloid (0.1-1.0 mg/mL) in a transparent solvent (e.g., methanol, chloroform).
-
Use a quartz cuvette with a pathlength of 1 cm.
-
-
Data Acquisition:
-
Instrument: A spectropolarimeter.
-
Measurement:
-
Record a baseline spectrum with the pure solvent.
-
Record the optical rotation of the sample solution over a range of wavelengths (e.g., 200-700 nm).
-
-
-
Data Analysis:
-
Plot the specific rotation [α] versus the wavelength (λ).
-
Analyze the resulting ORD curve. A plain curve shows a monotonic increase or decrease in rotation with decreasing wavelength. An anomalous curve (Cotton effect) shows peaks and troughs in the vicinity of an absorption band, which can provide detailed stereochemical information.
-
Mandatory Visualizations
Caption: Experimental workflow for the spectroscopic analysis and structural elucidation of chiral alkaloids.
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Montanine and Pancracine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic activities of two prominent Amaryllidaceae alkaloids, montanine and pancracine. Both compounds, belonging to the this compound-type structural class, have demonstrated significant potential as anticancer agents. This analysis is based on a comprehensive review of published experimental data, focusing on their efficacy against various cancer cell lines, the methodologies employed in these studies, and their underlying mechanisms of action.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic effects of this compound and pancracine have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below. Generally, lower IC50 values indicate greater cytotoxic activity.
| Compound | Cancer Cell Line | Histotype | IC50 (µM) | Reference |
| This compound | A549 | Lung Adenocarcinoma | 1.09 | [1][2] |
| 1.9 ± 0.4 | [3] | |||
| 5 - 31 | [4] | |||
| Jurkat | Leukemia | 1.04 | [1] | |
| MOLT-4 | Leukemia | 1.26 ± 0.11 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 4.4 ± 0.4 | [3] | |
| 5 - 31 | [4] | |||
| HT-29 | Colon Adenocarcinoma | Low µM range | [5] | |
| HCT-15 | Colon Carcinoma | 6.8 ± 0.5 | [3] | |
| SK-MEL-28 | Melanoma | 23.2 ± 1.9 | [3] | |
| SKMEL-29 | Melanoma | 5 - 31 | [4] | |
| U373 | Glioblastoma | 5 - 31 | [4] | |
| Hs683 | Anaplastic Oligodendroglioma | 5 - 31 | [4] | |
| B16F10 | Mouse Melanoma | 5 - 31 | [4] | |
| MDA-MB-231 | Mammary Gland Adenocarcinoma | 3.4 ± 0.9 | [3] | |
| Hs578T | Mammary Gland | 3.6 ± 1.7 | [3] | |
| Pancracine | A549 | Lung Adenocarcinoma | 2.29 ± 0.43 | [6][7] |
| MOLT-4 | Leukemia | 2.71 ± 0.25 | [6][7] | |
| Jurkat | Leukemia | 3 - 6 | [6][7] | |
| A2780 | Ovarian Carcinoma | 3 - 6 | [6][7] | |
| 4.3 ± 0.7 to 9.1 ± 1.0 | [6] | |||
| HeLa | Cervical Adenocarcinoma | 3 - 6 | [6][7] | |
| HT-29 | Colon Adenocarcinoma | < 3 | [6][7] | |
| MCF-7 | Breast Adenocarcinoma | < 3 | [6][7] | |
| SAOS-2 | Osteogenic Sarcoma | < 3 | [6][7] | |
| SW1573 | Lung Carcinoma | 4.3 ± 0.7 to 9.1 ± 1.0 | [6] | |
| T47-D | Breast Carcinoma | 4.3 ± 0.7 to 9.1 ± 1.0 | [6] | |
| WiDr | Colon Carcinoma | 4.3 ± 0.7 to 9.1 ± 1.0 | [6] | |
| A431 | Skin Carcinoma | Selective cytotoxicity | [8] |
Note: IC50 values can vary between studies due to different experimental conditions.
Based on the available data, this compound generally exhibits more potent cytotoxic activity than pancracine, with lower IC50 values across several cell lines.[6][7] For instance, in A549 lung cancer cells, this compound has an IC50 of approximately 1.09 µM, while pancracine's IC50 is around 2.29 µM.[1][2][6][7]
Experimental Protocols
The cytotoxic activities of this compound and pancracine have been determined using various established in vitro assays. The most commonly cited methodologies are detailed below.
Cell Viability and Proliferation Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells by quantifying the reduction of MTT by mitochondrial dehydrogenases to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
WST-1 (Water-Soluble Tetrazolium Salt) Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method that measures the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.[3] The amount of formazan dye formed correlates with the number of metabolically active cells.[3]
-
Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells.[6][9] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
-
xCELLigence System: This real-time, label-free cell analysis system monitors cell proliferation, viability, and cytotoxicity by measuring electrical impedance.[6]
Apoptosis and Cell Cycle Analysis
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis.[2][6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Caspase Activity Assays: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[6] Specific assays are used to quantify the activity of key executioner caspases like caspase-3/7 and initiator caspases like caspase-8 and caspase-9.
-
Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] Cells are stained with a fluorescent dye that intercalates into the DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured.
-
Western Blotting: This technique is used to detect and quantify specific proteins involved in cell signaling pathways related to apoptosis and cell cycle regulation.[1][6]
Signaling Pathways and Mechanisms of Action
Both this compound and pancracine exert their cytotoxic effects primarily through the induction of apoptosis and perturbation of the cell cycle. However, the specific signaling pathways they modulate appear to have some differences.
This compound's Mechanism of Action
This compound has been shown to trigger apoptosis in cancer cells through the intrinsic pathway.[1][2] Key events include:
-
Mitochondrial Depolarization: A decrease in the mitochondrial membrane potential.[2]
-
Caspase Activation: Activation of key executioner caspases.[1][2]
-
Upregulation of Phosphorylated Chk1 (Ser345): This suggests an induction of DNA damage response and cell cycle arrest.[1][2]
Caption: this compound-induced apoptotic pathway.
Pancracine's Mechanism of Action
Pancracine induces apoptosis and cell cycle arrest through modulation of several key signaling pathways.[6][10] In MOLT-4 leukemia cells, pancracine's pro-apoptotic activity is associated with:
-
Upregulation of p53 (phosphorylated on Ser392): A key tumor suppressor protein.[6]
-
Upregulation of p38 MAPK (phosphorylated on Thr180/Tyr182): A stress-activated protein kinase.[6]
-
Upregulation of p27: A cyclin-dependent kinase inhibitor.[6]
In A549 lung cancer cells, pancracine causes G1 phase cell cycle arrest by:
-
Downregulation of Rb (phosphorylated on Ser807/811): The retinoblastoma protein, a critical cell cycle regulator.[6]
-
Upregulation of p27. [6]
-
Downregulation of Akt (phosphorylated on Thr308): A key regulator of cell survival and proliferation.[6]
Caption: Pancracine's mechanisms of action.
Experimental Workflow and Comparison Logic
The evaluation of the cytotoxic activity of these compounds follows a logical progression from initial screening to mechanistic studies.
Caption: Experimental workflow for comparison.
Caption: Logical comparison of compounds.
References
- 1. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amaryllidaceae Alkaloids of Different Structural Types from Narcissus L. cv. Professor Einstein and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pancracine, a this compound-Type Amaryllidaceae Alkaloid, Inhibits Proliferation of A549 Lung Adenocarcinoma Cells and Induces Apoptotic Cell Death in MOLT-4 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pancracine, a this compound-Type Amaryllidaceae Alkaloid, Inhibits Proliferation of A549 Lung Adenocarcinoma Cells and Induces Apoptotic Cell Death in MOLT-4 Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Montanine and Galantamine as Acetylcholinesterase Inhibitors
A Guide for Researchers and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic neurotransmission. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors increase its availability in the synaptic cleft, thereby enhancing cognitive function. Galantamine, a well-established Amaryllidaceae alkaloid, is a widely prescribed AChE inhibitor. Montanine, another alkaloid from the same family, has also been investigated for its biological activities, including its potential to inhibit AChE. This guide provides a detailed comparative analysis of this compound and galantamine as AChE inhibitors, presenting available experimental data, outlining experimental protocols, and visualizing relevant pathways to aid researchers, scientists, and drug development professionals in their understanding of these two compounds.
Quantitative Data on Inhibitory Activity
A direct quantitative comparison of the 50% inhibitory concentration (IC50) is challenging due to the limited published data for this compound. However, the available information for both compounds is summarized below.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Galantamine
| Compound | Target Enzyme | IC50 Value | Source Organism/Notes |
| This compound | Acetylcholinesterase (AChE) | >50% inhibition at 1 mM | Dose-dependent inhibition observed, with 30-45% inhibition at 100 µM and 500 µM.[1] |
| Galantamine | Acetylcholinesterase (AChE) | 0.31 µM - 33 µM | A well-established AChE inhibitor with a range of reported IC50 values depending on the experimental conditions.[2] |
| 410 nM (0.41 µM) | Potent and selective inhibitor.[3] | ||
| 5.13 µM | Determined from normal human brain cortex.[4] | ||
| 0.36 µM | From Electrophorus electricus AChE.[5] |
Table 2: Selectivity of Galantamine for Acetylcholinesterase (AChE) over Butyrylcholinesterase (BChE)
| Compound | AChE IC50 | BChE IC50 | Selectivity Index (BChE IC50 / AChE IC50) | Notes |
| Galantamine | 410 nM | >20.5 µM | >50 | Highly selective for AChE.[3] |
| 0.36 µM | 9.9 µg/mL (~34.4 µM) | ~95.6 | Data from different studies showing consistent selectivity.[5] |
Note: A higher selectivity index indicates greater selectivity for AChE over BChE. Data on the selectivity of this compound for AChE versus BChE is not currently available.
Mechanism of Action
Galantamine exhibits a dual mechanism of action. It is a competitive and reversible inhibitor of acetylcholinesterase.[2] This means it binds to the active site of the AChE enzyme, preventing acetylcholine from binding and being hydrolyzed. Additionally, galantamine acts as an allosteric potentiating ligand (APL) at nicotinic acetylcholine receptors (nAChRs). This allosteric modulation enhances the action of acetylcholine at these receptors, further promoting cholinergic signaling.
The mechanism of action for This compound as an AChE inhibitor has not been fully elucidated. The available data suggests a dose-dependent inhibitory effect, but further studies are required to determine if the inhibition is competitive, non-competitive, or mixed, and whether it possesses any allosteric modulatory properties.
Experimental Protocols
The determination of AChE inhibitory activity is commonly performed using the Ellman's method, a rapid and reliable colorimetric assay.
Protocol: Determination of IC50 Values for AChE Inhibition (Ellman's Method)
Objective: To determine the concentration of an inhibitor required to reduce the activity of acetylcholinesterase by 50%.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from Electrophorus electricus or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitors (this compound, galantamine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AChE enzyme in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors (this compound and galantamine) and a positive control (e.g., donepezil) at various concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of the phosphate buffer.
-
Add a defined amount of the AChE enzyme solution to all wells except for the blank.
-
Add the different concentrations of the inhibitor solutions to the respective test wells. For the control (100% activity), add the solvent used to dissolve the inhibitors.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over a specific period using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve, representing the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Signaling pathway of acetylcholinesterase inhibitors.
Experimental Workflow for AChE Inhibition Assay
Caption: Experimental workflow for AChE inhibition assay.
Conclusion
Galantamine is a well-characterized, potent, and selective inhibitor of acetylcholinesterase with a dual mechanism of action that contributes to its therapeutic efficacy. The available data for this compound indicates that it also possesses AChE inhibitory activity, exhibiting a dose-dependent effect. However, a significant gap in the literature exists regarding its specific IC50 value, selectivity for AChE over BChE, and its precise mechanism of inhibition.
To enable a comprehensive and direct comparison with established drugs like galantamine, further research is imperative to determine these key quantitative parameters for this compound. Such studies would not only clarify the potential of this compound as a therapeutic agent but also contribute to a broader understanding of the structure-activity relationships of Amaryllidaceae alkaloids as AChE inhibitors. This would ultimately aid in the rational design and development of novel and more effective treatments for neurodegenerative diseases.
References
- 1. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitors from Plants and Their Potential in Alzheimer’s Treatment: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Mechanism of Action of Montanine in Neuroblastoma Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of montanine, an Amaryllidaceae alkaloid, in neuroblastoma cells. Due to the current absence of direct studies on this compound in neuroblastoma, this guide extrapolates its potential mechanisms based on research in other cancer cell lines, including lung adenocarcinoma (A549) and leukemia (MOLT-4). This information is juxtaposed with the well-established mechanisms of standard-of-care chemotherapeutics and other alternative therapies for neuroblastoma.
Comparative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines, alongside the IC50 values for conventional chemotherapeutic agents used in neuroblastoma treatment. This comparative data highlights the potential potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | Jurkat | Leukemia | 1.04 | [1] |
| A549 | Lung Cancer | 1.09 | [1] | |
| MOLT-4 | Leukemia | Not specified, but potent | [1] | |
| Doxorubicin | SK-N-SH | Neuroblastoma | 0.45 | [2] |
| SK-N-BE(2) | Neuroblastoma | 2.32 | [2] | |
| UKF-NB-4 | Neuroblastoma | ~0.1 | [3] | |
| IMR-32 | Neuroblastoma | ~0.01 | [3] | |
| Cisplatin | SK-N-SH | Neuroblastoma | 3.84 | [2] |
| SK-N-BE(2) | Neuroblastoma | 23.98 | [2] | |
| SK-N-FI | Neuroblastoma | 29.55 | [4] | |
| SK-N-Be(2) | Neuroblastoma | 4.12 | [4] | |
| Etoposide | SK-N-SH | Neuroblastoma | 1.85 | [2] |
| SK-N-BE(2) | Neuroblastoma | 17.08 | [2] |
Mechanism of Action: this compound vs. Standard and Alternative Therapies
The proposed mechanism of action for this compound in neuroblastoma is based on its observed effects in other cancer types. This is compared with the known mechanisms of conventional and a selection of alternative therapies for neuroblastoma.
| Therapy | Proposed/Known Mechanism of Action in Neuroblastoma | Key Molecular Targets |
| This compound (extrapolated) | Induces apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization and caspase activation. It is also suggested to activate the DNA damage response pathway, potentially leading to cell cycle arrest.[1] | Caspases, Mitochondria, Chk1 |
| Pancracine (related alkaloid) | Induces G1 phase cell cycle arrest and apoptosis. This is associated with the upregulation of p53 and p27, activation of p38 MAPK, and downregulation of phosphorylated Rb and Akt.[5] | p53, p27, p38 MAPK, Rb, Akt |
| Doxorubicin | An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This triggers cell cycle arrest and apoptosis. It can also generate reactive oxygen species.[6][7] | Topoisomerase II, DNA |
| Cisplatin | A platinum-based compound that forms DNA adducts, leading to cross-linking of DNA strands. This interferes with DNA replication and transcription, inducing DNA damage responses, cell cycle arrest, and apoptosis.[8][9][10] | DNA |
| Etoposide | A topoisomerase II inhibitor that forms a complex with the enzyme and DNA, preventing the re-ligation of DNA strands. This results in DNA breaks, leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis.[11][12][13] | Topoisomerase II |
| Retinoids (e.g., ATRA) | Induce differentiation of neuroblastoma cells into a more mature, less malignant phenotype. They can also induce apoptosis.[4] | Retinoic acid receptors (RARs) |
| ALK Inhibitors (e.g., Crizotinib) | Target activating mutations in the Anaplastic Lymphoma Kinase (ALK) gene, which is a driver of proliferation and survival in a subset of neuroblastomas. | ALK receptor tyrosine kinase |
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound and the established pathways for conventional neuroblastoma therapies.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanisms of action discussed above.
Western Blotting for Protein Expression and Phosphorylation
Objective: To detect and quantify the expression levels of specific proteins (e.g., p-Chk1, p53, p27, p-Akt) following treatment with the compound of interest.
Protocol:
-
Cell Culture and Treatment: Plate neuroblastoma cells (e.g., SH-SY5Y, SK-N-BE(2)) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or control compounds for the desired time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Chk1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[14][15][16]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Protocol:
-
Cell Culture and Treatment: Culture and treat neuroblastoma cells as described for Western blotting.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with media.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[17][18][19][20][21]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide (PI)
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Protocol:
-
Cell Culture and Treatment: Culture and treat neuroblastoma cells as previously described.
-
Cell Harvesting and Fixation:
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA.[25]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the mechanism of action of a novel compound like this compound.
Conclusion
While direct evidence of this compound's efficacy and mechanism of action in neuroblastoma is still needed, preliminary data from other cancer types suggest a promising profile involving the induction of apoptosis and cell cycle arrest. Its potency, as indicated by low micromolar IC50 values in other cancer cell lines, warrants further investigation in neuroblastoma models. The comparative data presented in this guide highlights key signaling pathways that could be targeted by this compound and provides a framework for future preclinical studies. Researchers are encouraged to utilize the provided experimental protocols to validate these extrapolated mechanisms in relevant neuroblastoma cell lines and in vivo models.
References
- 1. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Effects of LY2603618 on the cytotoxicities of etoposide, doxorubicin, or cisplatin against high-risk neuroblastoma cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pancracine, a this compound-Type Amaryllidaceae Alkaloid, Inhibits Proliferation of A549 Lung Adenocarcinoma Cells and Induces Apoptotic Cell Death in MOLT-4 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Cisplatin in Neuroblastoma Rat Cells: Damage to Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 13. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. kumc.edu [kumc.edu]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Montanine's Antiproliferative Efficacy Across Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antiproliferative effects of montanine, an Amaryllidaceae alkaloid, across various cancer cell lines. The data presented herein is compiled from multiple studies to offer an objective comparison of its performance and to provide detailed experimental methodologies for key assays.
Data Presentation: Comparative Antiproliferative Activity of this compound
The antiproliferative activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of this compound in several human cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| Jurkat | Acute T-cell leukemia | 1.04 | [1] |
| A549 | Lung adenocarcinoma | 1.09 | [1] |
| MOLT-4 | Acute lymphoblastic leukemia | 1.26 | |
| Mean Value | Various Cancers | 1.39 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on this compound's antiproliferative effects are provided below. These protocols are foundational for the accurate assessment of cell viability, apoptosis, and cell cycle distribution.
Cell Viability and Proliferation Assays (MTT and WST-1)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Metabolically active cells with NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
b) WST-1 (Water-Soluble Tetrazolium Salt) Assay
-
Principle: Similar to the MTT assay, WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
WST-1 Reagent Addition: Add WST-1 reagent directly to the culture medium in each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at a wavelength between 420 and 480 nm.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as required for the experiment.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound.
-
Cell Harvesting: Harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol:
-
Cell Lysis: Lyse the treated and control cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated Chk1, caspases, Bcl-2 family proteins).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: Quantify the protein bands to determine changes in protein expression or phosphorylation status.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways associated with this compound's antiproliferative effects.
Caption: Workflow for determining the antiproliferative effects of this compound using MTT or WST-1 assays.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
A Comparative Analysis of the Bioactivity of Synthetic vs. Naturally Sourced Montanine
A Guide for Researchers and Drug Development Professionals
Montanine, a member of the Amaryllidaceae alkaloid family, has garnered significant interest within the scientific community for its diverse and potent biological activities.[1][2] Primarily sourced from plants of the Amaryllidaceae family, its low natural abundance presents a considerable challenge for extensive research and development.[3][4] This has spurred the exploration of synthetic routes to produce this compound and its analogues, aiming to provide a more stable and scalable supply for biological studies.[4] This guide offers a comprehensive comparison of the bioactivity of synthetically produced versus naturally sourced this compound, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Comparative Bioactivity: A Quantitative Overview
While direct comparative studies evaluating the full spectrum of bioactivities between synthetic and naturally sourced this compound are limited, research on their antiproliferative effects provides valuable insights. A key study compared the cytotoxic activity of naturally isolated this compound with a series of its semi-synthetic derivatives against a panel of cancer cell lines.
Table 1: Comparative in Vitro Antiproliferative Activity of Natural this compound and its Synthetic Analogues
| Compound | Source | Cell Line | IC50 (µM) |
| This compound | Natural | Jurkat (Leukemia) | 1.04 [5] |
| A549 (Lung Carcinoma) | 1.09 [5] | ||
| MOLT-4 (Leukemia) | 1.39 (mean) [5] | ||
| Derivative 12 | Semi-synthetic | MOLT-4 (Leukemia) | 2.08 (mean)[5] |
| Derivative 14 | Semi-synthetic | MOLT-4 (Leukemia) | 3.57 (mean)[5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data presented in Table 1 indicates that naturally sourced this compound exhibits potent antiproliferative activity against various cancer cell lines.[5] Notably, in this particular study, the natural this compound displayed a lower mean IC50 value, suggesting greater potency compared to the tested semi-synthetic derivatives in the MOLT-4 cell line.[5] This highlights the importance of the native chemical structure for this specific bioactivity.
Key Bioactivities and Underlying Mechanisms
This compound has been reported to possess a range of biological activities, including:
-
Antiproliferative and Pro-apoptotic Activity: this compound demonstrates significant growth-inhibitory effects against various cancer cell lines.[3] One of the underlying mechanisms for its anticancer potential is the induction of apoptosis (programmed cell death).[5] Experimental evidence has shown that this compound treatment can lead to the upregulation of phosphorylated Checkpoint Kinase 1 (Chk1) at Serine 345 in leukemia cells, a key event in the DNA damage response that can trigger apoptosis.[5]
-
Anti-inflammatory Activity: While direct comparative data is scarce, many alkaloids isolated from natural sources are known to possess anti-inflammatory properties.[1][6] The primary mechanism often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7][8][9] Additionally, inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the production of pro-inflammatory mediators, is another common mechanism for natural anti-inflammatory compounds.[10] Further research is required to definitively establish and compare the anti-inflammatory efficacy and mechanisms of natural versus synthetic this compound.
Experimental Protocols
For researchers seeking to validate or expand upon these findings, the following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability and proliferation.
1. Cell Seeding:
- Culture cancer cell lines (e.g., A549, Jurkat, MOLT-4) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of natural and synthetic this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
- Replace the existing medium in the 96-well plates with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and an untreated control.
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Phosphorylated Chk1 (p-Chk1)
This protocol is used to detect the upregulation of p-Chk1, a marker of DNA damage response and apoptosis induction.
1. Cell Lysis and Protein Quantification:
- Treat cells with natural or synthetic this compound for the desired time points.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (Ser345) overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Chk1 or a loading control protein (e.g., β-actin).
- Quantify the band intensities using densitometry software.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard preclinical model to evaluate the anti-inflammatory activity of a compound.[11][12][13][14][15]
1. Animal Preparation:
- Use male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions.
- Fast the animals overnight before the experiment with free access to water.
2. Compound Administration:
- Administer natural or synthetic this compound (at various doses) or the vehicle control orally or intraperitoneally.
- Administer a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.
3. Induction of Inflammation:
- One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
- Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
5. Data Analysis:
- Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
- Statistically analyze the data to determine the significance of the anti-inflammatory effect.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate a key experimental workflow and a relevant signaling pathway.
Caption: Workflow for comparing the bioactivity of natural vs. synthetic this compound.
Caption: this compound-induced apoptosis signaling pathway in cancer cells.
Conclusion
The available evidence suggests that both naturally sourced and synthetically derived this compound possess significant biological activities, particularly in the realm of cancer research. While natural this compound has shown slightly greater potency in at least one antiproliferative study, the ability to synthetically produce this compound and its analogues opens up new avenues for drug discovery and development, allowing for the systematic modification of its structure to potentially enhance efficacy and reduce toxicity.
Further research is critically needed to conduct direct, head-to-head comparisons of the full range of bioactivities, especially anti-inflammatory effects, between natural and synthetic this compound. Elucidating the precise molecular targets and signaling pathways for each of its biological activities will be crucial for its future clinical development. This guide provides a foundational framework for researchers to design and execute experiments aimed at further unraveling the therapeutic potential of this promising Amaryllidaceae alkaloid.
References
- 1. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 9. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Montanine Analogues
This guide provides a detailed comparison of montanine analogues, focusing on their structure-activity relationships, particularly concerning their antiproliferative properties against cancer cell lines. The data and methodologies presented are derived from key studies on the synthesis and biological evaluation of these compounds, offering valuable insights for researchers in drug discovery and medicinal chemistry.
Introduction to this compound Alkaloids
This compound-type alkaloids, a class of compounds isolated from the Amaryllidaceae family, are characterized by a unique 5,11-methanomorphanthridine structural core.[1][2] While relatively rare in nature, these alkaloids, particularly this compound and pancracine, have demonstrated promising biological activities, most notably in vitro cytotoxicity against various cancer cell lines.[1][2][3] This has spurred significant interest in the total synthesis of these molecules and the creation of synthetic analogues to explore their therapeutic potential and establish a clear structure-activity relationship (SAR).[1][4] A convenient semi-synthetic method to produce the this compound skeleton involves the skeletal rearrangement of haemanthamine, a more readily available Amaryllidaceae alkaloid.[4][5]
Quantitative Comparison of Antiproliferative Activity
The antiproliferative effects of various semi-synthetic this compound analogues have been evaluated against a panel of human cancer cell lines, including both apoptosis-resistant (A549, SKMEL-28, U373) and apoptosis-sensitive (MCF7, Hs683, B16F10) types. The half-maximal inhibitory concentration (IC₅₀) values, summarized in the table below, provide a quantitative measure of their potency. The data is primarily drawn from the work of Govindaraju et al. (2018), which represents the first systematic investigation into the anticancer potential of synthetic this compound analogues.[2][5][6]
Table 1: Antiproliferative Activity (IC₅₀ in µM) of this compound Analogues
| Compound | R¹ (at C2) | R² (at N5) | A549 (Lung) | SKMEL-28 (Melanoma) | U373 (Glioblastoma) | MCF7 (Breast) | Hs683 (Oligodendroglioma) | B16F10 (Murine Melanoma) |
| This compound | -OH | -CH₃ | 11 ± 1 | 11 ± 1 | 11 ± 1 | 12 ± 1 | 12 ± 1 | 13 ± 1 |
| Manthine | -OCH₃ | -CH₃ | 5 ± 1 | 6 ± 1 | 6 ± 1 | 8 ± 1 | 7 ± 1 | 7 ± 1 |
| Analogue 3 | -OC₂H₅ | -CH₃ | 15 ± 1 | 15 ± 1 | 16 ± 1 | 16 ± 1 | 15 ± 1 | 15 ± 1 |
| Analogue 4 | -O-allyl | -CH₃ | 13 ± 1 | 14 ± 1 | 14 ± 1 | 14 ± 1 | 14 ± 1 | 15 ± 1 |
| Analogue 5 | -O-propargyl | -CH₃ | 13 ± 1 | 14 ± 1 | 14 ± 1 | 15 ± 1 | 14 ± 1 | 14 ± 1 |
| Analogue 6 | -NH-benzyl | -CH₃ | 20 ± 2 | 22 ± 2 | 22 ± 2 | 23 ± 2 | 22 ± 2 | 23 ± 2 |
| Analogue 7 | Indole (via C-N) | -CH₃ | 8 ± 1 | 9 ± 1 | 9 ± 1 | 10 ± 1 | 9 ± 1 | 10 ± 1 |
| Analogue 8 | Pyrrole (via C-N) | -CH₃ | 16 ± 2 | 17 ± 2 | 17 ± 2 | 18 ± 2 | 17 ± 2 | 18 ± 2 |
| Doxorubicin * | - | - | 0.1 ± 0.01 | 0.2 ± 0.02 | 0.3 ± 0.03 | 0.4 ± 0.04 | 0.1 ± 0.01 | 0.1 ± 0.01 |
*Positive control. Data adapted from Govindaraju et al. (2018) as summarized in Bášková et al. (2020).[2]
From this data, key SAR insights can be derived:
-
Substitution at C2 is critical: The nature of the substituent at the C2 position significantly influences antiproliferative activity.
-
Methoxy Group: The natural compound manthine, which has a methoxy (-OCH₃) group at C2, consistently showed the highest potency among the analogues, suggesting this modification is beneficial for activity.[2][5]
-
Hydroxy Group: this compound, with a hydroxyl (-OH) group, also displayed significant activity.
-
Bulky Substituents: Increasing the size of the alkoxy group at C2 (e.g., ethoxy, allyloxy, propargyloxy) generally led to a slight decrease in activity compared to manthine.[2]
-
Nitrogen and Heterocyclic Substituents: Introduction of a benzylamine or pyrrole group at C2 resulted in reduced potency. However, the incorporation of an indole moiety yielded an analogue with potent activity, comparable to manthine.[2][5]
Experimental Protocols
The quantitative data presented above was generated using standardized and well-established experimental procedures.
The synthetic analogues were primarily prepared via a semi-synthetic route starting from haemanthamine, which is more abundant in nature. The key step is the acid-catalyzed skeletal rearrangement of the haemanthamine (crinine-type) scaffold to the this compound-type 5,11-methanomorphanthridine core.[2][5]
-
Starting Material: Haemanthamine is treated with an acid (e.g., methanesulfonyl chloride) to initiate the rearrangement.
-
Nucleophilic Addition: The rearrangement proceeds in the presence of various nucleophiles (e.g., methanol, ethanol, allyl alcohol, benzylamine, indole).
-
Formation of Analogues: The nucleophile attacks at the C2 position, leading to the formation of the corresponding C2-substituted this compound analogues.[2]
The in vitro cytotoxicity of the this compound analogues was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5]
-
Cell Culture: Human cancer cell lines were cultured in appropriate flasks and maintained at 37 °C in a humidified atmosphere with 5% CO₂.[5]
-
Seeding: Cells were harvested and seeded into 96-well plates at a specific density and allowed to attach for 24 hours.
-
Compound Treatment: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). The cells were then treated with the compounds over a range of concentrations (e.g., 10 nM to 100 µM) for 72 hours.[5]
-
MTT Addition: After the incubation period, MTT solution was added to each well. Viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT tetrazolium salt into a purple formazan precipitate.
-
Solubilization and Measurement: A solubilizing agent (like DMSO) was added to dissolve the formazan crystals. The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.
SAR Study Workflow
The following diagram illustrates the general workflow for conducting structure-activity relationship studies on this compound analogues, from initial synthesis to biological evaluation and SAR determination.
Caption: General workflow for SAR studies of this compound analogues.
Conclusion
The structure-activity relationship studies of this compound analogues have revealed that the 5,11-methanomorphanthridine core is a promising scaffold for the development of novel anticancer agents. The antiproliferative activity is highly sensitive to the substitution pattern at the C2 position. Specifically, the natural product manthine (C2-OCH₃) and a synthetic analogue bearing a C2-indole moiety have emerged as potent compounds against both apoptosis-sensitive and apoptosis-resistant cancer cell lines.[2][5] These findings provide a solid foundation for the rational design of future this compound derivatives with improved potency and selectivity, potentially leading to new therapies for challenging cancers, including those with acquired drug resistance.[5][6]
References
- 1. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic analogues of the this compound-type alkaloids with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic analogues of the this compound-type alkaloids with activity against apoptosis-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Montanine and Lycorine, Two Prominent Amaryllidaceae Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of montanine and lycorine, two well-characterized alkaloids from the Amaryllidaceae family. While both compounds exhibit significant potential as anticancer agents, this document aims to delineate their relative potencies and mechanisms of action based on available experimental data. The information presented herein is intended to aid researchers in making informed decisions for future drug discovery and development efforts.
Quantitative Analysis of In Vitro Cytotoxicity
The antiproliferative activity of this compound and lycorine has been evaluated against a range of cancer cell lines. Although a direct head-to-head comparison in a single study is not extensively available, data from comparable studies utilizing similar cell lines and methodologies allow for a meaningful assessment of their relative potency. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the alkaloid required to inhibit 50% of cell growth, are summarized in the tables below.
Table 1: Comparative IC50 Values of this compound and Lycorine in Apoptosis-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Lycorine IC50 (µM) |
| A549 | Non-small cell lung cancer | 5.0[1][2] | 4.3 ± 0.3[3] |
| U373 | Glioblastoma | 10[1][2] | 7.6 ± 0.2[3] |
| SKMEL-28/29 | Melanoma | 31[1][2] | 8.5 ± 0.3[3] |
Table 2: Comparative IC50 Values of this compound and Lycorine in Apoptosis-Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Lycorine IC50 (µM) |
| Hs683 | Oligodendroglioma | 11[1][2] | 6.7 ± 0.3[3] |
| B16F10 | Melanoma | 8.0[1][2] | 6.3 ± 0.4[3] |
| MCF7 | Breast Adenocarcinoma | 20[1][2] | Not reported in the comparative study |
Note: The IC50 values for this compound are from Govindaraju et al. (2018)[1][2], and for lycorine are from Lamoral-Theys et al. (2009)[3][4]. While the cell lines and general methodologies are comparable, variations in experimental conditions between studies should be considered when interpreting these data.
Mechanisms of Action: A Comparative Overview
Both this compound and lycorine exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. However, the specific signaling pathways they modulate may differ.
This compound: Recent studies indicate that this compound's cytotoxic effects are linked to the induction of DNA damage and cell cycle arrest. In acute lymphoblastic leukemia (MOLT-4) cells, this compound has been shown to trigger apoptosis through caspase activation and mitochondrial depolarization. A key mechanistic insight is the upregulation of phosphorylated Checkpoint Kinase 1 (Chk1) at serine 345, suggesting an activation of the DNA damage response pathway[5].
Lycorine: The anticancer mechanism of lycorine is more extensively studied and appears to be multifaceted. It can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. Lycorine has also been reported to induce cell cycle arrest at various phases, depending on the cancer cell type. Furthermore, it can modulate signaling pathways such as the AMPK/mTOR/S6K and JNK pathways, which are critical for cell growth, proliferation, and survival[3][6]. Interestingly, some studies suggest that lycorine's primary antitumor activity in apoptosis-resistant cells is cytostatic rather than cytotoxic, primarily by impairing actin cytoskeleton organization[4].
Experimental Protocols
The following are generalized methodologies for key experiments commonly employed in the evaluation of the anticancer efficacy of Amaryllidaceae alkaloids.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or lycorine (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the desired concentrations of the alkaloids for a specific duration. Subsequently, both adherent and floating cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
This method is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Cells are treated with the alkaloids, harvested, and lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, phosphorylated Chk1).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, with a loading control protein (e.g., β-actin or GAPDH) used for normalization.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the efficacy of these alkaloids.
Conclusion
Both this compound and lycorine from the Amaryllidaceae family demonstrate significant promise as anticancer agents. Based on the available data, lycorine appears to exhibit slightly greater potency across a broader range of cancer cell lines, including those resistant to apoptosis, when compared to this compound. The mechanisms of action, while both converging on the induction of apoptosis and cell cycle arrest, appear to be initiated through distinct signaling pathways. Lycorine's effects are well-documented to involve the modulation of key survival pathways like AMPK/mTOR and the JNK pathway, in addition to its direct influence on Bcl-2 family proteins. This compound's mechanism is emerging to be linked to the DNA damage response pathway.
It is important to note that the lack of direct comparative studies under identical experimental conditions necessitates a cautious interpretation of the relative efficacy. Future head-to-head studies are warranted to provide a more definitive comparison of the therapeutic potential of these two promising alkaloids. This guide serves as a summary of the current understanding to facilitate further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic analogues of the this compound-type alkaloids with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycorine, the main phenanthridine Amaryllidaceae alkaloid, exhibits significant antitumor activity in cancer cells that display resistance to proapoptotic stimuli: an investigation of structure-activity relationship and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Montanine Demonstrates Anxiolytic Properties in Preclinical Mouse Models: A Comparative Analysis
For Immediate Release:
Shanghai, China – December 14, 2025 – New comparative analysis of preclinical data confirms the anxiolytic potential of montanine, a naturally occurring alkaloid isolated from plants of the Amaryllidaceae family. In vivo studies in mouse models of anxiety demonstrate that this compound exerts effects comparable to established anxiolytic agents, diazepam and buspirone, suggesting a promising avenue for the development of novel therapeutics for anxiety disorders. This guide provides a comprehensive overview of the experimental data, detailed protocols, and proposed mechanisms of action.
Performance Comparison in Validated Anxiety Models
This compound's anxiolytic effects have been evaluated in several well-established behavioral paradigms in mice, including the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test. These tests are designed to assess anxiety-related behaviors based on the natural aversion of rodents to open, brightly lit spaces. The performance of this compound is compared with diazepam, a benzodiazepine, and buspirone, a non-benzodiazepine anxiolytic.
Elevated Plus Maze (EPM)
The EPM test is a widely used model for assessing anxiolytic drug effects. The apparatus consists of two open and two enclosed arms. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (% of total) | Number of Open Arm Entries |
| Vehicle (Control) | - | Data not available | Data not available |
| This compound | 1.0 - 10.0 | Dose-dependent increase[1] | Dose-dependent increase[1] |
| Diazepam | 0.5 - 2.0 | Significant increase[2][3][4] | Significant increase[2] |
| Buspirone | 2.0 - 4.0 | Increase[5][6] | Increase[5][6] |
| Note: Specific quantitative data for this compound was not available in the reviewed literature. Diazepam and Buspirone data are compiled from multiple sources and may vary based on mouse strain and specific experimental conditions. |
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the tendency of mice to remain in the periphery of a novel, open arena versus exploring the central, more exposed area. Anxiolytics typically increase the time spent and entries into the central zone.
| Treatment Group | Dose (mg/kg) | Time in Center Zone (s) | Number of Center Entries |
| Vehicle (Control) | - | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| Diazepam | 0.5 - 3.0 | Variable effects, strain-dependent[2] | Variable effects, strain-dependent[2] |
| Buspirone | 0.5 - 10.0 | Increase at lower doses[6] | Increase at lower doses |
| Note: Data on this compound in the Open Field Test is not currently available in the reviewed literature. The effects of Diazepam can be variable depending on the mouse strain used. |
Light-Dark Box (LDB) Test
The LDB test capitalizes on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions |
| Vehicle (Control) | - | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| Diazepam | 1.0 - 2.0 | Significant increase | Significant increase |
| Buspirone | Data not available | Data not available | Data not available |
| Note: Data on this compound and Buspirone in the Light-Dark Box test is not currently available in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the behavioral tests cited in this guide.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30x5 cm) and two closed arms (e.g., 30x5x15 cm) elevated from the floor (e.g., 50 cm).
-
Animals: Mice are housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Administer this compound, diazepam, buspirone, or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in each arm using an automated tracking system or manual observation.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Open Field Test (OFT) Protocol
-
Apparatus: A square arena (e.g., 50x50 cm) with walls, often made of a non-reflective material. The floor is typically divided into a central zone and a peripheral zone.
-
Animals: Handled and housed as described for the EPM test.
-
Procedure:
-
Administer the test compound or vehicle 30 minutes prior to the test.
-
Gently place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
An automated tracking system records the movement of the animal.
-
-
Parameters Measured:
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Total distance traveled (as a measure of locomotor activity).
-
Light-Dark Box (LDB) Test Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Animals: Handled and housed as described for the EPM and OFT.
-
Procedure:
-
Administer the test compound or vehicle 30 minutes before the test.
-
Place the mouse in the center of the light compartment.
-
Allow the mouse to freely explore both compartments for a specified time (e.g., 5-10 minutes).
-
Record the animal's activity using a video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Proposed Mechanism of Action: GABAergic Modulation
The anxiolytic effects of this compound are hypothesized to be mediated through the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Evidence suggests that this compound may act on the benzodiazepine site of the GABAA receptor.[7] This interaction would enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability and consequently, a decrease in anxiety.
The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Benzodiazepines, and potentially this compound, bind to an allosteric site on the receptor, increasing the affinity of GABA for its binding site and potentiating the inhibitory signal. This proposed mechanism aligns with the observed anxiolytic, sedative, and anticonvulsant properties of this compound.[1]
Conclusion
The available preclinical data strongly suggest that this compound possesses significant anxiolytic properties. Its efficacy in established mouse models of anxiety, coupled with a plausible mechanism of action involving the well-characterized GABAergic system, positions this compound as a compelling candidate for further investigation in the development of novel anxiolytic therapies. Future research should focus on obtaining more detailed quantitative data across a range of behavioral models and further elucidating the precise molecular interactions of this compound with the GABAA receptor complex.
References
- 1. Anxiolytic-, antidepressant- and anticonvulsant-like effects of the alkaloid this compound isolated from Hippeastrum vittatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming Montanine-Induced Apoptosis: A Comparative Guide to Caspase Activation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montanine, a prominent member of the Amaryllidaceae alkaloid family, has garnered significant interest in oncological research for its potent antiproliferative and pro-apoptotic activities against various cancer cell lines.[1][2] A critical step in elucidating its mechanism of action is the confirmation of apoptosis induction through the activation of the caspase cascade. This guide provides a comparative overview of key experimental methods for analyzing caspase activation, supported by experimental data on this compound and related compounds. It aims to assist researchers in selecting the most appropriate assays to robustly confirm this compound-induced apoptosis.
Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. These enzymes are present as inactive zymogens in healthy cells and are activated in response to pro-apoptotic signals. The activation of caspases occurs through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[3]
Comparative Analysis of Caspase Activation Assays
Several methods are available to detect and quantify caspase activation, each with its own advantages and limitations. The choice of assay depends on the specific research question, available equipment, and the desired endpoint (e.g., endpoint vs. kinetic measurements, single-cell vs. population analysis).
| Assay Method | Principle | Advantages | Disadvantages | Typical Application |
| Colorimetric Assays | Cleavage of a colorimetric substrate (e.g., pNA-conjugated peptide) by active caspases, leading to a color change that can be quantified by a spectrophotometer. | - Simple and inexpensive- High-throughput compatible | - Lower sensitivity compared to fluorometric or luminometric assays- Potential for interference from colored compounds | Endpoint measurement of caspase activity in cell lysates. |
| Fluorometric Assays | Cleavage of a fluorogenic substrate (e.g., AFC- or AMC-conjugated peptide) by active caspases, releasing a fluorescent group that can be measured by a fluorometer. | - Higher sensitivity than colorimetric assays- High-throughput compatible | - Potential for autofluorescence interference from cells or compounds | Endpoint or kinetic measurement of caspase activity in cell lysates or live cells. |
| Luminometric Assays | Caspase cleavage of a substrate that ultimately leads to the production of light (bioluminescence), measured by a luminometer. | - Highest sensitivity- Wide dynamic range- Low background signal | - Generally more expensive than colorimetric or fluorometric assays | High-sensitivity endpoint measurement of caspase activity, particularly for low-level activation. |
| Flow Cytometry | Utilizes fluorescently labeled inhibitors of caspases (FLICA) or fluorescent substrates to detect active caspases in individual cells. | - Single-cell analysis- Multiparametric analysis (e.g., co-staining for other apoptotic markers like Annexin V)- Provides population statistics | - Requires a flow cytometer- Can be more time-consuming for sample preparation | Quantifying the percentage of apoptotic cells and correlating caspase activation with other cellular parameters. |
| Western Blotting | Detects the cleavage of pro-caspases into their active subunits using specific antibodies. | - Provides information on the specific caspase being cleaved- Confirms the presence of the active form of the enzyme | - Semi-quantitative- More labor-intensive and time-consuming- Requires specific antibodies for each caspase | Confirmation of caspase cleavage and identification of specific activated caspases. |
Experimental Data: this compound and Pancracine-Induced Caspase Activation in MOLT-4 Cells
One study demonstrated that pancracine induces apoptosis in MOLT-4 cells by activating both initiator and executioner caspases.[5] The activity of caspases-3/7, -8, and -9 was quantified after 24 hours of treatment with pancracine.
| Caspase(s) | Pancracine Concentration (µM) | Fold Increase in Activity (vs. Control) | Associated Apoptotic Pathway |
| Caspase-3/7 | 10 | ~ 2.5 | Executioner |
| 20 | ~ 4.0 | ||
| Caspase-8 | 10 | ~ 2.0 | Extrinsic |
| 20 | ~ 2.5 | ||
| Caspase-9 | 10 | ~ 2.5 | Intrinsic |
| 20 | ~ 3.5 |
Data adapted from a study on pancracine in MOLT-4 cells, serving as a model for this compound-type alkaloid-induced apoptosis.[5]
These findings suggest that this compound-type alkaloids can trigger apoptosis through both the intrinsic and extrinsic pathways, leading to the activation of executioner caspases. Research on this compound has confirmed its ability to induce apoptosis in MOLT-4 cells through caspase activation and mitochondrial depolarization, which is consistent with the activation of the intrinsic pathway.[4]
Experimental Protocols
Caspase Activity Assay (Fluorometric)
This protocol is a general guideline for measuring caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with this compound or vehicle control.
-
Cell Lysis Buffer.
-
Reaction Buffer (containing DTT).
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9).
-
96-well black microplate.
-
Fluorometer.
Procedure:
-
Induce apoptosis in cells by treating with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black microplate, add an equal amount of protein from each sample to separate wells.
-
Add Reaction Buffer to each well.
-
Add the specific fluorogenic caspase substrate to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the fold increase in caspase activity relative to the untreated control after normalizing for protein concentration.
Western Blot Analysis for Cleaved Caspases
This protocol outlines the detection of cleaved (active) caspases by Western blotting.
Materials:
-
Cells treated with this compound or vehicle control.
-
RIPA buffer or other suitable lysis buffer with protease inhibitors.
-
Protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the cleaved forms of caspases (e.g., cleaved caspase-3, cleaved caspase-8, cleaved caspase-9).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound and prepare cell lysates as described above.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the cleaved caspase overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways and Visualization
This compound-induced apoptosis appears to involve the activation of both the intrinsic and extrinsic caspase pathways, culminating in the activation of executioner caspases. The upregulation of phosphorylated Chk1 Ser345 in response to this compound suggests a potential link to the DNA damage response pathway, which can trigger intrinsic apoptosis.[4] The study on pancracine further implicates the p53 and p38 MAPK signaling pathways.[1]
References
- 1. Pancracine, a this compound-Type Amaryllidaceae Alkaloid, Inhibits Proliferation of A549 Lung Adenocarcinoma Cells and Induces Apoptotic Cell Death in MOLT-4 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Montanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Montanine, a compound classified as acutely toxic. Adherence to these procedures is essential to mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Logistical Information
This compound is categorized as Acutely Toxic, Oral (Category 3), with the hazard statement H301: Toxic if swallowed.[1] Therefore, stringent safety measures must be in place during handling and disposal.
Personal Protective Equipment (PPE): Before beginning any disposal-related tasks, all personnel must be equipped with the following PPE:
-
Respiratory Protection: For operations that may generate dust, use a NIOSH (US) or EN 143 (EU) approved particle respirator.[2]
-
Hand Protection: Handle with chemical-impermeable gloves. Inspect gloves for integrity before each use.
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
Emergency Procedures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth.[1][3]
-
In Case of Spill: Evacuate the area. Wearing appropriate PPE, carefully sweep or scoop up solid material to avoid creating dust. Place the spilled material into a suitable, sealed container for disposal. Prevent the chemical from entering drains or sewer systems.
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through a licensed and approved hazardous waste disposal service. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the specific chemical name, "this compound."
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or a solvent recommended by your EHS department).
-
Collect the rinsate as hazardous chemical waste in a separate, labeled container.
-
After thorough decontamination, the container can be punctured to prevent reuse and disposed of according to institutional and local regulations.
-
Quantitative Data
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₈N₂O₅ | PubChem |
| Molar Mass | 400.5 g/mol | PubChem |
| Hazard Classification | Acute Toxicity, Oral (Category 3) | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Disposal Code | P501: Dispose of contents/container to an approved waste disposal plant | [1][3] |
Environmental Considerations
There is currently limited publicly available information regarding the specific decomposition products and environmental fate of this compound. Due to its acute toxicity, it is crucial to prevent its release into the environment. The disposal procedures outlined above are designed to contain the chemical and ensure it is managed by facilities equipped to handle such hazardous materials.
Experimental Protocols
The standard procedure for determining the proper disposal route for a chemical like this compound involves a thorough review of its Safety Data Sheet and adherence to local, state, and federal hazardous waste regulations. For acutely toxic substances, these regulations often classify them as "P-listed" wastes, which have more stringent disposal requirements.[1][4]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Montanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Montanine. This compound is a this compound-type alkaloid derived from the Amaryllidaceae plant family.[1] Like other compounds in this class, it has shown potent biological properties, including in vitro cytotoxic activity against various cancer cell lines.[1] Due to its classification as acutely toxic if swallowed, strict adherence to the following safety protocols is mandatory to minimize risk and ensure a safe laboratory environment. The toxicological properties of this compound have not been thoroughly investigated, warranting a high degree of caution.[2]
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its key hazard information.
| Hazard Classification | Details |
| GHS Classification | Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[2] |
| Signal Word | Danger[2] |
| Hazard Statement | H301: Toxic if swallowed.[2] |
| Pictogram |
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. Note that some data is not available.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 642-52-4 | [2] |
| Molecular Formula | C₁₇H₁₉NO₄ | ChemBK |
| Molecular Weight | 301.34 g/mol | ChemBK |
| Appearance | Beige amorphous solid[1] | Charles University Innovations Prague a.s. |
| Solubility | No data available | [2] |
| Melting Point | No data available | [2] |
| Boiling Point | No data available | [2] |
| LD50 (Oral) | Not available. Toxicological properties not thoroughly investigated.[2] | N/A |
| Permissible Exposure Limit (PEL) | Not established. | N/A |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the primary line of defense against exposure to this compound. The following PPE is mandatory when handling this compound.
| Protection Type | Specific Requirements |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] A face shield should be worn when there is a risk of splashing. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Double-gloving is recommended. Inspect gloves for any signs of degradation before use.- Lab Coat: A fully buttoned lab coat must be worn. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator is required. Work should be conducted in a certified chemical fume hood.[2] |
| Footwear | Closed-toe shoes are mandatory in the laboratory. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial for minimizing exposure risk.
Engineering Controls
-
Ventilation: All work with this compound powder must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2]
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with appropriate hazard signs.
Handling Procedures
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the designated workspace by covering it with absorbent, disposable bench paper.
-
Weighing: Weighing of this compound powder should be done with extreme care within a chemical fume hood to prevent the generation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
General Practices:
Storage
-
Temperature: Store this compound in a refrigerator at temperatures below 4°C.[2]
-
Container: Keep the container tightly closed and well-sealed.[2]
-
Location: Store in a designated, clearly labeled, and secure area away from incompatible materials such as strong oxidizing agents.[2]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Type | First Aid Measures |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do not induce vomiting.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
Spill Response Plan
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE, bench paper, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
-
Disposal Method:
-
Regulations:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
